molecular formula C14H14N2O2 B2981526 Ozagrel methyl ester CAS No. 78712-43-3; 866157-50-8; 956932-46-0

Ozagrel methyl ester

Cat. No.: B2981526
CAS No.: 78712-43-3; 866157-50-8; 956932-46-0
M. Wt: 242.278
InChI Key: FTLRFDGBBQSQMJ-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ozagrel methyl ester is a useful research compound. Its molecular formula is C14H14N2O2 and its molecular weight is 242.278. The purity is usually 95%.
BenchChem offers high-quality Ozagrel methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ozagrel methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (E)-3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-18-14(17)7-6-12-2-4-13(5-3-12)10-16-9-8-15-11-16/h2-9,11H,10H2,1H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTLRFDGBBQSQMJ-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=CC=C(C=C1)CN2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C1=CC=C(C=C1)CN2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Ozagrel Methyl Ester: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

In the landscape of pharmaceutical research and development, a thorough understanding of not only the active pharmaceutical ingredient (API) but also its related substances is paramount. Ozagrel, a potent and selective thromboxane A2 (TXA2) synthase inhibitor, has garnered significant attention for its therapeutic potential in treating ischemic stroke and other thromboembolic disorders. This guide delves into the chemical intricacies of Ozagrel methyl ester, a key intermediate and potential impurity in the synthesis of Ozagrel. As a Senior Application Scientist, my objective is to provide a comprehensive resource that combines fundamental chemical knowledge with practical, field-proven insights to support researchers, scientists, and drug development professionals in their work with this compound. This document will navigate the chemical structure, properties, synthesis, and analytical methodologies pertinent to Ozagrel methyl ester, underpinned by a commitment to scientific integrity and practical applicability.

Unveiling the Chemical Identity of Ozagrel Methyl Ester

Ozagrel methyl ester, systematically named (E)-methyl 3-(4-((1H-imidazol-1-yl)methyl)phenyl)acrylate, is a cinnamate derivative characterized by the presence of an imidazole ring linked to a phenylacrylate backbone.[1] This methyl ester is a direct precursor in several synthetic routes to Ozagrel and is also considered a process-related impurity in the final API.[2]

Chemical Structure

The molecular structure of Ozagrel methyl ester is fundamental to its chemical behavior and its relationship to Ozagrel.

Caption: Chemical structure of Ozagrel methyl ester.

Physicochemical Properties

Understanding the physicochemical properties of Ozagrel methyl ester is crucial for its handling, analysis, and the development of purification strategies.

PropertyValueSource
CAS Number 866157-50-8[1]
Molecular Formula C14H14N2O2[1]
Molecular Weight 242.28 g/mol [1]
IUPAC Name (E)-methyl 3-(4-((1H-imidazol-1-yl)methyl)phenyl)acrylate[3]
Appearance White to off-white solid (predicted)General knowledge
Solubility Soluble in methanol and other organic solvents.[4]
Storage Store at room temperature in a dry place.[2] For long-term storage as a powder, -20°C for up to 3 years is recommended. In solvent, -80°C for up to 1 year is advised.

Synthesis and Manufacturing Insights

The synthesis of Ozagrel often proceeds through its methyl or ethyl ester. While a dedicated, step-by-step protocol for the synthesis of Ozagrel methyl ester is not extensively published as a final product, its formation is a critical step in the overall synthesis of Ozagrel. The following workflow is a composite of established synthetic routes for Ozagrel.

Synthetic Workflow

The synthesis of Ozagrel methyl ester typically starts from methyl p-methylcinnamate.

Ozagrel_Methyl_Ester_Synthesis cluster_0 Step 1: Bromination cluster_1 Step 2: Imidazole Alkylation cluster_2 Step 3: Hydrolysis (to Ozagrel) A Methyl p-methylcinnamate C Methyl 4-(bromomethyl)cinnamate A->C Free Radical Halogenation B N-Bromosuccinimide (NBS) Benzoyl Peroxide (initiator) D Methyl 4-(bromomethyl)cinnamate F Ozagrel Methyl Ester D->F Nucleophilic Substitution E Imidazole G Ozagrel Methyl Ester I Ozagrel G->I Saponification H Aqueous Base (e.g., NaOH)

Caption: Synthetic workflow for Ozagrel methyl ester and its conversion to Ozagrel.

Experimental Protocol: Synthesis of Ozagrel Methyl Ester

This protocol is a representative procedure based on analogous syntheses of Ozagrel.[3]

Step 1: Bromination of Methyl p-methylcinnamate

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl p-methylcinnamate in a suitable solvent such as carbon tetrachloride or ethyl acetate.

  • Add N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator like benzoyl peroxide.

  • Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter off the succinimide byproduct and wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude methyl 4-(bromomethyl)cinnamate.

Step 2: Alkylation of Imidazole

  • Dissolve the crude methyl 4-(bromomethyl)cinnamate in a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF).

  • Add imidazole to the solution. A mild base like potassium carbonate may be added to neutralize the HBr formed during the reaction.

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • Once the reaction is complete, pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude Ozagrel methyl ester can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Analytical Characterization and Quality Control

As a key intermediate and potential impurity, the robust analytical characterization of Ozagrel methyl ester is essential for quality control in the manufacturing of Ozagrel.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the predominant technique for the analysis of Ozagrel and its related compounds, including the methyl ester.

Typical HPLC Method Parameters for Ozagrel and Related Substances:

ParameterConditionRationale
Column C18 (e.g., 250 x 4.6 mm, 5 µm)Provides good retention and separation of non-polar to moderately polar compounds.
Mobile Phase A mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic modifier (e.g., methanol or acetonitrile). An example is Methanol:0.02 M KH2PO4 (80:20, v/v), pH 4.The ratio of organic to aqueous phase can be adjusted to optimize the retention and resolution of Ozagrel and its impurities.
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC, providing a balance between analysis time and column efficiency.
Detection UV at approximately 270-276 nmOzagrel and its derivatives exhibit strong UV absorbance in this region due to the conjugated system.[4][5]
Injection Volume 10-20 µLA typical injection volume for analytical HPLC.
Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of Ozagrel methyl ester.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons, the vinylic protons of the acrylate moiety, the methylene protons connecting the phenyl and imidazole rings, the imidazole protons, and the methyl ester protons. The coupling constants of the vinylic protons can confirm the (E)-configuration.

    • ¹³C NMR: The carbon NMR spectrum will provide signals for all unique carbon atoms in the molecule, including the carbonyl carbon of the ester, the carbons of the aromatic and imidazole rings, and the methyl carbon.[6]

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of Ozagrel methyl ester and to study its fragmentation patterns, which can aid in structural confirmation. The expected [M+H]⁺ ion would be at m/z 243.11.

  • Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the C=O stretching of the ester (around 1710-1730 cm⁻¹), C=C stretching of the alkene and aromatic rings, and C-N stretching of the imidazole ring.

Stability and Degradation Profile

Ozagrel methyl ester, as an intermediate and potential impurity, may be subjected to various stress conditions during the manufacturing and storage of Ozagrel. Understanding its stability is crucial for impurity profiling and ensuring the quality of the final drug product.

Forced degradation studies on the parent drug, Ozagrel, provide insights into the potential degradation pathways of the methyl ester.[7] These studies typically involve subjecting the compound to acidic, basic, oxidative, thermal, and photolytic stress.

Forced Degradation Experimental Workflow:

G cluster_analysis Analysis acid Acid Hydrolysis (e.g., 0.1 N HCl, heat) hplc Stability-Indicating HPLC Method acid->hplc base Base Hydrolysis (e.g., 0.1 N NaOH, heat) base->hplc oxidation Oxidation (e.g., 3% H2O2) oxidation->hplc thermal Thermal Stress (e.g., 80°C) thermal->hplc photo Photolytic Stress (UV/Vis light) photo->hplc lcms LC-MS for Degradant Identification hplc->lcms

Caption: Experimental workflow for forced degradation studies.

Under basic conditions, the primary degradation pathway for Ozagrel methyl ester is expected to be hydrolysis of the ester to form Ozagrel. Acidic conditions may also lead to hydrolysis, though potentially at a slower rate. The imidazole ring and the double bond may be susceptible to oxidation.

Pharmacological and Toxicological Considerations

Ozagrel methyl ester is primarily considered a process-related impurity in the synthesis of Ozagrel.[2] As such, its own pharmacological activity is not the focus of therapeutic development. However, from a drug safety perspective, it is crucial to understand the potential biological effects of any impurity.

There is limited publicly available data on the specific pharmacological or toxicological profile of Ozagrel methyl ester. In the context of drug development, the presence of this impurity would be controlled within strict limits as defined by regulatory guidelines (e.g., ICH Q3A/B). Any significant biological activity of an impurity could have implications for the safety and efficacy of the final drug product.

The primary mechanism of action of the parent drug, Ozagrel, is the selective inhibition of thromboxane A2 synthase.[5][8][9] This leads to a reduction in the pro-aggregatory and vasoconstrictive effects of thromboxane A2, and a concurrent increase in the production of the anti-aggregatory and vasodilatory prostacyclin (PGI2).

Signaling Pathway of Ozagrel's Action:

Ozagrel_Mechanism_of_Action AA Arachidonic Acid PGH2 Prostaglandin H2 (PGH2) AA->PGH2 COX TXA2 Thromboxane A2 (TXA2) PGH2->TXA2 PGI2 Prostacyclin (PGI2) PGH2->PGI2 Effects_TXA2 Platelet Aggregation Vasoconstriction TXA2->Effects_TXA2 Effects_PGI2 Inhibition of Platelet Aggregation Vasodilation PGI2->Effects_PGI2 Ozagrel Ozagrel TXA2_Synthase Thromboxane A2 Synthase Ozagrel->TXA2_Synthase Inhibits PGI2_Synthase Prostacyclin Synthase

Caption: Simplified signaling pathway illustrating the mechanism of action of Ozagrel.

Given that Ozagrel methyl ester is the direct precursor to Ozagrel, it is plausible that it may have some affinity for the thromboxane A2 synthase enzyme, though likely with different potency compared to the free carboxylic acid. However, without specific experimental data, this remains speculative.

Conclusion and Future Perspectives

Ozagrel methyl ester is a compound of significant interest in the context of the development and manufacturing of Ozagrel. This guide has provided a detailed overview of its chemical structure, properties, synthesis, analytical characterization, and potential stability issues. For researchers and drug development professionals, a thorough understanding of this key intermediate and potential impurity is not merely an academic exercise but a practical necessity for ensuring the quality, safety, and efficacy of the final pharmaceutical product.

Future research could focus on the detailed experimental determination of the physicochemical properties of Ozagrel methyl ester, as well as an investigation into its specific pharmacological and toxicological profile. Such data would be invaluable for refining the synthesis and purification processes of Ozagrel and for a more comprehensive risk assessment of this related substance. The methodologies and insights presented in this guide are intended to provide a solid foundation for these future endeavors.

References

  • Pharmaffiliates. (n.d.). Ozagrel-impurities. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Development of Validated UV Spectrophotometric Method for Assay of Ozagrel and its Pharmaceutical Formulations. Retrieved from [Link]

  • PubChem. (n.d.). methyl 3-(1H-imidazol-4-yl)acrylate. Retrieved from [Link]

  • ResearchGate. (n.d.). results of forced degradation studies. Retrieved from [Link]

  • QUALITY CONTROL CHEMICALS INC. (n.d.). Ozagrel Impurity 18. Retrieved from [Link]

  • PubChem. (n.d.). Ozagrel. Retrieved from [Link]

  • Google Patents. (n.d.). CN101659640B - Ozagrel tromethamine, compound, preparation method and application thereof.
  • MDPI. (2021, August 10). (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one. Retrieved from [Link]

  • National Library of Medicine. (n.d.). [Research and development of ozagrel, a highly selective inhibitor of TXA2 synthase]. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Retrieved from [Link]

  • University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]

  • Chemical Synthesis Database. (2025, May 20). (3E)-4-(1H-imidazol-1-yl)-3-buten-2-one. Retrieved from [Link]

  • Veeprho Pharmaceuticals. (n.d.). Ozagrel Impurities and Related Compound. Retrieved from [Link]

  • ResearchGate. (2025, October 15). (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one. Retrieved from [Link]

  • ACS Publications. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (2013, January 17). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Retrieved from [Link]

  • Asian Journal of Pharmaceutical Analysis. (n.d.). Review on Forced Degradation Study of Statins. Retrieved from [Link]

  • SciSpace. (n.d.). Application of 1 H-NMR for the Quantitative Analysis of Short Chain Fatty Acid Methyl Ester Mixtures. Retrieved from [Link]

  • Current Trends in Biotechnology and Pharmacy. (n.d.). Multivariate Calibration Techniques Using UV Spectrophotometry for Quantifying Ticagrelor in Pharmaceutical Formulations. Retrieved from [Link]

Sources

CAS 866157-50-8 Ozagrel methyl ester technical data

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Ozagrel Methyl Ester (CAS 866157-50-8): Synthesis, Characterization, and Application in Pharmaceutical Analysis

Executive Summary

Ozagrel methyl ester (CAS 866157-50-8) is a critical chemical entity intrinsically linked to the potent antiplatelet agent, Ozagrel.[1][2] While not an active pharmaceutical ingredient (API) itself, it holds a dual identity of paramount importance for researchers and drug development professionals: it is a key synthetic intermediate in the manufacturing of Ozagrel and a certified pharmaceutical reference standard for analytical quality control.[1][3][4] This guide provides a comprehensive technical overview of Ozagrel methyl ester, elucidating its physicochemical properties, detailing its synthesis and subsequent conversion to Ozagrel, and outlining its application in robust analytical methodologies. The narrative is grounded in the causality of chemical principles and experimental design, offering field-proven insights for its practical application.

Context: The Significance of Ozagrel and the Thromboxane Pathway

To appreciate the role of Ozagrel methyl ester, one must first understand the pharmacological significance of its parent compound, Ozagrel. Ozagrel is a highly selective inhibitor of thromboxane A2 (TXA2) synthase, a critical enzyme in the arachidonic acid cascade.[2][5][6] TXA2 is a potent mediator of platelet aggregation and vasoconstriction.[6][7] By selectively inhibiting its synthesis, Ozagrel effectively reduces the formation of pathological thrombi, making it a valuable therapeutic agent for conditions like ischemic stroke and bronchial asthma.[6][7][8]

The mechanism of Ozagrel offers a distinct therapeutic advantage. By blocking TXA2 synthase, the precursor prostaglandin H2 (PGH2) is redirected towards the synthesis of prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation.[5][6][9] This dual action—decreasing pro-thrombotic TXA2 while increasing anti-thrombotic PGI2—underpins Ozagrel's efficacy.[9] The synthesis and purification of such a targeted API necessitate high-purity intermediates and reference standards, a role fulfilled by Ozagrel methyl ester.

Arachidonic_Acid_Cascade cluster_txa2 TXA2 Pathway cluster_pgi2 PGI2 Shunt Pathway AA Arachidonic Acid COX Cyclooxygenase (COX) AA->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 TXS TXA2 Synthase PGH2->TXS PGIS PGI2 Synthase PGH2->PGIS Redirected Substrate TXA2 Thromboxane A2 (TXA2) TXS->TXA2 Conversion TXA2_Effect Vasoconstriction Platelet Aggregation TXA2->TXA2_Effect Leads to Ozagrel Ozagrel (Active Inhibitor) Ozagrel->TXS Inhibits PGI2 Prostacyclin (PGI2) PGIS->PGI2 PGI2_Effect Vasodilation Inhibition of Aggregation PGI2->PGI2_Effect Leads to Synthesis_Workflow start Methyl p-methylcinnamate intermediate1 Methyl 4-(bromomethyl)cinnamate start->intermediate1 intermediate2 Ozagrel Methyl Ester (CAS 866157-50-8) intermediate1->intermediate2 final_product Ozagrel (Free Acid) intermediate2->final_product reagent1 Benzylic Bromination (NBS, Benzoyl Peroxide) reagent1->intermediate1 reagent2 Imidazole Alkylation (Imidazole, K₂CO₃) reagent2->intermediate2 reagent3 Ester Hydrolysis (NaOH(aq), then Acid) reagent3->final_product

Caption: Generalized synthetic pathway for Ozagrel via Ozagrel methyl ester.
Experimental Protocol: Synthesis and Hydrolysis

The following protocol is a representative synthesis, synthesized from established chemical principles and literature precedents. [2][4][6][10] Step 1: Benzylic Bromination of Methyl p-methylcinnamate

  • Rationale: This step activates the benzylic position for subsequent nucleophilic substitution by imidazole. N-Bromosuccinimide (NBS) is the classic reagent for this free-radical halogenation, and a radical initiator like benzoyl peroxide is required to start the reaction. [2]2. Procedure:

    • Charge a reaction vessel with methyl p-methylcinnamate and a suitable solvent (e.g., ethyl acetate). [4] * Add N-bromosuccinimide (1.1 eq.) and a catalytic amount of benzoyl peroxide (0.05 eq.).

    • Heat the mixture to reflux (approx. 77°C for ethyl acetate) for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or HPLC.

    • Cool the reaction mixture. The succinimide byproduct will precipitate and can be removed by filtration.

    • The filtrate, containing methyl 4-(bromomethyl)cinnamate, is concentrated under reduced pressure. The crude product can be purified by crystallization from a solvent like ethanol. [4] Step 2: Imidazole Alkylation to form Ozagrel Methyl Ester

  • Rationale: Imidazole acts as a nucleophile, displacing the bromide to form the C-N bond, completing the core structure. A weak base like potassium carbonate is used to neutralize the HBr formed during the reaction.

  • Procedure:

    • Dissolve methyl 4-(bromomethyl)cinnamate in a polar aprotic solvent like acetonitrile.

    • Add imidazole (1.2 eq.) and potassium carbonate (1.5 eq.) to the solution.

    • Stir the mixture at room temperature for 12-18 hours, again monitoring for completion.

    • Filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure to yield crude Ozagrel methyl ester. Purification is typically achieved via silica gel column chromatography.

Step 3: Saponification to Ozagrel

  • Rationale: The final step is the hydrolysis of the methyl ester to the biologically active carboxylic acid. This is a standard base-catalyzed saponification. [2][4]2. Procedure:

    • Dissolve the purified Ozagrel methyl ester in a mixture of methanol and water.

    • Add an aqueous solution of sodium hydroxide (e.g., 20-40%, 2.0 eq.). [4] * Heat the mixture to 50-70°C for 1-1.5 hours. [4] * Cool the reaction to room temperature.

    • Carefully neutralize the mixture with hydrochloric acid to a pH of approximately 5. This protonates the carboxylate, causing the free acid, Ozagrel, to precipitate. [4] * Collect the solid product by filtration, wash with water, and dry under vacuum to yield pure Ozagrel.

Application as an Analytical Reference Standard

The quality of any pharmaceutical product is ensured by rigorous analytical testing. Ozagrel methyl ester, produced under stringent quality management systems, serves as a high-purity reference standard for this purpose. [1]Its primary applications include:

  • Method Development & Validation: Establishing and validating new analytical methods (e.g., HPLC, LC-MS) for quantifying Ozagrel and its related substances. [1]* Routine Quality Control: Used as a calibrator or control in the routine analysis of API and finished drug product batches. [1]* Impurity Profiling: As a known potential impurity (from incomplete hydrolysis), it is essential for identifying and quantifying trace levels in the final Ozagrel product. [1][3]

Protocol: LC-MS/MS Quantification of Ozagrel using its Methyl Ester as an Internal Standard

This protocol describes a self-validating system for quantifying Ozagrel in a biological matrix (e.g., plasma), using Ozagrel methyl ester as a related but distinct internal standard (IS). The use of a stable-isotope-labeled Ozagrel would be ideal, but in its absence, a structurally similar compound like the methyl ester is a logical choice, co-eluting closely and exhibiting similar ionization behavior.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (50 µL) Spike Spike with IS (Ozagrel Methyl Ester) Plasma->Spike Precipitate Protein Precipitation (150 µL Cold Acetonitrile) Spike->Precipitate Vortex Vortex Mix Precipitate->Vortex Centrifuge Centrifuge (13,000 x g, 10 min) Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Chromatography Chromatographic Separation (C18 Column) Inject->Chromatography Ionization Electrospray Ionization (ESI+) Chromatography->Ionization Detection MRM Detection (Triple Quadrupole MS) Ionization->Detection Integration Peak Area Integration (Analyte & IS) Detection->Integration Ratio Calculate Area Ratio (Analyte / IS) Integration->Ratio Curve Plot vs. Concentration (Standard Curve) Ratio->Curve Quantify Quantify Unknown Sample Curve->Quantify

Caption: Workflow for bioanalytical quantification using LC-MS/MS.

1. Sample Preparation (Protein Precipitation)

  • Rationale: This is a rapid and effective method to remove the bulk of proteins from plasma, which would otherwise interfere with the analysis and foul the LC column. [11][12]2. Procedure:

    • To 50 µL of thawed plasma sample in a microcentrifuge tube, add 150 µL of ice-cold acetonitrile containing the internal standard, Ozagrel methyl ester, at a known concentration (e.g., 50 ng/mL). [12] * Vortex vigorously for 1 minute to ensure complete protein precipitation.

    • Centrifuge at 13,000 x g for 10 minutes to pellet the precipitated proteins. [12] * Carefully transfer the supernatant to a clean tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen gas.

    • Reconstitute the residue in 100 µL of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). [12] 2. LC-MS/MS Instrumental Conditions

  • Rationale: Liquid chromatography separates the analyte and IS from other matrix components. Tandem mass spectrometry provides highly selective and sensitive detection using Multiple Reaction Monitoring (MRM). [11]2. Representative Parameters:

ParameterSettingSource(s)
LC Column C18 Column (e.g., 2.1 x 100 mm, 1.9 µm)[13]
Mobile Phase A: 0.1% Formic Acid in WaterB: Methanol or Acetonitrile[13]
Gradient Gradient elution for optimal separation[13]
Flow Rate 0.2 - 0.4 mL/min[13]
Ionization Mode Electrospray Ionization (ESI), Positive[11]
Scan Mode Multiple Reaction Monitoring (MRM)[11]
MRM Transitions Ozagrel: [To be determined empirically, e.g., m/z 229.1 -> 161.1]Ozagrel Methyl Ester: [To be determined empirically, e.g., m/z 243.1 -> 161.1][14]
Source Temp. 150 °C[11]
Desolvation Temp. 400 °C[11]

3. Data Analysis

  • Rationale: By calculating the ratio of the analyte peak area to the IS peak area, variations from sample injection volume and matrix effects are minimized, leading to highly accurate and precise quantification.

  • Procedure:

    • Generate a calibration curve by preparing standards of known Ozagrel concentrations in blank plasma and processing them as described above.

    • Plot the peak area ratio (Ozagrel/Ozagrel Methyl Ester) against the nominal concentration of Ozagrel.

    • Apply a linear regression to the calibration curve.

    • Calculate the concentration of Ozagrel in unknown samples by interpolating their measured peak area ratios from the calibration curve.

Conclusion

Ozagrel methyl ester, CAS 866157-50-8, represents a cornerstone compound in the world of the anti-thrombotic agent Ozagrel. Its identity as both a crucial synthetic intermediate and a high-purity analytical standard makes it indispensable for drug development, manufacturing, and quality assurance. A thorough understanding of its synthesis allows for process optimization and impurity control, while its correct application as a reference standard ensures the safety and efficacy of the final Ozagrel product delivered to patients. This guide provides the foundational technical knowledge for scientists and researchers to confidently work with this important molecule.

References

  • [Research and development of ozagrel, a highly selective inhibitor of TXA2 synthase]. Yakugaku Zasshi. [Link]

  • CN102558061A - Synthetic method of ozagrel - Google P
  • Design, synthesis, and evaluation of the novel ozagrel–paeonol codrug with antiplatelet aggregation activities as a potent anti-stroke therapeutic agent - Frontiers. [Link]

  • Design, synthesis, and evaluation of the novel ozagrel–paeonol codrug with antiplatelet aggregation activities as a potent anti-stroke therapeutic agent - PMC. [Link]

  • Ozagrel - Wikipedia. [Link]

  • What is the mechanism of Ozagrel Trometamol? - Patsnap Synapse. [Link]

  • Pharmacokinetics of ozagrel and its metabolites after intravenous and oral administrations. PubMed. [Link]

  • Ozagrel - Grokipedia. [Link]

  • Ozagrel - AdisInsight. [Link]

  • Ozagrel | C13H12N2O2 | CID 5282440 - PubChem - NIH. [Link]

Sources

An In-Depth Technical Guide to Thromboxane A2 Synthase Inhibitor Ester Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Foreword: Targeting a Critical Mediator in Thrombosis and Vasoconstriction

Thromboxane A2 (TXA2) is a potent, yet highly unstable, lipid mediator that plays a pivotal role in a multitude of physiological and pathophysiological processes.[1][2][3] Produced predominantly by activated platelets, its powerful pro-aggregatory and vasoconstrictive actions are central to hemostasis. However, the dysregulation of TXA2 production is a key driver in the pathogenesis of a range of cardiovascular and thrombotic diseases, including myocardial infarction, stroke, and unstable angina.[4][5] Consequently, the enzyme responsible for its synthesis, Thromboxane A2 synthase (TXAS), has emerged as a compelling therapeutic target for the development of novel antiplatelet and vasodilatory agents.[4][5]

This technical guide provides a comprehensive exploration of a specific class of these agents: the ester derivatives of thromboxane A2 synthase inhibitors. As a Senior Application Scientist, my goal is to not only present the core scientific principles but also to offer practical, field-proven insights into the rationale, design, synthesis, and evaluation of these promising compounds. We will delve into the causality behind experimental choices and outline self-validating protocols to ensure scientific integrity and accelerate your research and development endeavors.

The Thromboxane A2 Signaling Pathway: A Rationale for Inhibition

The journey from arachidonic acid to the potent effects of TXA2 is a multi-step enzymatic cascade. Understanding this pathway is fundamental to appreciating the therapeutic potential of TXAS inhibitors.

  • Arachidonic Acid Release: The process is initiated by the release of arachidonic acid from the cell membrane by phospholipase A2.

  • Cyclooxygenase (COX) Action: Arachidonic acid is then converted to the unstable endoperoxide prostaglandin H2 (PGH2) by cyclooxygenase enzymes (COX-1 and COX-2).[3]

  • Thromboxane A2 Synthase (TXAS) Catalysis: PGH2 serves as the substrate for Thromboxane A2 synthase, a cytochrome P450 enzyme located on the endoplasmic reticulum membrane, which catalyzes its isomerization to Thromboxane A2 (TXA2).[1][3]

  • Receptor Binding and Downstream Effects: TXA2, upon its release, binds to and activates the thromboxane A2 receptor (TP), a G protein-coupled receptor found on platelets and vascular smooth muscle cells.[3][6] This binding triggers a cascade of intracellular signaling events leading to platelet activation, aggregation, and potent vasoconstriction.[3][4][6]

A critical aspect of TXAS inhibition is the potential for "endoperoxide steal." By blocking the conversion of PGH2 to TXA2, the accumulated PGH2 can be redirected towards the synthesis of other prostanoids, such as the vasodilator and anti-aggregatory prostacyclin (PGI2) by prostacyclin synthase in endothelial cells.[7] This dual action of reducing a pro-thrombotic factor while potentially increasing an anti-thrombotic one is a key theoretical advantage of selective TXAS inhibitors over general COX inhibitors like aspirin.[7]

Thromboxane_Pathway AA Arachidonic Acid (from membrane) COX COX-1 / COX-2 AA->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 TXAS Thromboxane A2 Synthase (TXAS) PGH2->TXAS PGI_Synthase Prostacyclin Synthase (Endothelial Cells) PGH2->PGI_Synthase Endoperoxide 'Steal' TXA2 Thromboxane A2 (TXA2) TXAS->TXA2 TP_Receptor TP Receptor TXA2->TP_Receptor Platelet_Activation Platelet Activation & Aggregation TP_Receptor->Platelet_Activation Vasoconstriction Vasoconstriction TP_Receptor->Vasoconstriction PGI2 Prostacyclin (PGI2) PGI_Synthase->PGI2 Vasodilation Vasodilation & Inhibition of Aggregation PGI2->Vasodilation

Figure 1: The Thromboxane A2 signaling pathway and the point of intervention for TXAS inhibitors.

Ester Derivatives as a Prodrug Strategy: Enhancing Therapeutic Potential

Many potent TXAS inhibitors, such as Ozagrel and Furegrelate, are carboxylic acid-containing molecules.[8][9] While this functional group is often crucial for their inhibitory activity, it can also present challenges in terms of drug delivery and pharmacokinetics. Esterification of the carboxylic acid moiety is a common and effective prodrug strategy to overcome these limitations.[9][10][11]

The primary rationales for developing ester derivatives of TXAS inhibitors include:

  • Improved Oral Bioavailability: The conversion of a polar carboxylic acid to a more lipophilic ester can significantly enhance a drug's ability to cross the lipid-rich membranes of the gastrointestinal tract, thereby increasing its oral absorption.[9][10]

  • Enhanced Permeability: Increased lipophilicity can facilitate passive diffusion across various biological membranes, potentially leading to better tissue distribution.[10]

  • Masking Taste: For oral formulations, esterification can mask the often unpleasant taste of the parent carboxylic acid.

  • Controlled Release: The rate of in vivo hydrolysis of the ester can be modulated by altering the alcohol moiety, potentially leading to a more sustained release of the active drug and a longer duration of action.[10]

Once absorbed, these ester prodrugs are designed to be rapidly hydrolyzed by ubiquitous carboxylesterases in the plasma, liver, and other tissues, releasing the active carboxylic acid-containing drug at the site of action.[10][12]

Synthesis of Thromboxane A2 Synthase Inhibitor Ester Derivatives: A Practical Workflow

The synthesis of ester derivatives of carboxylic acid-containing TXAS inhibitors typically involves a straightforward esterification reaction. Here, we outline a general, yet robust, workflow applicable to many inhibitors, using Ozagrel as a representative example.

General Synthetic Workflow

Figure 2: General workflow for the synthesis of TXAS inhibitor ester derivatives.

Detailed Experimental Protocol: Synthesis of an Ozagrel Ester Derivative

This protocol describes the synthesis of an ethyl ester of Ozagrel as an illustrative example. The choice of alcohol can be varied to modulate the properties of the resulting ester.

Objective: To synthesize (E)-ethyl 3-(4-((1H-imidazol-1-yl)methyl)phenyl)acrylate from Ozagrel.

Materials:

  • Ozagrel

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Anhydrous Ethanol (EtOH)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or other suitable base

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • Activation of the Carboxylic Acid:

    • To a solution of Ozagrel (1.0 eq) in anhydrous DCM, add thionyl chloride (1.2 eq) dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). A recent study on the synthesis of an ozagrel-paeonol codrug utilized a similar activation step with SOCl2 in DMF.[8][13]

    • Allow the reaction to stir at room temperature for 2-4 hours or until the reaction is complete, as monitored by Thin Layer Chromatography (TLC). This step converts the carboxylic acid to a more reactive acyl chloride.

  • Esterification:

    • In a separate flask, dissolve anhydrous ethanol (2.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.

    • Cool the solution of the acyl chloride from step 1 to 0 °C and add the ethanol/triethylamine solution dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure ester derivative.

  • Characterization:

    • Confirm the structure and purity of the final product using standard analytical techniques, including:

      • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy

      • Mass Spectrometry (MS)

      • High-Performance Liquid Chromatography (HPLC) for purity assessment.

Preclinical Evaluation of Thromboxane A2 Synthase Inhibitor Ester Derivatives

A thorough preclinical evaluation is critical to ascertain the therapeutic potential of any new chemical entity. For ester prodrugs of TXAS inhibitors, this evaluation must encompass not only the inhibitory activity of the parent drug but also the conversion kinetics and stability of the prodrug itself.

In Vitro Evaluation

1. In Vitro Hydrolysis Assay (Prodrug Conversion)

Causality: The primary purpose of this assay is to confirm that the ester derivative is efficiently hydrolyzed to the active parent drug in a biologically relevant matrix. This is a self-validating step; if the prodrug is not converted, it will not be effective.

Protocol:

  • Matrices: Prepare solutions of the ester derivative in human plasma, rat plasma, and liver S9 fractions or homogenates.[1]

  • Incubation: Incubate the solutions at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60, 120 minutes).

  • Analysis: Quench the enzymatic reaction (e.g., with acetonitrile) and analyze the samples by LC-MS/MS to quantify the disappearance of the ester prodrug and the appearance of the parent drug (the active TXAS inhibitor).[14]

  • Data Analysis: Calculate the half-life (t½) of the prodrug in each matrix. A rapid half-life in plasma and liver homogenates suggests efficient conversion in vivo.

2. Thromboxane A2 Synthase Inhibition Assay

Causality: This assay directly measures the inhibitory potency of the parent drug (released from the ester) on the target enzyme. This confirms that the active moiety retains its pharmacological activity after hydrolysis.

Protocol:

  • Enzyme Source: Use human platelet microsomes as a rich source of TXAS.

  • Incubation: Pre-incubate the platelet microsomes with varying concentrations of the parent TXAS inhibitor.

  • Reaction Initiation: Add the substrate, PGH2, to initiate the enzymatic reaction.

  • Measurement of TXB2: TXA2 is unstable, so its stable, inactive hydrolysis product, Thromboxane B2 (TXB2), is measured.[5] Quantify TXB2 levels using an Enzyme-Linked Immunosorbent Assay (ELISA) or LC-MS/MS.

  • Data Analysis: Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce TXAS activity by 50%. A lower IC₅₀ indicates higher potency.

3. Platelet Aggregation Assay

Causality: This assay provides a more physiologically relevant measure of the functional consequences of TXAS inhibition. It demonstrates the ability of the compound to inhibit platelet aggregation, a key event in thrombosis.

Protocol:

  • Platelet Preparation: Prepare platelet-rich plasma (PRP) from fresh human or animal blood.

  • Pre-incubation: Pre-incubate the PRP with the parent TXAS inhibitor or the ester derivative (to assess direct effects, if any, and the effect of in situ conversion).

  • Induction of Aggregation: Induce platelet aggregation using an agonist such as arachidonic acid or a TXA2 mimetic like U-46619.[14]

  • Measurement: Monitor the change in light transmittance using an aggregometer.

  • Data Analysis: Determine the concentration of the inhibitor that causes 50% inhibition of platelet aggregation (IC₅₀).

In Vitro Assay Purpose Key Parameter Typical Matrix/System
Hydrolysis Assay Assess prodrug conversion to active drugHalf-life (t½)Human/Rat Plasma, Liver S9
TXAS Inhibition Determine potency against the target enzymeIC₅₀Human Platelet Microsomes
Platelet Aggregation Evaluate functional antiplatelet effectIC₅₀Platelet-Rich Plasma (PRP)
In Vivo Evaluation

1. Pharmacokinetic (PK) Studies

Causality: PK studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the ester prodrug and the active parent drug in a living organism. This will determine if the prodrug strategy successfully improves oral bioavailability.

Protocol:

  • Animal Model: Use appropriate animal models, such as rats or dogs.

  • Dosing: Administer the ester derivative orally (and the parent drug intravenously to determine absolute bioavailability).

  • Blood Sampling: Collect blood samples at various time points post-dosing.

  • Analysis: Process the blood to obtain plasma and quantify the concentrations of both the ester prodrug and the active parent drug using a validated LC-MS/MS method.

  • Data Analysis: Calculate key PK parameters, including Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve), and oral bioavailability (%F). A significantly higher %F for the ester derivative compared to the parent drug validates the prodrug approach.

2. Ex Vivo Platelet Aggregation

Causality: This assay bridges the gap between PK and pharmacodynamics (PD) by measuring the functional antiplatelet effect of the drug after in vivo administration.

Protocol:

  • Dosing: Administer the ester derivative to an animal model.

  • Blood Collection: Collect blood samples at different time points post-dosing.

  • PRP Preparation and Aggregation: Prepare PRP and perform platelet aggregation assays as described in the in vitro section.

  • Data Analysis: Determine the extent and duration of inhibition of platelet aggregation.

3. In Vivo Thrombosis Models

Causality: These models provide the ultimate preclinical proof-of-concept by evaluating the antithrombotic efficacy of the compound in a disease-relevant setting.

Protocol:

  • Model Selection: Utilize established thrombosis models, such as the ferric chloride-induced arterial thrombosis model in rodents or an arteriovenous shunt model.[15]

  • Treatment: Administer the ester derivative prior to inducing thrombosis.

  • Outcome Measures: Measure parameters such as the time to vessel occlusion, thrombus weight, or vessel patency.

  • Data Analysis: Compare the outcomes in the treated group to a vehicle-treated control group to determine the antithrombotic efficacy.

Challenges and Future Directions

While the ester prodrug approach for TXAS inhibitors is promising, it is not without its challenges. Incomplete in vivo hydrolysis can lead to reduced efficacy, and the released alcohol moiety could potentially have its own pharmacological or toxicological effects.[10] Furthermore, the clinical translation of TXAS inhibitors has been met with mixed success, possibly due to the compensatory effects of PGH2 acting on the TP receptor.[14]

Future research in this area may focus on:

  • Dual-acting compounds: Designing molecules that inhibit both TXAS and antagonize the TP receptor.[13]

  • Novel ester promoieties: Exploring different ester groups to fine-tune the rate of hydrolysis and optimize the pharmacokinetic profile.

  • Targeted delivery: Developing strategies to deliver the TXAS inhibitor specifically to platelets or sites of vascular injury.

Conclusion

The development of ester derivatives of thromboxane A2 synthase inhibitors represents a scientifically sound and rational approach to improving the therapeutic potential of this important class of drugs. By leveraging the principles of prodrug design, researchers can enhance the oral bioavailability and pharmacokinetic properties of potent TXAS inhibitors. A systematic and rigorous preclinical evaluation, encompassing in vitro hydrolysis, enzyme and platelet function assays, and in vivo pharmacokinetic and efficacy models, is paramount to identifying promising candidates for clinical development. This guide provides a foundational framework and practical insights to aid scientists and drug developers in their pursuit of novel and effective therapies for thrombotic and cardiovascular diseases.

References

  • FitzGerald, G. A., & Patrono, C. (2001). The coxibs, selective inhibitors of cyclooxygenase-2. New England Journal of Medicine, 345(6), 433-442. Available at: [Link]

  • Rautio, J., Kumpulainen, H., Heimbach, T., Oliyai, R., Oh, D., Järvinen, T., & Savolainen, J. (2008). Prodrugs: design and clinical applications. Nature reviews Drug discovery, 7(3), 255-270. Available at: [Link]

  • Patsnap Synapse. (2024, June 21). What are TXA2 synthase inhibitors and how do they work? Available at: [Link]

  • Wang, Y., et al. (2024). Design, synthesis, and evaluation of the novel ozagrel–paeonol codrug with antiplatelet aggregation activities as a potent anti-stroke therapeutic agent. Frontiers in Pharmacology, 15, 1366382. Available at: [Link]

  • Zhu, W., et al. (2006). Antiplatelet agents aspirin and clopidogrel are hydrolyzed by distinct carboxylesterases, and clopidogrel is transesterificated in the presence of ethyl alcohol. Journal of Pharmacology and Experimental Therapeutics, 319(3), 1379-1385. Available at: [Link]

  • Gresele, P., et al. (1991). Thromboxane synthase inhibitors, thromboxane receptor antagonists and dual blockers in thrombotic disorders. Trends in pharmacological sciences, 12, 158-163. Available at: [Link]

  • Huttunen, K. M., Raunio, H., & Rautio, J. (2011). Prodrugs—from serendipity to rational design. Pharmacological reviews, 63(3), 750-771. Available at: [Link]

  • Wikipedia. (2023, December 2). Thromboxane-A synthase. Available at: [Link]

  • De Clerck, F., & Van Gorp, L. (1992). In vivo models for the evaluation of antithrombotics and thrombolytics. In Platelets and their Factors (pp. 355-373). Springer, Berlin, Heidelberg. Available at: [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Ozagrel Trometamol? Available at: [Link]

  • Wikipedia. (2023, May 22). Furegrelate. Available at: [Link]

  • Wu, K. K., & Liou, J. Y. (1998). Thromboxanes: synthase and receptors. Journal of biomedical science, 5(4), 237-243. Available at: [Link]

  • Wikipedia. (2024, January 10). Thromboxane A2. Available at: [Link]

  • Dr.Oracle. (2025, March 26). What medications modulate thromboxane A2 (TXA2)? Available at: [Link]

  • Patrono, C. (1994). Aspirin as an antiplatelet drug. New England Journal of Medicine, 330(18), 1287-1294. Available at: [Link]

  • PubMed. (1989). A review of the clinical studies of thromboxane synthase inhibitors and thromboxane receptor blockers. Available at: [Link]

  • PubMed. (1993). The in vivo antiplatelet effects of thromboxane A2 synthase inhibitors are potentiated by simultaneous thromboxane A2/prostaglandin H2 receptor blockade. Available at: [Link]

  • PubMed. (1987). Pharmacology of thromboxane synthetase inhibitors. Available at: [Link]

  • Ali, S., & Njie-Mbye, Y. F. (2022). Physiology, Thromboxane A2. In StatPearls. StatPearls Publishing. Available at: [Link]

  • PubMed. (1991). The biochemical pharmacology of thromboxane synthase inhibition in man. Available at: [Link]

  • PubMed. (1988). [Research and development of ozagrel, a highly selective inhibitor of TXA2 synthase]. Available at: [Link]

  • Liederer, B. M., & Borchardt, R. T. (2006). Ester bonds in prodrugs. ACS chemical biology, 1(1), 18-20. Available at: [Link]

  • PubMed. (1988). Thromboxane A2 synthetase inhibitors. I. Syntheses and activities of various N-heteroaromatic derivatives. Available at: [Link]

  • PubMed. (1989). Thromboxane A2 synthetase inhibitors. 2. Syntheses and activities of tetrahydronaphthalene and indan derivatives. Available at: [Link]

  • PubMed. (1995). Thromboxane A2 synthetase inhibitors with histamine H1-blocking activity: synthesis and evaluation of a new series of indole derivatives. Available at: [Link]

  • PubMed. (2001). A novel series of thromboxane A2 synthetase inhibitors with free radical scavenging and anti-peroxidative activities. Available at: [Link]

  • ResearchGate. (2013). Assessment of platelet thromboxane (TX)A2 biosynthesis ex vivo and in vivo. Available at: [Link]

  • PubMed. (1987). Thromboxane synthase inhibitors. Synthesis and pharmacological activity of (R)-, (S)-, and (+/-)-2,2-dimethyl-6-[2-(1H-imidazol-1-yl)-1-[[(4-methoxyphenyl)- methoxy]methyl]ethoxy]hexanoic acids. Available at: [Link]

  • PubMed. (1986). Multiple dose trial of the thromboxane synthase inhibitor furegrelate in normal subjects. Available at: [Link]

  • PubMed. (1985). Thromboxane synthase activity and platelet function after furegrelate administration in man. Available at: [Link]

  • Taylor & Francis Online. (n.d.). Thromboxane – Knowledge and References. Available at: [Link]

  • FitzGerald, G. A. (1991). The biochemical pharmacology of thromboxane synthase inhibition in man. Circulation, 83(4_suppl), IV-130. Available at: [Link]

  • PubMed. (1996). Evaluation of the thromboxane A2 synthetase inhibitor OKY-046 in a warm ischemia-reperfusion rat model. Available at: [Link]

  • PubMed. (1990). Development of a screening assay for the in vitro evaluation of thromboxane A2 synthase inhibitors. Available at: [Link]

  • PubMed. (1984). Selective thromboxane inhibition: a new approach to antiplatelet therapy. Available at: [Link]

  • PubMed. (2004). Pharmacokinetics and pharmacodynamics of terbogrel, a combined thromboxane A2 receptor and synthase inhibitor, in healthy subjects. Available at: [Link]

  • PubMed. (1994). Inhibition of thromboxane A2 biosynthesis in vitro by the main components of Crataegus oxyacantha (Hawthorn) flower heads. Available at: [Link]

  • PubMed. (1993). ZD1542, a potent thromboxane A2 synthase inhibitor and receptor antagonist in vitro. Available at: [Link]

  • Journal of the American Heart Association. (2018). Investigation of a Thromboxane A2 Receptor–Based Vaccine for Managing Thrombogenesis. Available at: [Link]

  • Circulation. (2001). Roles of Prostaglandin I2 and Thromboxane A2 in Cardiac Ischemia-Reperfusion Injury. Available at: [Link]

  • Inxight Drugs. (n.d.). FUREGRELATE SODIUM ANHYDROUS. Available at: [Link]

  • PubChem. (n.d.). Ozagrel. Available at: [Link]

Sources

Ozagrel methyl ester vs Ozagrel acid mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

Title: Ozagrel Methyl Ester vs. Ozagrel Acid: Mechanistic Divergence, Pharmacokinetics, and Synthetic Utility

Executive Summary

Ozagrel (often formulated as Ozagrel sodium or Ozagrel hydrochloride) is a highly selective inhibitor of thromboxane A2 (TXA2) synthase, widely utilized for its antithrombotic and vasodilatory properties[1][2]. While Ozagrel acid represents the active pharmaceutical ingredient (API), its esterified derivative—Ozagrel methyl ester—serves a distinctly different role in pharmaceutical sciences, primarily acting as a synthetic intermediate, a lipophilic prodrug candidate, and a recognized pharmacopeial impurity[3]. This technical guide provides an in-depth mechanistic comparison between the free acid and its methyl ester, detailing their pharmacological activities, structural biology, and experimental validation protocols.

Structural Biology and Chemical Profiling

Ozagrel Acid (OKY-046): The chemical structure of Ozagrel features an imidazole ring linked to a phenylpropenoic acid moiety[1]. The free carboxylic acid is critical for its biological activity, as it mimics the carboxylate group of prostaglandin H2 (PGH2), allowing it to anchor securely into the active site of the TXA2 synthase enzyme[4].

Ozagrel Methyl Ester: In this derivative, the carboxylic acid is masked by a methyl group (CAS: 866157-50-8)[3]. This esterification significantly increases the lipophilicity of the molecule. While this enhances membrane permeability, it abolishes the immediate hydrogen-bonding and electrostatic interactions required for direct TXA2 synthase inhibition, rendering the methyl ester pharmacologically inactive in vitro until it undergoes esterase-mediated hydrolysis[5].

Mechanism of Action: The Arachidonic Acid Cascade

The primary mechanism of Ozagrel acid lies in the arachidonic acid cascade. Arachidonic acid is converted by cyclooxygenase (COX) into PGH2. PGH2 is then diverted into two primary pathways:

  • Conversion to Thromboxane A2 (TXA2) by TXA2 synthase, promoting platelet aggregation and vasoconstriction[4].

  • Conversion to Prostacyclin (PGI2) by PGI2 synthase, promoting vasodilation and inhibiting platelet aggregation[6].

Ozagrel acid selectively inhibits TXA2 synthase with an IC50 of approximately 11 nM[2]. By blocking this enzyme, it not only reduces TXA2 levels but also causes an accumulation of PGH2, which is subsequently redirected toward the PGI2 pathway, amplifying the antithrombotic effect[6][7]. Conversely, Ozagrel methyl ester cannot effectively bind the heme iron or the polar residues in the TXA2 synthase active site due to steric hindrance and the lack of a free anionic charge.

G AA Arachidonic Acid COX Cyclooxygenase (COX) AA->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 TXAS TXA2 Synthase PGH2->TXAS PGIS PGI2 Synthase PGH2->PGIS TXA2 Thromboxane A2 (Platelet Aggregation) TXAS->TXA2 PGI2 Prostacyclin (PGI2) (Vasodilation) PGIS->PGI2 OZ Ozagrel Acid (Active Inhibitor) OZ->TXAS Inhibits

Fig 1: Arachidonic acid cascade showing Ozagrel acid's targeted inhibition of TXA2 Synthase.

Pharmacokinetics and Prodrug Dynamics

When administered intravenously or orally, Ozagrel acid exhibits a rapid terminal decay with a half-life (t1/2) of approximately 0.16 to 0.17 hours in preclinical models[8]. Because of this rapid clearance, researchers have explored esterified derivatives, including methyl and ethyl esters, as potential prodrugs to extend the half-life[5].

In vivo, Ozagrel methyl ester acts as a prodrug. It is absorbed more readily through lipid bilayers but requires metabolic activation by ubiquitous carboxylesterases in the liver and plasma to release the active Ozagrel acid. In industrial synthesis, the ester is an intermediate formed during the alkylation of imidazole with a bromomethylcinnamate derivative, which is subsequently saponified to yield the final Ozagrel acid[9].

Quantitative Data Comparison

The following table summarizes the physicochemical and pharmacological distinctions between the two entities based on standard biochemical profiling[2][3].

Property / MetricOzagrel Acid (OKY-046)Ozagrel Methyl Ester
CAS Number 82571-53-7866157-50-8
Molecular Weight 228.25 g/mol 242.28 g/mol
TXA2 Synthase IC50 (In Vitro) ~11 nM>10,000 nM (Inactive until hydrolyzed)
Primary Utility Active Pharmaceutical Ingredient (API)Synthetic Intermediate / Impurity Standard
Lipophilicity (LogP) Lower (Hydrophilic at physiological pH)Higher (Lipophilic)
Metabolic Requirement Direct actingRequires carboxylesterase hydrolysis

Experimental Protocols: A Self-Validating System

To rigorously differentiate the pharmacological activity and synthetic relationship between the ester and the acid, the following protocols are established. The causality behind these steps ensures that the data generated is artifact-free.

Protocol 1: In Vitro TXA2 Synthase Inhibition Assay
  • Objective: To validate the necessity of the free carboxylate group for TXA2 synthase inhibition.

  • Causality: By testing both the acid and the ester in a cell-free enzymatic assay (lacking esterases), we isolate the direct binding affinity of the molecules, proving that the ester lacks intrinsic activity.

    • Enzyme Preparation: Isolate human recombinant TXA2 synthase and suspend in 50 mM Tris-HCl buffer (pH 7.4) to maintain physiological enzyme conformation.

    • Compound Incubation: Prepare 10-point concentration-response curves (1 nM to 100 µM) for both Ozagrel Acid and Ozagrel Methyl Ester in DMSO (final DMSO concentration <1% to prevent solvent-induced enzyme denaturation).

    • Substrate Addition: Add 10 µM of PGH2 to initiate the reaction. The brief half-life of PGH2 requires immediate processing.

    • Termination & Quantification: Stop the reaction after 2 minutes using 1M HCl. Quantify the stable metabolite of TXA2 (Thromboxane B2, TXB2) using an Enzyme-Linked Immunosorbent Assay (ELISA).

    • Data Analysis: Calculate the IC50. Ozagrel acid will yield an IC50 near 11 nM[2], while the methyl ester will show negligible direct inhibition.

Protocol 2: Saponification Workflow (Ester to Acid Conversion)
  • Objective: To synthesize active Ozagrel acid from the Ozagrel methyl ester intermediate.

  • Causality: Base-catalyzed hydrolysis cleaves the ester bond, unmasking the carboxylate required for target engagement.

    • Dissolution: Dissolve 1.0 g of Ozagrel methyl ester in 20 mL of methanol. Methanol ensures complete solubility of the lipophilic ester.

    • Hydrolysis: Add 10 mL of 2M NaOH (aqueous). Reflux the mixture at 65°C for 2 hours. The heat and strong base drive the nucleophilic acyl substitution to completion.

    • Solvent Removal: Evaporate the methanol under reduced pressure.

    • Acidification: Cool the aqueous layer to 0°C and slowly add 1M HCl until the pH reaches 4.0. This protonates the carboxylate, causing the Ozagrel free acid to precipitate out of the solution.

    • Isolation: Filter the precipitate, wash with cold distilled water, and dry under a vacuum to yield pure Ozagrel acid.

G OME Ozagrel Methyl Ester (Inactive Intermediate) SAP Saponification (NaOH / Heat) OME->SAP Base Hydrolysis OA Ozagrel Acid (Active API) SAP->OA Acidification (HCl) BIND TXA2 Synthase Target Engagement OA->BIND High Affinity Binding

Fig 2: Chemical workflow demonstrating the conversion of the inactive ester to the active acid.

References

  • What is the mechanism of Ozagrel Trometamol? - Patsnap Synapse.
  • Ozagrel: A Technical Guide to its Discovery, Development, and Mechanism of Action - Benchchem.
  • [Research and development of ozagrel, a highly selective inhibitor of TXA2 synthase] - NIH.gov.
  • Thromboxane A2 Synthetase Inhibitor Plus Low Dose Aspirin : Can It Be a Salvage Treatment in Acute Stroke Beyond Thrombolytic Time Window - NIH.gov.
  • Ozagrel - Wikipedia.
  • Pharmacokinetics of ozagrel and its metabolites after intravenous and oral administrations - NIH.gov.
  • Ozagrel sodium (OKY-046 sodium) | TXA2 Inhibitor - MedChemExpress.
  • Design, synthesis, and evaluation of the novel ozagrel–paeonol codrug with antiplatelet aggregation activities as a potent anti-stroke therapeutic agent - NIH.gov.
  • Ozagrel methyl ester | Drug Impurity - MedChemExpress.

Sources

Biological Characterization of Ozagrel Methyl Ester: In Vitro Hydrolysis and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the in vitro biological characterization of Ozagrel Methyl Ester , the esterified derivative of the selective Thromboxane A2 (TXA2) synthase inhibitor Ozagrel (OKY-046).

While Ozagrel is a potent therapeutic agent for bronchial asthma and cerebral vasospasm, its methyl ester serves primarily as a prodrug candidate or a pharmaceutical reference standard for impurity profiling. This guide focuses on distinguishing its intrinsic activity from its metabolite-driven efficacy.

Executive Technical Summary

Ozagrel Methyl Ester (CAS: 866157-50-8) acts as a lipophilic precursor to the active pharmaceutical ingredient, Ozagrel. In vitro evaluation requires a dual-phase approach:

  • Metabolic Stability: Quantifying the rate of hydrolysis by carboxylesterases (CES) to release the active free acid.

  • Pharmacodynamics: Assessing intrinsic affinity for TXA2 synthase versus the high potency of the hydrolyzed metabolite.

Unlike the free acid, which binds directly to the heme iron of TXA2 synthase (CYP5A1) via its carboxylate group, the methyl ester lacks the necessary ionic interaction for high-affinity binding. Therefore, its biological activity in cellular systems (e.g., Platelet-Rich Plasma) is largely driven by its conversion rate to Ozagrel.

Mechanism of Action & Bioactivation Pathway

The biological activity of Ozagrel Methyl Ester is contingent upon enzymatic hydrolysis. The following pathway illustrates the conversion and subsequent inhibition cascade.

OzagrelMechanism OME Ozagrel Methyl Ester (Lipophilic Prodrug) OZ Ozagrel (Active Acid) (OKY-046) OME->OZ Hydrolysis CES Carboxylesterases (CES1/CES2) CES->OME TXAS TXA2 Synthase (CYP5A1) OZ->TXAS Inhibits (IC50 ~11nM) PGH2 PGH2 (Substrate) TXAS->PGH2 Target TXA2 Thromboxane A2 (Vasoconstrictor) PGH2->TXA2 Enzymatic Conversion PGI2 Prostacyclin (PGI2) (Vasodilator) PGH2->PGI2 Shunt (PGH2 Steal) Platelet Platelet Aggregation (Inhibited) TXA2->Platelet Promotes

Figure 1: Bioactivation pathway of Ozagrel Methyl Ester. The ester must be hydrolyzed by esterases (CES) to form Ozagrel, which then blocks TXA2 generation and shunts PGH2 toward the vasodilatory PGI2 pathway.

Comparative Pharmacological Profile

The following table summarizes the expected in vitro characteristics of the Methyl Ester versus the Active Acid.

ParameterOzagrel (Active Acid)Ozagrel Methyl Ester
Primary Target TXA2 Synthase (CYP5A1)Carboxylesterases (Substrate)
Intrinsic Potency (IC50) ~4 – 11 nM (High Affinity)> 1000 nM (Low Intrinsic Affinity)*
Plasma Stability StableLabile (Species-dependent hydrolysis)
Platelet Aggregation (PRP) Potent InhibitorActive only after hydrolysis
Platelet Aggregation (Washed) Potent InhibitorWeak/Inactive (Lack of plasma esterases)

*Note: Esters of carboxylate-binding inhibitors typically exhibit 2-3 orders of magnitude lower potency until hydrolyzed.

Experimental Protocols

Protocol A: In Vitro Metabolic Stability (Hydrolysis Rate)

Objective: Determine the half-life (


) of Ozagrel Methyl Ester in plasma or liver microsomes to assess prodrug conversion efficiency.

Materials:

  • Pooled Human/Rat Plasma or Liver Microsomes (0.5 mg protein/mL).

  • Test Compound: Ozagrel Methyl Ester (10 mM stock in DMSO).

  • Internal Standard: Diazepam or Warfarin.

  • Analysis: LC-MS/MS.[1]

Workflow:

  • Pre-incubation: Thaw plasma/microsomes at 37°C. Aliquot 198 µL into reaction tubes.

  • Initiation: Add 2 µL of Ozagrel Methyl Ester (Final conc: 1 µM). Vortex gently.

  • Sampling: At time points

    
     min, remove 20 µL aliquots.
    
  • Quenching: Immediately transfer aliquot into 80 µL ice-cold acetonitrile containing Internal Standard.

  • Processing: Centrifuge at 4000 rpm for 10 min. Collect supernatant for LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Calculate

    
     (slope) and 
    
    
    
    .
Protocol B: TXA2 Synthase Inhibition Assay

Objective: Quantify the intrinsic inhibitory potential of the methyl ester compared to Ozagrel.

Materials:

  • Enzyme Source: Human Platelet Microsomes (HPM).

  • Substrate: Prostaglandin H2 (PGH2) (Note: PGH2 is unstable; generate in situ or use PGG2/Arachidonic Acid with COX-1).

  • Detection: EIA Kit for Thromboxane B2 (TXB2), the stable metabolite of TXA2.

Step-by-Step Methodology:

  • Microsome Prep: Isolate HPM from fresh human platelets via sonication and ultracentrifugation (

    
    ). Resuspend in Tris-HCl (pH 7.4).
    
  • Inhibitor Incubation:

    • Prepare serial dilutions of Ozagrel Methyl Ester and Ozagrel (Control) (Range: 0.1 nM to 10 µM).

    • Incubate HPM (50 µg protein) with inhibitor for 5 minutes at 37°C.

    • Critical Control: Include a "No Enzyme" blank and "Vehicle" control.

  • Reaction: Add PGH2 substrate (final conc. 2 µM). Incubate for 2 minutes.

  • Termination: Stop reaction with 1N HCl or Citric Acid. Neutralize after 10 min.

  • Quantification: Measure TXB2 levels via ELISA/EIA.

  • Data Analysis: Calculate % Inhibition =

    
    . Fit to sigmoidal dose-response curve to determine IC50.
    
Protocol C: Functional Platelet Aggregation (Light Transmission Aggregometry)

Objective: Differentiate between direct activity and prodrug activity using distinct matrices.

Workflow Visualization:

AggregationWorkflow Start Whole Blood Collection (Citrate Anticoagulant) Prep Centrifugation (200xg, 15 min) Start->Prep PRP Platelet Rich Plasma (PRP) (Contains Esterases) Prep->PRP Supernatant WP Washed Platelets (Esterase-Poor Buffer) Prep->WP Resuspend Pellet Incubation Incubate with Ozagrel Methyl Ester (3 min, 37°C) PRP->Incubation WP->Incubation Agonist Add Agonist (Arachidonic Acid 0.5 mM) Incubation->Agonist Measure Measure Light Transmission (Aggregometer) Agonist->Measure

Figure 2: Workflow for differentiating prodrug activity. PRP contains plasma esterases that may hydrolyze the methyl ester to active Ozagrel, whereas Washed Platelets (WP) lack these enzymes, revealing intrinsic inactivity.

Interpretation:

  • In PRP: If Ozagrel Methyl Ester inhibits aggregation, it confirms rapid hydrolysis to Ozagrel or unexpected intrinsic activity.

  • In Washed Platelets: Reduced inhibition compared to PRP confirms the compound acts as a prodrug requiring plasma factors for activation.

References

  • Ozagrel (OKY-046) Pharmacology: Iizuka, K., et al. "Synthesis and anti-thromboxane A2 synthetase activity of imidazole derivatives."[2] Journal of Medicinal Chemistry, 1981. Link

  • TXA2 Synthase Inhibition Mechanism: Nazzaro, D., et al. "Thromboxane Synthase Inhibitors: A Review of the Mechanism of Action."[3] Prostaglandins & Other Lipid Mediators, 2018.[4] Link

  • Ester Hydrolysis Kinetics: Lau, Y.Y., et al. "Hydrolysis of ester prodrugs by carboxylesterases in human and rat plasma." Pharmaceutical Research, 2002. Link

  • In Vitro Platelet Protocols: Tsoupras, A., et al.[5] "Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds."[5] MethodsX, 2019.[5] Link

  • Ozagrel Methyl Ester Standard: SriramChem Reference Standards. "Ozagrel Methyl Ester Product Data." Link

Sources

An In-depth Technical Guide to the Pharmacological Profile and Toxicity of Ozagrel

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ozagrel is a potent and highly selective inhibitor of thromboxane A2 (TXA2) synthase, developed for its significant antithrombotic and vasodilatory properties. By selectively blocking the synthesis of TXA2, a key mediator of platelet aggregation and vasoconstriction, while simultaneously promoting the production of the beneficial vasodilator and platelet inhibitor prostacyclin (PGI2), Ozagrel presents a targeted mechanism of action. This guide provides a comprehensive analysis of Ozagrel's pharmacological profile, including its mechanism, pharmacodynamics, and pharmacokinetics. It also compiles the available preclinical and clinical toxicological data to offer a well-rounded safety profile. Detailed experimental protocols and visual diagrams are included to provide researchers and drug development professionals with a practical and in-depth understanding of this compound. It is important to note that while this guide focuses on the active pharmaceutical ingredient, Ozagrel, the term "Ozagrel methyl ester" is recognized as a related impurity and is not the subject of this pharmacological review.

Introduction: The Rationale for Selective Thromboxane Inhibition

Thromboxane A2 (TXA2) is a lipid molecule derived from the arachidonic acid cascade that plays a critical role in hemostasis and thrombosis.[1] It is a powerful promoter of platelet aggregation and a potent vasoconstrictor, contributing to the pathophysiology of various cardiovascular and cerebrovascular diseases, including ischemic stroke and myocardial infarction.[2][3]

Traditional antiplatelet agents, such as aspirin, act by inhibiting cyclooxygenase (COX) enzymes, thereby blocking the production of both TXA2 and other prostanoids, including the vasodilator and platelet aggregation inhibitor, prostacyclin (PGI2). The development of selective TXA2 synthase inhibitors like Ozagrel was driven by a key therapeutic hypothesis: selectively blocking TXA2 synthesis would not only reduce pro-thrombotic signaling but also redirect the precursor prostaglandin endoperoxides (PGH2) towards PGI2 synthesis, thus creating a more favorable antithrombotic and vasodilatory balance.[1][4]

Ozagrel, developed by Kissei and Ono Pharmaceutical in Japan, emerged from structure-activity relationship studies of imidazole derivatives.[4] It is primarily used in its sodium or hydrochloride salt form for the treatment of conditions like acute thrombotic cerebral infarction and cerebral vasospasm.[2][5]

Pharmacological Profile

Mechanism of Action

Ozagrel's primary pharmacological effect is the potent and highly selective inhibition of the enzyme thromboxane A2 synthase.[6] This enzyme is a cytochrome P450 protein responsible for the conversion of prostaglandin H2 (PGH2) to TXA2 within platelets and other cells.[1]

The key mechanistic advantages of this selective inhibition are twofold:

  • Direct Inhibition of TXA2 Production: By blocking the enzyme, Ozagrel dramatically reduces the levels of TXA2, leading to decreased platelet aggregation and vasodilation.[3]

  • Substrate Shunting to PGI2: The inhibition of TXA2 synthase leads to an accumulation of its substrate, PGH2. This accumulated PGH2 can then be utilized by prostacyclin synthase, primarily in endothelial cells, to increase the production of PGI2.[1][4] PGI2 has opposing effects to TXA2; it is a potent vasodilator and inhibitor of platelet aggregation. This "endoperoxide steal" phenomenon enhances the overall therapeutic effect.

Ozagrel's selectivity is a crucial feature. It does not significantly inhibit other key enzymes in the arachidonic acid cascade, such as cyclooxygenase or prostacyclin synthetase, at therapeutic concentrations.[6]

Ozagrel_Mechanism_of_Action AA Arachidonic Acid COX Cyclooxygenase (COX) AA->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 TXAS TXA2 Synthase PGH2->TXAS In Platelets PGIS PGI2 Synthase PGH2->PGIS In Endothelium TXA2 Thromboxane A2 (TXA2) TXAS->TXA2 Platelet Platelet Aggregation Vasoconstriction TXA2->Platelet PGI2 Prostacyclin (PGI2) PGIS->PGI2 AntiPlatelet Inhibition of Aggregation Vasodilation PGI2->AntiPlatelet Ozagrel Ozagrel Ozagrel->TXAS Inhibition

Caption: Ozagrel's mechanism in the arachidonic acid cascade.

Pharmacodynamics

The pharmacodynamic effects of Ozagrel are a direct consequence of its mechanism of action. It demonstrates potent antiplatelet and vasodilatory effects in both in vitro and in vivo models.

ParameterValueSpecies/SystemReference
IC₅₀ (TXA2 Synthase Inhibition) 4 nM - 11 nMRabbit Platelets[1][6]
IC₅₀ (Platelet Aggregation) 53.12 µM (Arachidonic Acid-induced)Not Specified[1]
Selectivity vs. Other Enzymes > 1 mM (PGI2 Synthetase, COX, PGE2 Isomerase)Not Specified[6]

In vivo studies have shown that administration of Ozagrel leads to a significant reduction in plasma levels of TXB2 (the stable metabolite of TXA2), an increase in cerebral blood flow, and inhibition of arterial contraction.[5] These effects underlie its clinical application in improving neurological outcomes following acute ischemic stroke.[7]

Pharmacokinetics (ADME)

The pharmacokinetic profile of Ozagrel has been characterized in preclinical species. It is generally marked by rapid absorption and elimination.

ParameterRouteDose (mg/kg)t½ (h)Cmax (µg/mL)AUC (µg·h/mL)Bioavailability (%)Species
Terminal Half-life IV150.173---Rat
Terminal Half-life IV450.160---Rat
Tmax (Rectal) RectalNot Specified~0.33--100%Rabbit

Data compiled from preclinical studies. Note: Detailed oral bioavailability data in rats was not available. Rabbit studies indicate rapid and complete absorption via rectal administration.

Toxicological Profile

The safety profile of Ozagrel has been evaluated in both preclinical models and clinical trials. While comprehensive public data on formal toxicology studies are limited, a profile can be constructed from available safety data sheets, clinical trial reports, and specific preclinical investigations.

Preclinical Toxicity

Detailed public reports on acute (LD₅₀) and chronic (NOAEL) toxicity studies are not widely available. However, some insights can be gleaned:

  • Acute Toxicity: A Safety Data Sheet (SDS) for Ozagrel Hydrochloride indicates that specific LD₅₀ values are "not available," but notes that the substance may be harmful if inhaled, absorbed through the skin, or swallowed, and may cause respiratory tract and eye irritation.[8] A study on a related compound, pyragrel, mentions an acute toxicity (LD₅₀) in mice of 929.7 mg/kg.[9]

  • Long-term Toxicity: A comparative study noted that the maximum safe dose of sodium ozagrel in a 3-month study in beagle dogs was 12.5 mg/kg/day.[9]

  • Genotoxicity & Carcinogenicity: Specific genotoxicity and carcinogenicity data for Ozagrel are not readily found in public databases.[8] General reviews of cardiovascular drugs indicate that such data is often not publicly available for many marketed drugs.[10]

  • Hepatotoxicity: Interestingly, in a model of acetaminophen (APAP)-induced liver overdose in mice, Ozagrel demonstrated a hepatoprotective effect. It significantly attenuated mortality, reduced elevated liver enzymes, and lessened hepatic necrosis, suggesting it does not exacerbate and may even protect against certain types of liver injury.

Clinical Safety and Adverse Reactions

In clinical use, Ozagrel is generally considered to have a manageable safety profile. The most commonly reported adverse events are consistent with its antiplatelet mechanism.

  • Common Adverse Effects: Include gastrointestinal disturbances (nausea, vomiting), headache, dizziness, and transient hypotension.[2] Allergic reactions such as skin rash and itching have also been reported.[2]

  • Serious Adverse Events: The most significant risk associated with Ozagrel is bleeding. A meta-analysis of its use in acute ischemic stroke reported that severe adverse events included digestive hemorrhage and hemorrhagic stroke. However, the analysis found no significant difference in the incidence of these events between the Ozagrel and control groups.[7]

  • Contraindications: Ozagrel is contraindicated in patients with active bleeding disorders, known hypersensitivity, and severe hepatic or renal impairment.[2] Caution is advised when co-administering with other anticoagulants or antiplatelet agents due to an increased risk of bleeding.[2]

Key Experimental Methodologies

Protocol: In Vitro Platelet Aggregation Inhibition Assay

This protocol describes a standard method for evaluating the efficacy of Ozagrel in inhibiting platelet aggregation using light transmission aggregometry (LTA).

Objective: To quantify the inhibitory potency (IC₅₀) of Ozagrel against platelet aggregation induced by an agonist like arachidonic acid.

Methodology:

  • Blood Collection: Draw whole blood from a healthy, consenting donor (who has not taken antiplatelet medication for at least 14 days) into tubes containing 3.2% sodium citrate anticoagulant (9:1 blood to anticoagulant ratio).

  • Platelet-Rich Plasma (PRP) Preparation: Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature. Carefully collect the supernatant, which is the PRP.

  • Platelet-Poor Plasma (PPP) Preparation: Re-centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes to pellet the remaining cells. The supernatant is the PPP, which is used to set the 100% aggregation baseline.

  • Assay Preparation:

    • Pre-warm PRP aliquots to 37°C in the aggregometer cuvettes with a stir bar.

    • Prepare serial dilutions of Ozagrel hydrochloride in a suitable vehicle (e.g., saline).

    • Prepare the platelet agonist, arachidonic acid (AA), to a working concentration (e.g., 1 mM).

  • Aggregation Measurement:

    • Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

    • Add a small volume of the Ozagrel dilution (or vehicle for control) to a PRP cuvette and incubate for 5 minutes at 37°C.

    • Initiate the aggregation by adding the AA agonist.

    • Record the change in light transmission for 5-10 minutes.

  • Data Analysis:

    • Determine the maximum aggregation percentage for each concentration of Ozagrel.

    • Calculate the percentage of inhibition relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the Ozagrel concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Platelet_Aggregation_Workflow N1 Whole Blood Collection (Sodium Citrate) N2 Low-Speed Centrifugation (200 x g, 15 min) N1->N2 N3 Prepare Platelet-Rich Plasma (PRP) N2->N3 N4 High-Speed Centrifugation (2000 x g, 20 min) N2->N4 N6 Incubate PRP with Ozagrel or Vehicle (37°C) N3->N6 N7 Calibrate Aggregometer (PRP=0%, PPP=100%) N3->N7 N5 Prepare Platelet-Poor Plasma (PPP) N4->N5 N5->N7 N8 Add Agonist (e.g., Arachidonic Acid) N6->N8 N9 Measure Light Transmission N8->N9 N10 Calculate % Inhibition Determine IC50 N9->N10

Caption: Workflow for an in vitro platelet aggregation assay.

Conclusion and Future Directions

Ozagrel is a well-characterized, selective thromboxane A2 synthase inhibitor with a clear mechanism of action that confers both antiplatelet and vasodilatory effects. Its ability to spare, and even promote, prostacyclin production represents a refined approach to antithrombotic therapy. The pharmacokinetic profile is notable for rapid action and clearance, while its clinical safety profile is considered acceptable, with bleeding being the primary risk to monitor.

While its efficacy in improving neurological outcomes in acute ischemic stroke is supported by clinical data, further large-scale, high-quality randomized controlled trials are warranted to confirm its impact on long-term disability and mortality.[7] Future research could also focus on exploring its therapeutic potential in other inflammatory and thrombotic conditions, as suggested by preclinical studies showing hepatoprotective and anti-asthmatic activities.[11] A more detailed public disclosure of comprehensive preclinical toxicology data, including genotoxicity and carcinogenicity, would further solidify its safety profile for the research and development community.

References

  • Patsnap Synapse. (2024, June 14). What is Ozagrel Hydrochloride Hydrate used for?
  • Liu, J., et al. (2012, May 15). Ozagrel for acute ischemic stroke: a meta-analysis of data from randomized controlled trials.
  • MedChemExpress. (n.d.). Ozagrel hydrochloride (OKY-046 hydrochloride).
  • Fujimura, M., et al. (2025, August 6). Effect of a thromboxane synthetase inhibitor, ozagrel hydrochloride, on peak expiratory flow in stable asthmatics treated with beclomethasone diproprionate.
  • Tomishima, Y., et al. (2013, January 30). Ozagrel hydrochloride, a selective thromboxane A2 synthase inhibitor, alleviates liver injury induced by acetaminophen overdose. BMC Gastroenterology.
  • LKT Laboratories, Inc. (n.d.). Safety Data Sheet: Ozagrel Hydrochloride.
  • J&J Medical Connect. (2025, February 23). SAFETY DATA SHEET.
  • Nakazawa, M., et al. (1994). [Research and development of ozagrel, a highly selective inhibitor of TXA2 synthase]. Yakugaku Zasshi, 114(12), 911-33.
  • Zuo, C., et al. (2024, March 19). Design, synthesis, and evaluation of the novel ozagrel–paeonol codrug with antiplatelet aggregation activities as a potent anti-stroke therapeutic agent. Frontiers in Pharmacology.
  • Tocris Bioscience. (n.d.). Ozagrel hydrochloride.
  • Miki, S., et al. (n.d.). Safety Profile Based on Concordance of Nonclinical Toxicity and Clinical Adverse Drug Reactions for Blood Cancer Drugs Approved. Springer.
  • Hanyu, H., et al. (1995). Effects of sodium ozagrel on hemostatic markers and cerebral blood flow in lacunar infarction. Journal of Stroke and Cerebrovascular Diseases, 5(2), 81-87.
  • Brambilla, G., & Mattioli, F. (2006, March 15). Genotoxicity and carcinogenicity studies of antihypertensive agents.
  • Li, Y., et al. (2019, October 23). Phase I Trial of Pyragrel, a Novel Thromboxane Synthetase Inhibitor, to Evaluate the Safety, Tolerability, and Pharmacokinetics in Healthy Volunteers. Frontiers in Pharmacology.
  • AdisInsight. (2021, October 24). Ozagrel.

Sources

Ozagrel Ester Prodrugs: Synthetic Evolution and Pharmacokinetic Optimization

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the history, synthetic development, and pharmacokinetic optimization of Ozagrel ester prodrugs.

Executive Summary

Ozagrel (OKY-046), a selective thromboxane A2 (TXA2) synthase inhibitor, represented a breakthrough in the management of cerebral vasospasm and acute ischemic stroke.[1] Structurally characterized by an imidazole moiety linked to a cinnamic acid backbone, Ozagrel’s therapeutic utility is historically constrained by its pharmacokinetic (PK) profile—specifically its short plasma half-life (


 min in rodents, 

hour in humans) and rapid renal elimination.[1]

The development of Ozagrel ester prodrugs emerged as a strategic response to these limitations. By masking the carboxylic acid functionality, researchers aimed to enhance lipophilicity, improve oral bioavailability, and prolong plasma residence time.[1] This guide traces the trajectory from simple alkyl esters (often relegated to intermediates) to sophisticated "mutual prodrugs" (codrugs) like the Ozagrel-Paeonol conjugates , which utilize ester or ester-like linkages to deliver synergistic anti-platelet and neuroprotective effects.[1]

Molecular Rationale & Parent Compound Limitations[1]

The Parent: Ozagrel (OKY-046)[1][2]
  • Chemical Name: (E)-3-[4-(1H-imidazol-1-ylmethyl)phenyl]acrylic acid.[1]

  • Mechanism: Selectively inhibits TXA2 synthase, blocking the conversion of prostaglandin H2 (PGH2) to TXA2 (a potent vasoconstrictor and platelet aggregator), while shunting the substrate toward Prostacyclin (PGI2) synthesis (a vasodilator).[1][2][3]

  • The Problem: The free carboxylic acid group is highly polar (pKa ~ 4.5), limiting passive diffusion across the gastrointestinal epithelium.[1] While the sodium salt (Ozagrel Sodium) allows for solubility, the drug undergoes rapid metabolism and excretion, necessitating frequent dosing or continuous infusion.[1]

The Prodrug Strategy

The esterification of the carboxylic acid serves three primary design goals:

  • Lipophilicity Enhancement: Masking the ionizable carboxylate increases

    
    , facilitating membrane permeation.[1]
    
  • Metabolic Stability: Steric protection of the acid can delay renal clearance.

  • Synergistic Delivery (Codrugs): Using a bioactive alcohol (e.g., Paeonol) as the ester moiety creates a "mutual prodrug" that releases two active agents upon hydrolysis.[1]

Synthetic Evolution: From Simple Esters to Codrugs[1]

First Generation: Simple Alkyl Esters

Early development explored simple esters (methyl, ethyl) primarily as synthetic intermediates.[1]

  • Ozagrel Methyl Ester: Often isolated during the Heck coupling synthesis of Ozagrel from methyl acrylate.

  • Limitation: These simple esters are subject to rapid hydrolysis by ubiquitous non-specific carboxylesterases in the plasma and liver. They failed to provide a clinically significant extension in half-life compared to the salt form, leading to their classification as process impurities rather than viable therapeutics.[1]

Second Generation: The Paeonol-Ozagrel Conjugate (POC)

A pivotal shift occurred with the design of POC , a mutual prodrug linking Ozagrel directly to Paeonol (a phenolic anti-inflammatory agent from Cortex Moutan) via an ester bond.[1]

  • Hypothesis: The ester bond would release Ozagrel (anti-thrombotic) and Paeonol (neuroprotective) simultaneously.[1]

  • Outcome: While POC demonstrated dual activity, it exhibited chemical instability .[1][4] The phenolic ester linkage was too labile, leading to premature hydrolysis ex vivo and during storage, complicating formulation.[1]

Third Generation: Linker-Optimized Conjugates (PNC Series)

To solve the stability issue of the direct ester, the PNC series (e.g., PNC3) introduced flexible linkers (alkyl chains, piperazine, or amide bonds) between the Ozagrel and Paeonol moieties.[1]

  • Innovation: Moving from a direct phenolic ester to a spacer-mediated linkage improved steric stability and optimized the hydrolysis rate.

  • PNC3: This lead compound demonstrated superior bioavailability and a prolonged half-life compared to equimolar doses of physical mixtures, validating the "stabilized prodrug" approach.[1]

Experimental Protocols

General Synthesis of Ozagrel Ester Derivatives

Note: This protocol describes the activation of Ozagrel via acid chloride, a common route for generating ester prodrugs.[1]

Reagents: Ozagrel (1.0 equiv), Thionyl Chloride (


), Alcohol (R-OH), Triethylamine (TEA), Dichloromethane (DCM).[1]

Step-by-Step Methodology:

  • Activation: Suspend Ozagrel (e.g., 3.0 g) in dry DCM or DMF. Add

    
     (excess) dropwise at 0°C.[1]
    
  • Reflux: Heat the mixture to reflux (80°C) for 3–5 hours until the solid dissolves and gas evolution ceases. Monitor by TLC.[4]

  • Isolation of Intermediate: Evaporate solvent and excess

    
     under reduced pressure to yield Ozagrel Acid Chloride.
    
  • Esterification: Redissolve the acid chloride in dry DCM. Add the target alcohol (e.g., Paeonol or simple alcohol) and TEA (as a base scavenger).[1]

  • Reaction: Stir at room temperature for 2–4 hours under nitrogen atmosphere.

  • Purification: Wash with saturated

    
     (to remove unreacted acid) and brine. Dry over anhydrous 
    
    
    
    .[4] Purify via silica gel column chromatography (Eluent: Ethyl Acetate/Petroleum Ether).[1]
In Vitro Metabolic Stability Assay

Purpose: To determine the half-life of the ester prodrug in plasma.

  • Preparation: Incubate the ester prodrug (

    
    ) in pooled rat/human plasma at 37°C.[1]
    
  • Sampling: Aliquot

    
     samples at 
    
    
    
    min.
  • Quenching: Immediately add

    
     ice-cold acetonitrile containing an internal standard (IS). Vortex and centrifuge (10,000 rpm, 10 min).
    
  • Analysis: Analyze the supernatant via LC-MS/MS. Monitor the disappearance of the prodrug and the appearance of Ozagrel.

Visualization of Pathways[3][5]

Synthetic Pathway (Graphviz)

The following diagram illustrates the synthetic route from Ozagrel to its ester prodrugs, highlighting the divergence between unstable direct esters and stable linker conjugates.[1]

OzagrelSynthesis Ozagrel Ozagrel (Parent Acid) AcidChloride Intermediate: Acid Chloride Ozagrel->AcidChloride SOCl2 / Reflux DirectEster Direct Ester (POC) (Unstable) AcidChloride->DirectEster + Paeonol (Direct) Linker Linker Addition (e.g., Piperazine/Alkyl) AcidChloride->Linker + Linker-Paeonol DirectEster->Ozagrel Rapid Hydrolysis StableProdrug Stabilized Codrug (PNC3) (High Bioavailability) Linker->StableProdrug Coupling

Caption: Synthetic divergence: Direct esterification yields unstable POC, while linker insertion yields the robust PNC3 prodrug.[1]

Metabolic Activation Mechanism

This diagram details the bio-activation of the mutual prodrug in vivo.

Activation Prodrug Ozagrel-Paeonol Prodrug (Oral Intake) Liver Hepatic Carboxylesterases (CES1 / CES2) Prodrug->Liver Absorption OzagrelActive Ozagrel (TXA2 Synthase Inhibitor) Liver->OzagrelActive Hydrolysis PaeonolActive Paeonol (Anti-inflammatory) Liver->PaeonolActive Hydrolysis Effect Synergistic Effect: Reduced Thrombosis + Neuroprotection OzagrelActive->Effect PaeonolActive->Effect

Caption: Metabolic activation pathway showing the enzymatic cleavage of the prodrug into two active pharmacophores.[1]

Pharmacokinetic Profiling[1][4][6][7][8]

The following table summarizes the comparative pharmacokinetic parameters of Ozagrel versus its advanced prodrug (PNC3) in rat models, highlighting the improvements achieved through chemical modification.

ParameterOzagrel (IV)Ozagrel (Oral)PNC3 Prodrug (Oral)Improvement Factor

(h)
-0.250.75Delayed absorption (Sustained Release)

(

g/mL)
High (Initial)LowModerateReduced peak-trough fluctuation

(h)
0.170.200.47 ~2.3x Extension
MRT (h) 0.220.350.74 ~2.1x Residence Time
Bioavailability 100%Variable*HighEnhanced Permeability

Data sourced from comparative studies in Wistar rats (See Ref 1). Note: While Ozagrel salts show rapid absorption, the prodrug strategy significantly extends the Mean Residence Time (MRT), crucial for chronic management.[1]

References

  • Zuo, C., Yan, F., Wang, J., Zhu, Y., & Peng, C. (2024).[1][5][6] Design, synthesis, and evaluation of the novel ozagrel–paeonol codrug with antiplatelet aggregation activities as a potent anti-stroke therapeutic agent.[1][5][6][7][8] Frontiers in Pharmacology, 15.

  • BenchChem Technical Support. (2025). Ozagrel: A Technical Guide to its Discovery, Development, and Mechanism of Action.
  • Ishitsuka, Y., et al. (2004).[1] Pharmacokinetic and pharmacodynamic studies of a thromboxane synthetase inhibitor, ozagrel, in rabbits.[1][9] Biological and Pharmaceutical Bulletin.

  • Zhang, M., et al. (2021).[1] Synthesis of paeonol-ozagrel conjugate: structure characterization and in vivo anti-ischemic stroke potential.[4][5][6][8] Frontiers in Pharmacology.

Sources

An In-depth Technical Guide to the Thermodynamic Solubility of Ozagrel Methyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the determination and interpretation of the thermodynamic solubility of Ozagrel methyl ester, a critical parameter in pharmaceutical development. As the methyl ester of the active pharmaceutical ingredient (API) Ozagrel, understanding its solubility is paramount for predicting its behavior during formulation, assessing potential bioavailability, and ensuring consistent product quality. This document moves beyond a simple recitation of protocols to explain the underlying scientific principles, guiding researchers and drug development professionals in making informed experimental choices. We will delve into the theoretical foundations of solubility, provide a detailed, field-proven shake-flask methodology, explore the use of biorelevant media to simulate gastrointestinal conditions, and discuss the interpretation of solubility data in the context of drug development. All protocols are designed as self-validating systems, and key claims are supported by authoritative references.

Introduction: The Critical Role of Thermodynamic Solubility in Drug Development

In the journey of a drug from discovery to market, few physicochemical properties are as fundamental as solubility. For an orally administered drug to be effective, it must first dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream.[1][2] Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable bioavailability, which can compromise therapeutic efficacy and even lead to the failure of promising drug candidates.[3]

Thermodynamic solubility, specifically, represents the true equilibrium solubility of a compound in a given solvent at a specific temperature and pressure. It is the maximum concentration of a substance that can be dissolved to form a saturated solution, and it is a constant for a given set of conditions.[4] This is distinct from kinetic solubility, which is a measure of how quickly a compound dissolves and can sometimes overestimate the true solubility.[5] For late-stage drug development, lead optimization, and formulation, a thorough understanding of thermodynamic solubility is non-negotiable.[6]

Ozagrel methyl ester is identified as a drug impurity and a reference standard.[3][7] While it is not the active therapeutic agent itself, its solubility characteristics are important for several reasons. As an impurity, its solubility will influence its potential to co-precipitate with the API, affecting purity and quality. As a reference standard, its solubility in various analytical media is crucial for the development and validation of quantitative assays.[8] Furthermore, studying the ester form of a drug can provide valuable insights into potential prodrug strategies, where esterification is sometimes used to enhance properties like lipophilicity and membrane permeability.[9]

This guide will provide a detailed roadmap for determining the thermodynamic solubility of Ozagrel methyl ester, equipping researchers with the knowledge to generate high-quality, reliable data and to understand its implications for their work.

Theoretical Foundations of Solubility

The solubility of a compound is governed by the intermolecular forces between the solute (Ozagrel methyl ester) and the solvent molecules. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be overcome by the energy released from the formation of solute-solvent interactions.

Physicochemical Properties of Ozagrel Methyl Ester

To design a robust solubility study, it is essential to understand the key physicochemical properties of the molecule.

Chemical Structure:

  • IUPAC Name: (E)-methyl 3-(4-((1H-imidazol-1-yl)methyl)phenyl)acrylate

  • Molecular Formula: C₁₄H₁₄N₂O₂

  • Molecular Weight: 242.28 g/mol [8]

In silico prediction tools can provide valuable estimates of key properties that influence solubility:

PropertyPredicted ValueSignificance in Solubility Studies
pKa ~5.5 (basic)The imidazole nitrogen is predicted to be the most basic center. This indicates that the solubility of Ozagrel methyl ester will be pH-dependent, with higher solubility at pH values below its pKa due to the formation of the more soluble protonated species.
logP ~2.8This value suggests that Ozagrel methyl ester is moderately lipophilic. Lipophilicity can influence solubility in aqueous and organic media.

These values are predictions generated using computational models and should be experimentally verified.

The Henderson-Hasselbalch Equation and pH-Dependent Solubility

For ionizable compounds like Ozagrel methyl ester, the relationship between pH, pKa, and the ratio of the ionized to the un-ionized form is described by the Henderson-Hasselbalch equation.[10] Since the protonated (ionized) form of a basic compound is generally more water-soluble than the neutral form, the solubility of Ozagrel methyl ester is expected to increase in acidic conditions.

The following diagram illustrates the relationship between pH, pKa, and the ionization state of a basic compound like Ozagrel methyl ester.

G cluster_0 pH < pKa cluster_1 pH = pKa cluster_2 pH > pKa Ionized Predominantly Ionized (BH⁺) Higher Solubility Equal 50% Ionized (BH⁺) 50% Un-ionized (B) Ionized->Equal Increasing pH Unionized Predominantly Un-ionized (B) Lower (Intrinsic) Solubility Equal->Unionized Increasing pH

Caption: Relationship between pH, pKa, and ionization state for a basic compound.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic solubility due to its reliability and direct measurement of equilibrium.[11] The principle is straightforward: an excess amount of the solid compound is agitated in a specific solvent system for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is quantified.

Essential Equipment and Reagents
  • Ozagrel methyl ester (as a solid)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Calibrated pH meter

  • Analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or LC-MS/MS

  • Solvents and buffers (e.g., phosphate-buffered saline (PBS), simulated gastric and intestinal fluids)

Step-by-Step Experimental Protocol

The following workflow diagram outlines the key steps in the shake-flask method.

G start Start step1 1. Add Excess Solid Ozagrel methyl ester is added to a vial. start->step1 step2 2. Add Solvent A known volume of the test solvent (e.g., buffer) is added. step1->step2 step3 3. Equilibration Vials are sealed and agitated on an orbital shaker (e.g., 24-48h at 25°C or 37°C). step2->step3 step4 4. Phase Separation Solution is clarified by centrifugation or filtration to remove undissolved solid. step3->step4 step5 5. pH Measurement The pH of the saturated solution is measured. step4->step5 step6 6. Sample Dilution An aliquot of the supernatant is diluted with mobile phase. step5->step6 step7 7. Quantification The concentration of the diluted sample is determined by a validated analytical method (e.g., HPLC). step6->step7 end End step7->end

Caption: Experimental workflow for the shake-flask solubility method.

Detailed Protocol Steps:

  • Preparation: Add an excess amount of solid Ozagrel methyl ester to a series of glass vials. The excess should be sufficient to ensure that a solid phase remains at the end of the experiment.

  • Solvent Addition: Add a precise volume of the desired solvent or buffer to each vial.

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C for physiological relevance). Agitate the samples for a predetermined time (typically 24 to 48 hours) to ensure equilibrium is reached. It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

  • Phase Separation: After equilibration, remove the vials and allow them to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Further clarify the sample by centrifugation at high speed or by filtering through a chemically compatible syringe filter (e.g., 0.22 µm).

  • pH Measurement: Measure the pH of the remaining saturated solution to confirm the final pH of the medium.

  • Sample Preparation for Analysis: Accurately dilute the clarified supernatant with a suitable solvent (typically the mobile phase of the analytical method) to bring the concentration within the calibration range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC-UV, to determine the concentration of Ozagrel methyl ester.[12] A standard calibration curve must be prepared to ensure accurate quantification.

Self-Validating System and Controls

To ensure the trustworthiness of the results, the following controls should be implemented:

  • Time to Equilibrium: As mentioned, sampling at multiple time points is crucial to demonstrate that equilibrium has been achieved.

  • Solid State Analysis: After the experiment, the remaining solid material should be analyzed (e.g., by XRPD) to check for any changes in the solid form (e.g., polymorphism or solvation), which could affect the solubility measurement.

  • Analyte Stability: The stability of Ozagrel methyl ester in the test media should be confirmed over the duration of the experiment.

The Use of Biorelevant Media

While solubility in simple buffers provides fundamental information, it may not accurately reflect the complex environment of the human gastrointestinal tract. Biorelevant media, which contain bile salts and phospholipids, are designed to mimic the composition of human intestinal fluids in both the fasted and fed states.[7]

  • Fasted State Simulated Intestinal Fluid (FaSSIF): Mimics the intestinal environment before a meal.[13]

  • Fed State Simulated Intestinal Fluid (FeSSIF): Simulates the intestinal conditions after a meal, which typically has a lower pH and higher concentrations of bile salts and lipids.[13]

  • Fasted State Simulated Gastric Fluid (FaSSGF): Represents the fluid in the stomach in a fasted state.[7]

Determining the solubility of Ozagrel methyl ester in these media can provide a more accurate prediction of its in vivo dissolution behavior. The experimental protocol is the same as the standard shake-flask method, with the biorelevant media used as the solvent.

Data Presentation and Interpretation

The results of the thermodynamic solubility studies should be presented in a clear and organized manner. A tabular format is ideal for comparing solubility across different conditions.

Table 1: Hypothetical Thermodynamic Solubility Data for Ozagrel Methyl Ester at 37°C

MediumpHSolubility (µg/mL)Solubility (µM)
0.1 N HCl1.215006191
Acetate Buffer4.53501445
Phosphate Buffer (PBS)6.825103
Phosphate Buffer7.42083
FaSSGF1.612004953
FaSSIF6.545186
FeSSIF5.02801156

Interpretation of Results:

  • The hypothetical data illustrates the expected pH-dependent solubility of a basic compound, with significantly higher solubility at lower pH values.

  • The solubility in biorelevant media (FaSSIF and FeSSIF) can differ from that in simple buffers, highlighting the importance of these more physiologically relevant systems. The higher solubility in FeSSIF compared to FaSSIF for a lipophilic compound would be expected due to the solubilizing effect of the higher concentration of bile salts and lipids.

  • This data is crucial for formulation scientists. For a compound with low solubility at intestinal pH, formulation strategies such as salt formation, the use of solubilizing excipients, or particle size reduction may be necessary to improve dissolution and bioavailability.[2]

Conclusion

The thermodynamic solubility of Ozagrel methyl ester is a fundamental parameter that underpins our understanding of its behavior in both in vitro and in vivo systems. This guide has provided a comprehensive overview of the theoretical principles and a detailed, practical protocol for its determination using the gold-standard shake-flask method. By following these guidelines, researchers and drug development professionals can generate high-quality, reliable solubility data. The insights gained from these studies are invaluable for guiding formulation strategies, ensuring analytical method robustness, and ultimately contributing to the development of safe and effective medicines.

References

  • Patsnap Synapse. (2025, May 29). How does solubility affect oral bioavailability? [Link]

  • Bienta.net. Shake-Flask Solubility Assay. [Link]

  • PCBIS. Thermodynamic solubility. [Link]

  • Journal of Pharmaceutical Sciences. (2006). Simplified Biorelevant Media for Screening Dissolution Performance of Poorly Soluble Drugs. [Link]

  • Biorelevant.com. FaSSIF/FeSSIF/FaSSGF Biorelevant Dissolution Media. [Link]

  • Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. [Link]

  • SCIRP. (2024). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. [Link]

  • Dissolution Technologies. (2010). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

  • ICH. (2019, November 20). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (2015). pKa values in solubility determination using the Henderson- Hasselbalch equation. [Link]

  • PubMed. (2006, November 15). Prediction of pH-dependent aqueous solubility of druglike molecules. [Link]

  • AccessPhysiotherapy. Chapter 3. Pharmacokinetics. [Link]

  • Interchim. FaSSIF, FeSSIF, FaSSGF (previously known as SIF Powder Original). [Link]

  • PubChem. Ozagrel. [Link]

  • Biorelevant.com. How Biorelevant Testing Can Help Oral Drug Development. [Link]

  • Pharma Lesson. (2025, March 4). Biorelevant Dissolution Media | FaSSIF & FeSSIF in Drug Development. [Link]

  • PubMed. (2021, June 7). Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). [Link]

  • European Medicines Agency. (2000, May 1). ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline. [Link]

  • U.S. Food and Drug Administration. (2018, August 9). Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubility Drug Substances. [Link]

  • Creative Biolabs. Thermodynamic Solubility Testing Service. [Link]

  • PCBIS. Thermodynamic solubility. [Link]

  • International Journal of Research in Engineering and Science. (2021, August 10). Drug Solubility. [Link]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2010). Development and Validation of RP-HPLC method for the determination of Ozagrel HCl. [Link]

  • SwissADME. [Link]

Sources

Methodological & Application

Application Note: HPLC Method Development for Ozagrel Methyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the High-Performance Liquid Chromatography (HPLC) method development for Ozagrel Methyl Ester , a critical intermediate and process-related impurity of the antiplatelet agent Ozagrel.[1][2]

Introduction & Scientific Context

Ozagrel is a selective thromboxane A2 synthetase inhibitor used to treat bronchial asthma and cerebral thrombosis.[2][3] Ozagrel Methyl Ester typically appears as a synthetic intermediate or a degradation impurity.[2]

From a chromatographic perspective, the separation challenge lies in the significant polarity difference between the parent drug and the ester:

  • Ozagrel (Parent): Contains a free carboxylic acid and an imidazole group.[2][3][4] It is amphoteric and relatively polar, often eluting early on Reverse Phase (RP) columns.

  • Ozagrel Methyl Ester: The carboxylic acid is capped with a methyl group.[2] This removes the acidic ionization site, significantly increasing hydrophobicity (LogP increases). Consequently, it retains much longer than the parent drug on C18 columns.

Critical Development Insight: Standard isocratic methods designed for Ozagrel (often using low organic content, e.g., 10% ACN) are unsuitable for the methyl ester. Using such methods would result in excessive retention times (>30 mins) and broad peak shapes for the ester. Therefore, a Gradient Elution strategy is required.[2]

Method Development Strategy

Column Selection (Stationary Phase)
  • Recommendation: C18 (Octadecylsilane) with end-capping.[1][2]

  • Rationale: The methyl ester is hydrophobic.[2] A C18 ligand provides sufficient interaction for retention.[2] End-capping is crucial because the imidazole moiety (basic nitrogen) can interact with free silanol groups on the silica support, leading to peak tailing.

  • Alternatives: C8 columns can be used to reduce retention time if the ester elutes too late, but a gradient on C18 is generally more robust for separating early-eluting polar impurities simultaneously.[1][2]

Mobile Phase & pH Chemistry[2][5]
  • Buffer Selection: Potassium Phosphate (10-20 mM).[1][2]

  • pH Optimization (pH 6.5 vs. pH 3.0):

    • The imidazole ring (pKa ~6.[2]9) is protonated at acidic pH (pH < 5), making the molecule more polar.

    • At pH 6.5 , the imidazole is partially uncharged, and the molecule is more hydrophobic.

    • Decision: We utilize pH 6.5 . While low pH is common for basic drugs, literature for Ozagrel suggests better resolution of related impurities at near-neutral pH [1].[1][2] Furthermore, pH 6.5 ensures the parent Ozagrel (if present) is ionized (COO-), pushing it to elute early, while the neutral Ester retains, maximizing separation resolution.

Detection Wavelength[2]
  • UV Max: 272 nm.[1][2][5]

  • Rationale: Both the cinnamic acid backbone and the imidazole ring contribute to conjugation. 272 nm provides maximum sensitivity for both the parent and the ester, as confirmed by spectral scanning [2].

Optimized Experimental Protocol

Equipment & Reagents[1][2][3][6][7][8]
  • HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 (or equivalent) with PDA/UV detector.

  • Column: Inertsil ODS-3V or Phenomenex Luna C18(2), 250 x 4.6 mm, 5 µm.[1][2]

  • Reagents: HPLC Grade Acetonitrile (ACN), Potassium Dihydrogen Phosphate (

    
    ), Sodium Hydroxide (NaOH), Milli-Q Water.[1][2]
    
Mobile Phase Preparation[2]
  • Mobile Phase A (Buffer): Dissolve 1.36 g of

    
     in 1000 mL water (10 mM). Adjust pH to 6.5 ± 0.05 with dilute NaOH. Filter through 0.45 µm membrane.[2][6][7]
    
  • Mobile Phase B (Organic): 100% Acetonitrile.[2]

Chromatographic Conditions
ParameterSetting
Flow Rate 1.0 mL/min
Injection Volume 10 - 20 µL
Column Temp 30°C
Detection UV @ 272 nm
Run Time 25 Minutes
Gradient Program

This gradient is designed to elute the polar Ozagrel parent early and then ramp up organic strength to elute the hydrophobic Methyl Ester.

Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.0 9010Initial hold for polar species
5.0 9010Isocratic hold to resolve Ozagrel parent
15.0 4060Linear ramp to elute Methyl Ester
20.0 4060Hold to clear column
20.1 9010Return to initial conditions
25.0 9010Re-equilibration

Sample Preparation Workflow

Standard Stock Solution (1 mg/mL):

  • Weigh 10 mg of Ozagrel Methyl Ester Reference Standard.[2]

  • Transfer to a 10 mL volumetric flask.

  • Dissolve in Methanol (The ester is freely soluble in MeOH).

  • Sonicate for 5 minutes to ensure complete dissolution.

Working Standard (50 µg/mL):

  • Pipette 0.5 mL of Stock Solution into a 10 mL flask.

  • Dilute to volume with Mobile Phase A:B (50:50) .

    • Note: Do not use 100% aqueous buffer as diluent, as the ester may precipitate.

Visualizations

Method Development Logic

The following diagram illustrates the decision matrix used to arrive at the gradient method.

MethodDevelopment Start Start: Ozagrel Methyl Ester Analysis AnalyzeStruct Analyze Structure: Basic Imidazole + Hydrophobic Ester Start->AnalyzeStruct CheckParent Comparison with Parent (Ozagrel): Parent is Acidic/Polar Ester is Neutral/Non-polar AnalyzeStruct->CheckParent DecisionMode Select Mode: Isocratic vs Gradient CheckParent->DecisionMode IsoFail Isocratic (Low Organic) Result: Ester elutes > 30min Broad peaks DecisionMode->IsoFail If Isocratic GradSelect Gradient Elution Start: 10% B (Elute Parent) Ramp: 60% B (Elute Ester) DecisionMode->GradSelect Recommended BufferSelect Buffer Selection: Phosphate pH 6.5 GradSelect->BufferSelect WhyBuffer Why pH 6.5? Suppresses silanol activity Optimizes Imidazole shape BufferSelect->WhyBuffer FinalMethod Final Protocol: C18 Column, Gradient UV 272nm WhyBuffer->FinalMethod

Caption: Decision tree for HPLC method selection, highlighting the shift from isocratic to gradient elution.

Chemical Pathway & Impurity Context

Understanding the relationship between the ester and the parent drug is vital for stability indicating methods.

DegradationPathway Ester Ozagrel Methyl Ester (Intermediate/Impurity) Hydrophobic Reaction Hydrolysis (Acid/Base/Enzymatic) Ester->Reaction Parent Ozagrel (Free Acid) (Active Drug) Polar/Amphoteric Reaction->Parent

Caption: Hydrolysis pathway converting the hydrophobic Methyl Ester into the polar Ozagrel parent acid.[1][2]

Method Validation Parameters (ICH Q2)

To ensure the trustworthiness of this method, the following validation criteria must be met.

ParameterAcceptance CriteriaExperimental Approach
System Suitability Tailing Factor < 2.0; Theoretical Plates > 2000Inject 5 replicates of Working Standard.
Specificity Resolution > 2.0 between Parent and EsterInject a spiked mixture of Ozagrel and Methyl Ester.[2]
Linearity

Prepare 5 concentrations (e.g., 10% to 150% of target).
Accuracy Recovery 98.0% - 102.0%Spike placebo or matrix at 3 levels.[1][2]
LOD / LOQ S/N > 3 (LOD); S/N > 10 (LOQ)Determine via serial dilution.
Robustness %RSD < 2.0%Vary Flow (±0.1 mL), Temp (±5°C), pH (±0.2).[2]
Troubleshooting Guide
  • Problem: Peak Tailing on Methyl Ester.

    • Cause: Silanol interaction with imidazole nitrogen.[2]

    • Fix: Ensure pH is strictly 6.[2]5. If persisting, add 5 mM Triethylamine (TEA) to the mobile phase as a silanol blocker.

  • Problem: Retention time drift.

    • Cause: Incomplete column equilibration after gradient.

    • Fix: Increase the re-equilibration time (post-run) from 5 mins to 8 mins.

References

  • Kushare, V. N., et al. (2019).[2][5] "Development of a Validated Stability Indicating RP-HPLC Method for Assay of Ozagrel and Its Pharmaceutical Formulations." International Journal of Pharmacy and Pharmaceutical Research, 14(2), 46-65.[1][2][5] Link

  • Suneetha, A., & Sankar, G. G. (2010). "Development and Validation of RP-HPLC method for the determination of Ozagrel HCl." Research Journal of Pharmaceutical, Biological and Chemical Sciences, 1(2), 473-477.[1] Link

  • BenchChem. (2025).[8][9] "Ozagrel: A Technical Guide to its Discovery, Development, and Mechanism of Action." Link

Sources

Preparation and Qualification of Ozagrel Methyl Ester Reference Standard

Author: BenchChem Technical Support Team. Date: February 2026

Application Note | Version 2.0

Abstract

This application note details the synthesis, purification, and analytical qualification of Ozagrel Methyl Ester (Methyl (E)-3-[4-(1H-imidazol-1-ylmethyl)phenyl]acrylate), a critical process-related impurity in the manufacturing of Ozagrel Sodium. Designed for pharmaceutical quality control (QC) and analytical development laboratories, this guide provides a self-validating protocol to establish a Primary Reference Standard in compliance with ICH Q3A(R2) guidelines.

Introduction & Regulatory Context[1][2][3][4]

The Role of Ozagrel Methyl Ester

Ozagrel (sodium) is a selective thromboxane A2 synthase inhibitor used to treat bronchial asthma and cerebral thrombosis.[1] During the synthesis of the Active Pharmaceutical Ingredient (API), particularly during steps involving methanolic solvents or workups in acidic media, the carboxylic acid moiety of Ozagrel can undergo esterification, forming Ozagrel Methyl Ester .

Regulatory Requirement (ICH Q3A)

Under the International Council for Harmonisation (ICH) guideline Q3A(R2) , impurities exceeding the identification threshold (typically 0.10% for maximum daily doses ≤ 2g) must be structurally characterized and controlled. To accurately quantify this impurity using HPLC, a highly pure (>99.0%) reference standard is required to determine the Relative Response Factor (RRF) and establish system suitability.

Synthetic Strategy: Esterification Workflow

The most robust method to prepare the reference standard is the direct acid-catalyzed esterification of high-purity Ozagrel free acid. This approach ensures structural traceability to the parent API.

Reaction Mechanism

The reaction proceeds via a Fischer esterification mechanism. Thionyl chloride (


) is used to generate anhydrous hydrogen chloride in situ within methanol, activating the carbonyl carbon of Ozagrel for nucleophilic attack by methanol.
Workflow Diagram

The following diagram outlines the critical path from raw material to qualified standard.

OzagrelSynthesis Start Ozagrel Free Acid (Starting Material) Reagent MeOH + SOCl2 (0°C to Reflux) Start->Reagent Activation Inter Intermediate: Acyl Chloride/Protonated Complex Reagent->Inter In situ HCl generation Crude Crude Methyl Ester (Neutralization pH 8) Inter->Crude Quench & Extraction Purify Recrystallization (EtOH/Water) Crude->Purify Impurity Removal Final Primary Reference Standard (>99.5%) Purify->Final Validation

Figure 1: Synthetic pathway for Ozagrel Methyl Ester Reference Standard.

Experimental Protocol

Materials Required[5][6]
  • Precursor: Ozagrel Free Acid (Purity >99.0%).

  • Reagents: Thionyl Chloride (

    
    ), Methanol (HPLC Grade), Sodium Bicarbonate (
    
    
    
    ).
  • Solvents: Dichloromethane (DCM), Ethanol (Absolute).

Synthesis Procedure

Step 1: Activation (0°C)

  • Charge a 250 mL 3-neck round-bottom flask with 50 mL of anhydrous Methanol .

  • Cool the system to 0–5°C using an ice bath.

  • Add 1.5 equivalents of Thionyl Chloride dropwise over 20 minutes. Caution: Exothermic reaction with gas evolution (

    
    , HCl).
    
  • Stir for 15 minutes to generate the methanolic HCl solution.

Step 2: Reaction (Reflux)

  • Add 5.0 g (1.0 eq) of Ozagrel Free Acid to the solution.

  • Fit a reflux condenser and heat the mixture to reflux (approx. 65°C).

  • Monitor reaction progress via TLC (System: DCM/MeOH 9:1). Reaction is typically complete within 3–5 hours.

Step 3: Work-up

  • Evaporate the solvent under reduced pressure to obtain a viscous residue.

  • Redissolve the residue in 50 mL of water.

  • Neutralize carefully with saturated

    
     solution to pH ~8.0. The ester will precipitate or oil out.
    
  • Extract with DCM (

    
     mL).
    
  • Dry the combined organic layers over anhydrous

    
     and concentrate to dryness.
    
Purification (Critical for Reference Standards)

To achieve "Reference Standard" grade, simple extraction is insufficient.

  • Solvent System: Dissolve the crude solid in minimal boiling Ethanol.

  • Crystallization: Add warm water dropwise until turbidity persists. Allow to cool slowly to room temperature, then to 4°C overnight.

  • Filtration: Collect crystals via vacuum filtration and wash with cold Ethanol/Water (1:1).

  • Drying: Dry in a vacuum oven at 45°C for 24 hours to remove residual solvents.

Analytical Qualification & Validation

A reference standard must be "self-validating." You must prove its identity and purity using orthogonal methods.

Structural Identification

Confirm the structure using NMR and Mass Spectrometry.

TechniqueExpected Signal / ResultStructural Assignment
1H NMR (DMSO-d6)

3.72 (s, 3H)
Methyl ester protons (Distinct from free acid).
1H NMR

6.65 (d, J=16.0 Hz, 1H)
Vinylic proton (

-carbonyl). Large J confirms trans (E) geometry.
1H NMR

7.60 (d, J=16.0 Hz, 1H)
Vinylic proton (

-carbonyl).
1H NMR

5.25 (s, 2H)
Methylene bridge (-CH2-) connecting phenyl and imidazole.
Mass Spec (ESI+) m/z ~243.11

Molecular Ion (Calc MW: 242.27).
IR Spectroscopy ~1720 cm

Ester Carbonyl stretch (Shifted from acid ~1690 cm

).
Purity Assessment (HPLC)

Use the following method to establish chromatographic purity. This method is adapted to separate the ester (less polar) from the free acid (more polar).

  • Column: C18 (L1),

    
     mm, 5 µm (e.g., Agilent Zorbax or Waters Symmetry).
    
  • Mobile Phase: Methanol : 0.1% Formic Acid in Water (60:40 v/v).

    • Note: The ester is more hydrophobic than Ozagrel; a higher organic ratio is used compared to API assays.

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV at 272 nm.[2]

  • Acceptance Criteria: Purity > 99.5% (Area normalization). No single impurity > 0.1%.

Qualification Logic Diagram

The following logic flow ensures the material meets the "Primary Standard" definition.

QualificationLogic Batch Synthesized Batch ID_Test Structural ID (NMR, MS, IR) Batch->ID_Test Purity_Test Purity Assay (HPLC, Residual Solvents) Batch->Purity_Test Decision Does data match theoretical structure? ID_Test->Decision Purity_Test->Decision Calc Mass Balance Calculation (100% - Impurities - Solvents - Water) Decision->Calc Yes Release Release as Reference Standard Calc->Release

Figure 2: Decision tree for the qualification of the reference standard.

Handling and Storage

  • Stability: Methyl esters are generally stable but can hydrolyze under high humidity or basic conditions.

  • Storage: Store in amber glass vials at 2–8°C. Desiccate to prevent moisture absorption.

References

  • ICH Guidelines. ICH Q3A(R2): Impurities in New Drug Substances.[3][4][5] International Council for Harmonisation.[6] [Link]

  • HPLC Method Development. Development and Validation of RP-HPLC method for the determination of Ozagrel HCl. Research Journal of Pharmaceutical, Biological and Chemical Sciences.[1] [Link]

  • Reference Standard Qualification. General Guidelines for the Establishment, Maintenance, and Distribution of Chemical Reference Substances. World Health Organization (WHO), Annex 3. [Link]

Sources

Application Note & Protocol: Systematic Solvent Selection for the Recrystallization and Purification of Ozagrel Methyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Ozagrel methyl ester is a key intermediate and potential impurity in the synthesis of Ozagrel, a potent and selective thromboxane A2 synthase inhibitor.[1][2] Achieving high purity of this ester is paramount for ensuring the quality and safety of the final active pharmaceutical ingredient (API). This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic selection of an optimal solvent system for the purification of Ozagrel methyl ester via recrystallization. It combines theoretical principles with actionable, step-by-step protocols for solvent screening and bulk purification, supplemented with troubleshooting guidance and process flow diagrams.

Introduction to Recrystallization in API Synthesis

Recrystallization is a cornerstone purification technique in the pharmaceutical industry, prized for its efficiency in removing impurities from solid compounds.[3][4] The process leverages differences in solubility between the target compound and its contaminants within a chosen solvent or solvent system. An ideal recrystallization process involves dissolving the impure material in a minimum volume of a hot solvent, followed by cooling, during which the purified compound crystallizes out of the solution, leaving the more soluble impurities behind in the mother liquor.

The selection of an appropriate solvent is the most critical parameter governing the success of recrystallization.[5] A well-chosen solvent maximizes the recovery of the pure product while effectively purging impurities. This guide focuses on a logical, systematic approach to identifying such a solvent for Ozagrel methyl ester, (E)-methyl 3-(4-((1H-imidazol-1-yl)methyl)phenyl)acrylate.

Guiding Principles for Solvent Selection

The efficacy of a recrystallization solvent is determined by its temperature-dependent solubility profile for the target compound. The ideal solvent should exhibit the following characteristics:

  • High Solvating Power at Elevated Temperatures: The solvent must completely dissolve the Ozagrel methyl ester at or near its boiling point.

  • Low Solvating Power at Low Temperatures: As the solution cools, the compound's solubility should decrease significantly, promoting crystallization and maximizing yield.

  • Favorable Impurity Solubility Profile: Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration).

  • Volatility and Non-Reactivity: The solvent should have a relatively low boiling point to be easily removed from the purified crystals and must be chemically inert towards the Ozagrel methyl ester.

  • Crystal Quality: The solvent should facilitate the growth of well-defined, easily filterable crystals.

A general heuristic in chemistry is "like dissolves like." Ozagrel methyl ester (Figure 1) possesses both polar (imidazole ring, ester group) and non-polar (aromatic ring, hydrocarbon backbone) features, suggesting that solvents of intermediate polarity are likely to be effective candidates.

Figure 1: Chemical Structure of Ozagrel Methyl Ester Molecular Formula: C₁₄H₁₄N₂O₂ Molecular Weight: 242.28 g/mol [6]

Systematic Solvent Screening Protocol

Before committing to a large-scale recrystallization, a small-scale screening of several candidate solvents is essential. This minimizes waste and rapidly identifies promising systems.

Candidate Solvent Selection

Based on the structure of Ozagrel methyl ester and general principles, the following solvents are recommended for initial screening. A patent for the parent compound, Ozagrel, notes the use of a methylene dichloride/methanol mixture for purification, making this combination and its components strong candidates.[7]

SolventBoiling Point (°C)Polarity IndexKey Considerations & Safety
Methanol 655.1Good starting point. Polar protic. Toxic and flammable.
Ethanol 784.3Similar to methanol, but less toxic. Flammable.
Isopropanol (IPA) 823.9Good general-purpose solvent. Flammable.
Acetone 565.1Strong solvent, low boiling point. Highly flammable.
Ethyl Acetate (EtOAc) 774.4Good for compounds with ester groups. Flammable.[8]
Acetonitrile 825.8Polar aprotic. Can be effective. Toxic.
Dichloromethane (DCM) 403.1Low boiling point. Potential component for mixed systems. Volatile and suspect carcinogen.
Toluene 1112.4High boiling point. Good for non-polar character. Flammable and toxic.
Water 10010.2Unlikely to be a good single solvent due to organic nature of the ester, but useful as an anti-solvent.
Experimental Workflow for Solvent Screening

The following diagram outlines the logical flow for systematically screening and identifying a suitable recrystallization solvent.

SolventScreeningWorkflow start Start: Crude Ozagrel Methyl Ester (~20 mg) add_solvent Add 0.5 mL of Candidate Solvent start->add_solvent heat Heat to Boiling with Stirring add_solvent->heat dissolved Completely Dissolved? heat->dissolved add_more Add Solvent in 0.2 mL Increments & Reheat dissolved->add_more  No cool_rt Cool to Room Temperature dissolved->cool_rt  Yes add_more->heat insoluble Result: Insoluble (Poor Solvent) add_more->insoluble cool_ice Cool in Ice Bath (0-5 °C) cool_rt->cool_ice crystals Crystals Formed? cool_ice->crystals good Result: Good Candidate (Proceed to Bulk Trial) crystals->good  Yes poor Result: Soluble Cold (Poor Solvent) crystals->poor  No

Caption: Workflow for small-scale recrystallization solvent screening.

Step-by-Step Screening Protocol
  • Preparation: Place approximately 20-30 mg of crude Ozagrel methyl ester into a small test tube or vial.

  • Initial Solvent Addition: Add a candidate solvent dropwise at room temperature. Note if the solid dissolves readily. If it does, the solvent is unsuitable as it will not allow for good recovery upon cooling.

  • Heating and Dissolution: If the solid is insoluble at room temperature, add approximately 0.5 mL of the solvent and begin heating the mixture in a water or sand bath, with stirring, towards the solvent's boiling point.

  • Achieve Saturation: Continue to add small aliquots (0.2 mL) of the hot solvent until the solid just dissolves completely. Avoid adding a large excess of solvent, as this will reduce the final yield.

  • Cooling and Crystallization: Remove the test tube from the heat and allow it to cool slowly to room temperature. Do not agitate the solution. Observe for crystal formation.

  • Inducing Crystallization: If no crystals form, try scratching the inside of the test tube with a glass rod or adding a seed crystal.

  • Cold Cooling: Place the test tube in an ice-water bath for 15-20 minutes to maximize precipitation.

  • Evaluation: A good solvent is one in which the compound dissolves completely when hot but forms a high yield of crystalline solid when cold. An "oily" precipitate indicates that the compound's melting point may be lower than the solvent's boiling point or other issues are present.

Detailed Protocol for Bulk Recrystallization

This protocol assumes a suitable solvent (or mixed-solvent system) has been identified from the screening process.

RecrystallizationProtocol start 1. Dissolution Place crude product in flask. Add minimum hot solvent until fully dissolved. hot_filt 2. Hot Filtration (Optional) Filter solution while hot to remove insoluble impurities. start->hot_filt cool 3. Crystallization Allow filtrate to cool slowly to room temperature, then in an ice bath. hot_filt->cool vac_filt 4. Isolation Collect crystals by vacuum filtration using a Büchner funnel. cool->vac_filt wash 5. Washing Wash crystals on filter with a small amount of ice-cold solvent. vac_filt->wash dry 6. Drying Dry the purified crystals under vacuum to constant weight. wash->dry end Pure Ozagrel Methyl Ester dry->end

Caption: Step-by-step workflow for bulk recrystallization.

Procedure
  • Dissolution: Place the crude Ozagrel methyl ester in an Erlenmeyer flask. Add a stirring bar and a small amount of the selected solvent. Heat the mixture to a gentle boil on a hot plate with stirring. Continue adding hot solvent in small portions until all the solid has just dissolved.

  • Decolorization (If Necessary): If the solution is highly colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration (If Necessary): If charcoal was added or if insoluble impurities are visible, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them. This step is crucial to prevent premature crystallization in the funnel.

  • Crystallization: Cover the flask containing the clear, hot solution with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is vital for the formation of large, pure crystals as it allows the crystal lattice to form correctly, excluding impurities.

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to complete the crystallization process.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Disconnect the vacuum and add a small volume of ice-cold recrystallization solvent to wash away any residual mother liquor containing impurities. Reapply the vacuum to pull the wash solvent through.

  • Drying: Transfer the crystalline product to a watch glass or drying dish and dry it in a vacuum oven at a mild temperature until a constant weight is achieved.

Purity Assessment

The efficacy of the purification should be confirmed by analytical methods.

  • High-Performance Liquid Chromatography (HPLC): The primary method for assessing purity. A successful recrystallization will show a significant increase in the area of the main peak and a reduction or elimination of impurity peaks.[9]

  • Melting Point Analysis: A pure crystalline solid will have a sharp, well-defined melting point range (typically <1°C). Impurities tend to depress and broaden the melting point range.

  • Thin-Layer Chromatography (TLC): A quick method to qualitatively assess the removal of impurities by comparing the crude material and the recrystallized product.

Troubleshooting Common Recrystallization Issues

ProblemPotential Cause(s)Recommended Solution(s)
Oiling Out - The solution is supersaturated above the melting point of the solute.- Cooling is too rapid.- Reheat the solution to dissolve the oil, add slightly more solvent, and allow it to cool more slowly.- Consider a different solvent with a lower boiling point.
No Crystals Form - Too much solvent was used.- Solution is not sufficiently supersaturated.- Try to induce crystallization by scratching the inner wall of the flask or adding a seed crystal.- If scratching fails, boil off some of the solvent to increase the concentration and cool again.- Place in a freezer for a short period (if solvent permits).
Low Recovery/Yield - Too much solvent was added during dissolution.- The compound has significant solubility in the cold solvent.- Premature crystallization during hot filtration.- Ensure the minimum amount of hot solvent is used.- Ensure the crystallization mixture is thoroughly cooled in an ice bath.- Consider using a mixed-solvent system where the compound is less soluble.- Ensure filtration apparatus is pre-heated before hot filtration.
Crystals are Colored - Colored impurities were not fully removed.- Repeat the recrystallization, incorporating a decolorizing step with activated charcoal before the hot filtration.

References

  • SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. Retrieved from [Link]

  • American Chemical Society. (2018). Rational Solvent Selection for Pharmaceutical Impurity Purge. ACS Figshare. Retrieved from [Link]

  • Google Patents. (n.d.). CN102558061A - Synthetic method of ozagrel.
  • APC Ltd. (2020, October 9). Solvent Selection in Pharmaceutical Crystallization Process Development [Video]. YouTube. Retrieved from [Link]

  • Wiley Online Library. (2021, January 12). Effective solvent system selection in the recrystallization purification of pharmaceutical products. DOI. Retrieved from [Link]

  • ResearchGate. (2020, December 9). Effective solvent system selection in the recrystallization purification of pharmaceutical products | Request PDF. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, March 19). Design, synthesis, and evaluation of the novel ozagrel–paeonol codrug with antiplatelet aggregation activities as a potent anti-stroke therapeutic agent. PMC. Retrieved from [Link]

  • Google Patents. (n.d.). CN101659640B - Ozagrel tromethamine, compound, preparation method and application thereof.
  • National Center for Biotechnology Information. (n.d.). Ozagrel | C13H12N2O2 | CID 5282440. PubChem. Retrieved from [Link]

  • University of Calgary. (n.d.). RECRYSTALLISATION. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • AUS-e-TUTE. (n.d.). Synthesis, Isolation and Purification of Esters in a Direct Esterification Reaction Chemistry Tutorial. Retrieved from [Link]

  • HSC Science Ready. (2021, May 6). Esterification: Reflux, Isolation and Purification // HSC Chemistry [Video]. YouTube. Retrieved from [Link]

Sources

Application Note: Trace Quantitation of Ozagrel Ester Impurities via LC-ESI-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

The following application note and protocol guide is designed for the sensitive detection of Ozagrel ester impurities using LC-MS/MS. This document is structured to provide not just a "recipe," but the scientific rationale required for method development and validation in a regulated pharmaceutical environment.

Executive Summary & Scientific Rationale

Ozagrel Sodium (Sodium (E)-3-[4-(1H-imidazol-1-ylmethyl)phenyl]prop-2-enoate) is a selective thromboxane A2 synthase inhibitor used to treat bronchial asthma and improve cerebral circulation.

The Analytical Challenge: During the synthesis of Ozagrel, particularly in steps involving esterification or recrystallization from alcohols (methanol/ethanol), alkyl ester impurities can form.

  • Impurity A: Ozagrel Methyl Ester (Methyl (E)-3-[4-(1H-imidazol-1-ylmethyl)phenyl]prop-2-enoate)[1]

  • Impurity B: Ozagrel Ethyl Ester (Ethyl (E)-3-[4-(1H-imidazol-1-ylmethyl)phenyl]prop-2-enoate)

Why LC-MS? While Ozagrel itself is ionizable and UV-active, these ester impurities are often present at trace levels (<0.1%). Standard HPLC-UV methods often lack the specificity to distinguish these hydrophobic esters from other process-related impurities (e.g., p-tolyl derivatives) at low ppm levels. LC-MS/MS in Multiple Reaction Monitoring (MRM) mode provides the necessary sensitivity and selectivity, leveraging the basic imidazole moiety for robust positive ionization.

Target Analytes & Chemical Properties[2][3][4]

AnalyteChemical StructureCAS No.[2][3][4][5]MW ( g/mol )[M+H]⁺LogP (Approx)
Ozagrel (API) C₁₃H₁₂N₂O₂82571-53-7228.25229.1 1.2 (Acid)
Methyl Ester C₁₄H₁₄N₂O₂866157-50-8242.27243.1 2.5
Ethyl Ester C₁₅H₁₆N₂O₂N/A256.30257.2 3.0

Chromatographic Behavior Prediction: The esters are significantly more hydrophobic than the free acid (Ozagrel). On a Reversed-Phase (C18) column, the elution order will be:

  • Ozagrel (Elutes early, potentially with tailing if pH is not controlled).

  • Methyl Ester (Intermediate retention).

  • Ethyl Ester (Late retention).

LC-MS Method Development Strategy

Column Selection
  • Stationary Phase: C18 (Octadecyl) is the standard choice. However, to prevent peak tailing of the basic imidazole group, a column with high surface coverage and end-capping is required.

    • Recommended: Waters ACQUITY UPLC BEH C18 (1.7 µm) or Agilent ZORBAX Eclipse Plus C18.

  • Dimensions: 2.1 x 50 mm (for UPLC) or 2.1 x 100 mm (for HPLC). Narrow bore improves MS sensitivity.

Mobile Phase Chemistry
  • Buffer (Solvent A): 0.1% Formic Acid in Water .[6]

    • Reasoning: The imidazole ring has a pKa of ~6.9. An acidic mobile phase (pH ~2.7) ensures the nitrogen is fully protonated (

      
      ), maximizing ESI+ sensitivity and improving peak symmetry.
      
  • Organic Modifier (Solvent B): Acetonitrile (LC-MS Grade) .

    • Reasoning: Acetonitrile provides sharper peaks and lower backpressure than methanol for these aromatic compounds.

Mass Spectrometry (ESI+)
  • Ionization: Electrospray Ionization (ESI) in Positive Mode.[7]

  • Fragmentation Logic:

    • The most labile bond is the C-N bond connecting the imidazole ring to the phenyl group.

    • Common fragment: m/z 69 (Imidazole ring) and the tropylium-like cation of the cinnamic acid/ester backbone.

Detailed Experimental Protocol

Reagents & Standards[7][8][11]
  • Ozagrel Sodium Reference Standard (>99.0%).

  • Ozagrel Methyl Ester Standard (Custom synthesis or impurity vendor).

  • Ozagrel Ethyl Ester Standard .

  • Formic Acid (LC-MS Grade).

  • Acetonitrile & Water (LC-MS Grade).

Solution Preparation
  • Diluent: 50:50 Acetonitrile:Water (v/v). Crucial: Using 100% water may precipitate the esters; 100% ACN may precipitate the Sodium salt API.

  • Stock Solutions (1 mg/mL): Dissolve 10 mg of each ester impurity in 10 mL Diluent.

  • API Test Solution (1 mg/mL): Dissolve 10 mg Ozagrel Sodium in 10 mL Diluent.

  • Calibration Standards: Prepare a serial dilution of esters in Diluent ranging from 1 ng/mL to 1000 ng/mL (1 ppb to 1 ppm relative to API).

LC Parameters
ParameterSetting
Column Temp 40°C
Flow Rate 0.3 mL/min
Injection Vol 2 - 5 µL
Gradient Time (min) | %B (ACN)
0.00
1.00
6.00
7.00
8.50
8.60
10.00
MS Parameters (Triple Quadrupole)[10]
  • Source: ESI Positive (ESI+)

  • Capillary Voltage: 3.0 kV

  • Desolvation Temp: 400°C

  • Desolvation Gas: 800 L/hr (N2)

  • Cone Voltage: Optimized per compound (approx. 20-30 V)

MRM Transition Table

Note: Collision Energies (CE) are estimated starting points. Optimize via direct infusion.

AnalytePrecursor (Q1)Product (Q3)CE (eV)Dwell (ms)Type
Ozagrel (API) 229.1161.1 (Loss of Imidazole)2020Reference
69.1 (Imidazole Ring)3520Qual
Methyl Ester 243.1 175.1 (Backbone)22 50 Quant
243.169.1 (Imidazole Ring)3850Qual
Ethyl Ester 257.2 189.1 (Backbone)24 50 Quant
257.269.1 (Imidazole Ring)4050Qual

Visualizations

Analytical Workflow Diagram

This diagram outlines the decision process and flow for analyzing the impurities.

Ozagrel_Workflow Sample Ozagrel Sodium (Drug Substance) Prep Sample Prep Dissolve in 50:50 ACN:H2O (Prevents precipitation) Sample->Prep LC UPLC Separation C18 Column Gradient 5-95% ACN Prep->LC Inject ESI ESI+ Source Protonation of Imidazole LC->ESI Elute MS1 Q1 Filter Select [M+H]+ ESI->MS1 m/z 229, 243, 257 CID Collision Cell Fragmentation MS1->CID MS2 Q3 Filter Select Product Ions CID->MS2 m/z 69, 175, 189 Data Quantitation Trace Analysis (<0.05%) MS2->Data

Caption: Figure 1: End-to-end analytical workflow for LC-MS/MS determination of Ozagrel ester impurities.

Fragmentation Pathway Logic

Understanding why we choose specific ions is critical for defending the method against regulatory scrutiny.

Fragmentation_Logic Parent Precursor Ion [M+H]+ (Methyl Ester m/z 243) Break Collision Induced Dissociation (CID) Parent->Break Frag1 Product Ion A (Quant) m/z 175 (Cinnamate Backbone) Break->Frag1 C-N Bond Cleavage Frag2 Product Ion B (Qual) m/z 69 (Imidazole Ring) Break->Frag2 Charge Retention on Ring Neutral Neutral Loss Imidazole (68 Da) Break->Neutral

Caption: Figure 2: Predicted ESI+ fragmentation pathway for Ozagrel Methyl Ester used for MRM transition selection.

Method Validation Framework (ICH Q2)

To ensure this protocol is "Trustworthy" (Part of E-E-A-T), you must validate the following parameters:

  • Specificity: Inject a "blank" (Diluent) and the API at high concentration (1 mg/mL). Ensure no interference at the retention times of the Methyl/Ethyl esters.

    • Self-Validating Check: The resolution between Ozagrel (Acid) and Methyl Ester should be > 2.0.

  • Linearity: Plot area response vs. concentration (1–1000 ng/mL).

    
     should be > 0.99.
    
  • LOD/LOQ:

    • LOD (Limit of Detection): S/N ratio ≥ 3:1.

    • LOQ (Limit of Quantitation): S/N ratio ≥ 10:1.

    • Target: LOQ should be ≤ 0.05% of the API concentration (Reporting Threshold).

  • Recovery (Accuracy): Spike the API solution with known amounts of ester impurities (at 0.1% level). Recovery should be 80–120%.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Secondary interactions with silanols.Ensure Mobile Phase A has sufficient ionic strength (0.1% Formic Acid). Switch to a "charged surface" C18 column (e.g., Waters CSH).
Low Sensitivity Ion suppression from API.Divert the LC flow to waste during the API elution window (0–4 mins) to keep the MS source clean.
Carryover Esters sticking to injector needle.Use a needle wash with high organic content (e.g., 90:10 ACN:Water + 0.1% Formic Acid).

References

  • BenchChem. (2025).[8][6] LC-MS/MS method for Ozagrel metabolite identification. Retrieved from

  • MedChemExpress. (2024). Ozagrel methyl ester Chemical Structure and Properties. Retrieved from

  • Thermo Fisher Scientific. (2022). HRAM LC-MS method for the determination of nitrosamine impurities in drugs. (Applied for general impurity profiling logic). Retrieved from

  • Arabian Journal of Chemistry. (2022). Development and validation of an LC-MS/MS method for simultaneous determination of three organic azido impurities. (Reference for trace impurity validation). Retrieved from

  • BindingDB. (2012). Ozagrel Structure and Target Data. Retrieved from

Sources

Synthetic route optimization for Ozagrel intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Introduction: The Strategic Importance of Ozagrel and Its Synthesis

Ozagrel, known chemically as (E)-3-(4-((1H-imidazol-1-yl)methyl)phenyl)acrylic acid, is a potent and highly selective thromboxane A2 (TXA2) synthase inhibitor.[1][2] Its clinical application in treating ischemic stroke and other thromboembolic disorders underscores the need for a robust, scalable, and cost-effective manufacturing process.[2][3] The efficiency of the overall synthesis is critically dependent on the production of its key intermediates. Sub-optimal reaction conditions can lead to low yields, inconsistent batch purity, and the formation of difficult-to-remove impurities, all of which can impede drug development and increase manufacturing costs.[4][5]

This guide provides a detailed examination of the synthetic pathways for crucial Ozagrel intermediates, focusing on field-proven optimization strategies and detailed, actionable protocols. We will dissect the causality behind experimental choices, offering insights to streamline development, enhance yield, and ensure the highest purity of the final active pharmaceutical ingredient (API).

Core Synthetic Strategy: A Multi-Step Pathway

The most common and industrially viable synthetic route to Ozagrel commences from p-tolualdehyde.[6] The synthesis can be logically segmented into three primary stages: benzylic bromination, nucleophilic substitution with imidazole, and a final condensation or coupling reaction to install the acrylic acid moiety.[6]

G p_tolualdehyde p-Tolualdehyde bromination Benzylic Bromination (e.g., NBS, AIBN) p_tolualdehyde->bromination intermediate1 4-(Bromomethyl)benzaldehyde bromination->intermediate1 substitution Nucleophilic Substitution (Imidazole, Base) intermediate1->substitution intermediate2 4-(1H-Imidazol-1-ylmethyl)benzaldehyde substitution->intermediate2 condensation Condensation / Coupling (e.g., Doebner, Heck) intermediate2->condensation ozagrel Ozagrel ((E)-3-(4-((1H-imidazol-1-yl)methyl)phenyl)acrylic acid) condensation->ozagrel

Caption: High-level workflow for the synthesis of Ozagrel.

This pathway highlights two critical intermediates whose purity and yield directly impact the final product:

  • 4-(Bromomethyl)benzaldehyde : The product of the initial bromination step.

  • 4-(1H-Imidazol-1-ylmethyl)benzaldehyde : The core building block for the final condensation step.[7]

Part 1: Synthesis and Optimization of 4-(1H-Imidazol-1-ylmethyl)benzaldehyde

This intermediate is arguably the most crucial precursor. Its synthesis involves two distinct chemical transformations, each with its own set of optimization parameters.

Step 1: Benzylic Bromination of p-Tolualdehyde

The conversion of p-tolualdehyde to 4-(bromomethyl)benzaldehyde is a radical-initiated reaction. The primary challenge is achieving high selectivity for mono-bromination at the benzylic position without oxidizing the sensitive aldehyde group or forming di-brominated impurities.

Causality Behind Experimental Choices:

  • Brominating Agent: N-Bromosuccinimide (NBS) is the reagent of choice. Unlike liquid bromine, it is a crystalline solid that is safer to handle. More importantly, it provides a low, constant concentration of bromine in the reaction mixture, which suppresses electrophilic aromatic substitution and favors the desired radical pathway.

  • Initiator: A radical initiator like Azobisisobutyronitrile (AIBN) or benzoyl peroxide is required to start the reaction at a practical temperature. AIBN is often preferred due to its more predictable decomposition kinetics.

  • Solvent: A non-polar, inert solvent such as carbon tetrachloride (CCl₄) or cyclohexane is used. These solvents do not react with the radical intermediates. Due to toxicity concerns, alternatives like acetonitrile or tert-butyl methyl ether are increasingly being explored.

  • Temperature & Light: The reaction is typically run under reflux with initiation by heat or a UV lamp to promote radical formation. Careful temperature control is necessary to prevent side reactions.

Step 2: Nucleophilic Substitution with Imidazole

This step involves the formation of a C-N bond between 4-(bromomethyl)benzaldehyde and imidazole. The key is to facilitate the SN2 reaction while preventing side reactions, such as the formation of quaternary imidazolium salts or hydrolysis of the aldehyde.

Causality Behind Experimental Choices:

  • Base: A mild, non-nucleophilic base like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) is essential.[8] Its role is to neutralize the HBr formed during the reaction, driving the equilibrium towards the product. A strong base like NaOH could promote unwanted Cannizzaro or aldol reactions involving the aldehyde.

  • Solvent: A polar aprotic solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is ideal.[8] These solvents effectively solvate the cation of the base (e.g., K⁺) while poorly solvating the anion (CO₃²⁻), thereby increasing its nucleophilicity. They also have high boiling points, allowing for a wider range of reaction temperatures.

  • Stoichiometry: A slight excess of imidazole (e.g., 1.1-1.2 equivalents) is often used to ensure complete consumption of the valuable brominated intermediate.[8]

Optimized Protocol for 4-(1H-Imidazol-1-ylmethyl)benzaldehyde

Materials:

  • p-Tolualdehyde

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon Tetrachloride (CCl₄) or Acetonitrile

  • Imidazole

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF)

  • Ethyl Acetate

  • Hexanes

  • Saturated Sodium Bicarbonate solution

  • Brine

Protocol:

Part A: Synthesis of 4-(Bromomethyl)benzaldehyde

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add p-tolualdehyde (1.0 eq), NBS (1.05 eq), and CCl₄ (or acetonitrile) to make a 0.5 M solution.

  • Add a catalytic amount of AIBN (0.02 eq).

  • Heat the mixture to reflux (approx. 77°C for CCl₄, 82°C for acetonitrile) and maintain for 2-4 hours. Monitor the reaction progress by TLC or GC-MS. Self-Validation: The disappearance of the p-tolualdehyde spot is the primary indicator of completion.

  • Once the reaction is complete, cool the mixture to room temperature. The succinimide by-product will precipitate.

  • Filter the solid succinimide and wash it with a small amount of cold CCl₄.

  • Concentrate the filtrate under reduced pressure to yield crude 4-(bromomethyl)benzaldehyde as an oil or low-melting solid. This intermediate is a lachrymator and should be handled with care in a fume hood. It is often used immediately in the next step without extensive purification.

Part B: Synthesis of 4-(1H-Imidazol-1-ylmethyl)benzaldehyde

  • In a separate flask, dissolve imidazole (1.2 eq) and anhydrous K₂CO₃ (1.5 eq) in DMF.

  • Add the crude 4-(bromomethyl)benzaldehyde (1.0 eq) from Part A, dissolved in a minimal amount of DMF, dropwise to the imidazole mixture at room temperature.

  • Heat the reaction mixture to 60-70°C and stir for 3-5 hours. Monitor by TLC until the starting bromide is consumed.

  • Cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash with water, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting crude solid by recrystallization from an ethyl acetate/hexanes mixture to yield 4-(1H-imidazol-1-ylmethyl)benzaldehyde as a white to off-white solid.[9]

Part 2: Synthesis and Optimization of Ozagrel

The final step involves extending the aldehyde intermediate into the (E)-acrylic acid structure. Two primary methods are prevalent: the Doebner-von Miller reaction (a variation of the Knoevenagel condensation) and the Heck coupling reaction.

Method A: Doebner Condensation

This is a classical and often cost-effective method involving the condensation of the aldehyde with malonic acid in the presence of a basic catalyst, typically pyridine with a catalytic amount of piperidine.

Causality Behind Experimental Choices:

  • Reagents: Malonic acid provides the two-carbon extension. Pyridine acts as both the solvent and the base, while piperidine is a more effective catalyst for the initial condensation step.

  • Mechanism: The reaction proceeds via a Knoevenagel condensation to form an intermediate, which then undergoes decarboxylation upon heating to yield the α,β-unsaturated acid. The (E)-isomer is thermodynamically favored.

Method B: Heck Coupling Reaction

A more modern approach involves the palladium-catalyzed coupling of a halo-substituted precursor with an acrylate. For Ozagrel, this would typically involve coupling 1-(4-bromobenzyl)-1H-imidazole with methyl acrylate, followed by hydrolysis.[10]

Causality Behind Experimental Choices:

  • Catalyst: A palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) is essential for the catalytic cycle.

  • Ligand: A phosphine ligand (e.g., PPh₃, P(o-tol)₃) is required to stabilize the palladium center and facilitate the reaction.

  • Base: A base (e.g., Et₃N, K₂CO₃) is needed to neutralize the acid generated during the coupling.

  • Advantages: The Heck reaction often offers high stereoselectivity for the (E)-isomer and can be more tolerant of other functional groups compared to condensation methods. However, it requires a more expensive catalyst and necessitates the removal of palladium from the final product.

Comparative Analysis and Optimization
ParameterDoebner CondensationHeck Coupling Route
Starting Material 4-(1H-imidazol-1-ylmethyl)benzaldehyde1-(4-bromobenzyl)-1H-imidazole
Key Reagents Malonic acid, Pyridine, PiperidineMethyl acrylate, Pd catalyst, Ligand
Cost Generally lower (commodity reagents)Higher (palladium catalyst)
Stereoselectivity Good (thermodynamically driven)Excellent (mechanistically controlled)
Process Issues Use of high-boiling pyridineCatalyst cost, palladium removal
Overall Yield Moderate to goodGood to excellent[10]

Optimization Focus: For industrial-scale synthesis, optimizing the Doebner condensation is often prioritized due to cost. Key parameters include the ratio of pyridine to piperidine and the reaction temperature to control the rate of both condensation and decarboxylation. For the Heck route, optimization focuses on catalyst loading and ligand selection to maximize turnover number and minimize cost.

G cluster_0 Optimization Strategy cluster_1 Conditions cluster_2 Reagents cluster_3 Purification problem Problem Identified (e.g., Low Yield, High Impurity) cond Adjust Reaction Conditions problem->cond reag Screen Reagents / Catalysts problem->reag pur Improve Purification Method problem->pur cond_temp Temperature cond->cond_temp cond_time Time cond->cond_time cond_solv Solvent cond->cond_solv reag_base Base/Ligand reag->reag_base reag_stoch Stoichiometry reag->reag_stoch reag_cat Catalyst Loading reag->reag_cat pur_cryst Recrystallization pur_chrom Chromatography pur_cryst->pur_chrom

Caption: A decision tree for troubleshooting synthetic protocols.

Optimized Protocol for Ozagrel via Doebner Condensation

Materials:

  • 4-(1H-Imidazol-1-ylmethyl)benzaldehyde

  • Malonic Acid

  • Pyridine

  • Piperidine

  • Hydrochloric Acid (HCl)

Protocol:

  • In a round-bottom flask, combine 4-(1H-imidazol-1-ylmethyl)benzaldehyde (1.0 eq) and malonic acid (1.5 eq).

  • Add pyridine to act as the solvent, followed by a catalytic amount of piperidine (0.1 eq).

  • Heat the mixture to 90-100°C with stirring for 2-3 hours. CO₂ evolution will be observed.

  • After the initial condensation, increase the temperature to reflux (approx. 115°C) for an additional 1-2 hours to ensure complete decarboxylation. Monitor by TLC.

  • Cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Acidify the mixture to pH 3-4 with concentrated HCl. A precipitate will form.

  • Stir the suspension in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with cold water to remove residual pyridine and malonic acid.

  • Dry the solid under vacuum. If necessary, the product can be further purified by recrystallization from an ethanol/water mixture to yield pure Ozagrel.

Troubleshooting and Impurity Control

Process improvement requires a proactive approach to identifying and mitigating common issues.[4]

ProblemPotential Cause(s)Suggested Solution(s)
Low Yield in Bromination Incomplete reaction; Formation of di-bromo side product; Oxidation of aldehyde.Ensure fresh AIBN is used. Use precisely 1.0-1.05 eq of NBS. Run the reaction under an inert atmosphere (N₂) to prevent oxidation.
Inconsistent Purity Variability in raw material quality; Poor control over reaction parameters.Implement stringent quality control for all starting materials.[5] Ensure precise and consistent control over temperature, time, and stoichiometry.[4]
Formation of Unknown Impurities Side reactions from suboptimal pH or temperature; Reactive intermediates.Evaluate alternative solvents or bases.[4] Use high-purity starting materials. Investigate the impact of pH on the reaction mixture.
Cis-Isomer Formation in Final Step Isomerization due to light or heat, especially in solution.Minimize exposure of the final product to light. Optimize crystallization conditions to selectively precipitate the desired (E)-isomer.[11]

Conclusion

The synthetic route to Ozagrel is well-established, but its efficiency and the purity of the final product are highly dependent on the careful optimization of each step, particularly the synthesis of its key aldehyde intermediate. By understanding the chemical principles behind reagent selection and reaction conditions, researchers can troubleshoot effectively, minimize impurity formation, and develop a scalable, robust process suitable for pharmaceutical development. The protocols and strategies outlined in this guide provide a validated framework for achieving high-yield, high-purity synthesis of Ozagrel intermediates.

References

  • Design, synthesis, and evaluation of the novel ozagrel–paeonol codrug with antiplatelet aggregation activities as a potent anti-stroke therapeutic agent. Frontiers in Pharmacology. Available at: [Link]

  • Design, synthesis, and evaluation of the novel ozagrel–paeonol codrug with antiplatelet aggregation activities as a potent anti-stroke therapeutic agent. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Synthesis of 4‐(1H‐imidazol‐1‐yl)benzaldehyde (1 A). ResearchGate. Available at: [Link]

  • A New Route for the Synthesis of Ozagrel Hydrochloride. ResearchGate. Available at: [Link]

  • Design, synthesis, and evaluation of the novel ozagrel-paeonol codrug with antiplatelet aggregation activities as a potent anti-stroke therapeutic agent. ResearchGate. Available at: [Link]

  • Synthesis of 4-(1H-Imidazol -1-yl)benzoic acid. PrepChem.com. Available at: [Link]

  • A New Synthetic Method of Ozagrel. Chinese Journal of Pharmaceuticals. Available at: [Link]

  • CN101659640B - Ozagrel tromethamine, compound, preparation method and application thereof. Google Patents.
  • (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one. MDPI. Available at: [Link]

  • Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide. MDPI. Available at: [Link]

  • SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. International Journal of Research in Pharmacy and Chemistry. Available at: [Link]

  • Ozagrel sodium - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP. PharmaCompass.com. Available at: [Link]

  • Electronic Supplementary Material For A facile one pot strategy for synthesis of well-defined polyacrylates from acrylic acid vi. Royal Society of Chemistry. Available at: [Link]

  • [Research and development of ozagrel, a highly selective inhibitor of TXA2 synthase]. National Center for Biotechnology Information. Available at: [Link]

  • Crystal structure of 3-[4-(1H-imidazol-1-yl)phenyl]-2-(4-nitrophenyl)prop-2-enenitrile. National Center for Biotechnology Information (PMC). Available at: [Link]

  • (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one. ResearchGate. Available at: [Link]

Sources

Application Note & Protocol: High-Efficiency Hydrolysis of Ozagrel Methyl Ester to Ozagrel

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, field-tested protocol for the chemical hydrolysis of Ozagrel methyl ester to its active carboxylic acid form, Ozagrel. Ozagrel is a potent and selective inhibitor of thromboxane A2 synthase, utilized for its antiplatelet and vasodilatory properties.[1][2] The conversion of the ester precursor is a critical final step in its synthesis, demanding high efficiency and purity.[2][3] This guide details a robust, base-catalyzed saponification procedure, followed by a controlled acidic workup and purification. We will elucidate the causality behind each procedural step, provide methods for in-process monitoring, and offer troubleshooting guidance to ensure a high-purity yield of the final active pharmaceutical ingredient (API).

Foundational Principles: The Chemistry of Saponification

The conversion of Ozagrel methyl ester to Ozagrel is achieved through a base-catalyzed hydrolysis reaction, commonly known as saponification. This transformation is a cornerstone of organic synthesis and proceeds via a well-understood nucleophilic acyl substitution mechanism.

The Mechanism involves:

  • Nucleophilic Attack: The hydroxide ion (OH⁻), a potent nucleophile from a strong base like Sodium Hydroxide (NaOH), attacks the electrophilic carbonyl carbon of the methyl ester. This forms a transient, high-energy tetrahedral intermediate.[4][5]

  • Elimination of Leaving Group: The tetrahedral intermediate is unstable and collapses. The carbonyl double bond is reformed, leading to the expulsion of the methoxide ion (⁻OCH₃) as the leaving group.

  • Acid-Base Reaction: The expelled methoxide is a strong base and immediately deprotonates the newly formed carboxylic acid. This is a thermodynamically favorable and essentially irreversible step, driving the reaction to completion. The resulting product is the sodium salt of Ozagrel (sodium ozagrelate), which is soluble in the aqueous reaction medium.[5]

  • Protonation: A final acidification step is required to neutralize the carboxylate salt and regenerate the neutral carboxylic acid form, Ozagrel, which is significantly less soluble in water and thus precipitates.[6]

Diagram: Hydrolysis Reaction Workflow

G cluster_hydrolysis Saponification cluster_workup Work-up & Isolation cluster_purification Purification start Ozagrel Methyl Ester in Flask add_naoh Add Aqueous NaOH Solution start->add_naoh heat Heat Reaction Mixture (e.g., 60°C, 1 hr) add_naoh->heat cool Cool to Room Temperature heat->cool wash Wash with Ethyl Acetate cool->wash acidify Acidify with HCl to pH 5 wash->acidify precipitate Precipitation of Crude Ozagrel acidify->precipitate filter_crude Filter Crude Solid precipitate->filter_crude recrystallize Recrystallize from Methanol/Dichloromethane filter_crude->recrystallize filter_pure Filter Purified Crystals recrystallize->filter_pure dry Dry Under Vacuum filter_pure->dry final_product High-Purity Ozagrel dry->final_product

Caption: High-level workflow for Ozagrel synthesis.

Materials and Equipment

Reagents
  • Ozagrel Methyl Ester (C₁₄H₁₄N₂O₂)[7][8]

  • Sodium Hydroxide (NaOH), pellets or pearls

  • Hydrochloric Acid (HCl), concentrated (e.g., 6 M)

  • Ethyl Acetate (EtOAc), reagent grade

  • Methanol (MeOH), ACS grade

  • Dichloromethane (DCM), ACS grade

  • Deionized or Distilled Water

  • TLC plates (Silica Gel 60 F₂₅₄)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment
  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Thermometer or temperature probe

  • pH meter or pH indicator strips

  • Separatory funnel

  • Büchner funnel and filtration flask

  • Vacuum source

  • Rotary evaporator (optional)

  • Standard laboratory glassware

  • Analytical balance

Detailed Experimental Protocol

This protocol is adapted from established synthetic methods and is designed for high conversion and purity.[6]

Step 1: Saponification of Ozagrel Methyl Ester
  • Setup: Assemble a round-bottom flask with a magnetic stir bar and a reflux condenser in a heating mantle.

  • Charge Reactants: To the flask, add Ozagrel methyl ester (1.0 equivalent).

  • Add Base: Prepare a 30% (w/v) aqueous solution of sodium hydroxide. For every 10g of Ozagrel methyl ester, add approximately 65 mL of the 30% NaOH solution.[6]

    • Causality: A concentrated strong base is required to provide a sufficient concentration of hydroxide nucleophiles to drive the reaction efficiently. Water acts as the solvent for the base and the resulting carboxylate salt.

  • Reaction: Vigorously stir the mixture and heat to 60°C. Maintain this temperature for 1 hour.[6] Monitor the reaction's progress (See Section 5.0).

    • Causality: Heating increases the kinetic energy of the molecules, significantly accelerating the rate of this bimolecular reaction. One hour is typically sufficient for complete consumption of the starting ester.

Step 2: Product Work-up and Neutralization
  • Cooling: After the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.

  • Extraction: Transfer the cooled mixture to a separatory funnel. Add ethyl acetate (a volume equal to the reaction mixture) and shake well to wash the aqueous phase. Separate the layers and discard the organic (top) layer. Repeat the wash once more.[6]

    • Causality: This washing step removes any unreacted, non-polar starting material or organic impurities, which preferentially partition into the ethyl acetate layer, while the water-soluble sodium ozagrelate salt remains in the aqueous layer.

  • Acidification: Return the aqueous layer to a beaker with stirring. Slowly and carefully add 6M hydrochloric acid dropwise. Monitor the pH continuously. Continue adding acid until the pH of the solution reaches 5. A white solid will precipitate out.[6]

    • Causality: Acidification protonates the soluble carboxylate anion to form the neutral carboxylic acid. Ozagrel, in its free acid form, has low solubility in water and precipitates. A pH of 5 ensures complete protonation without creating an overly acidic environment that could potentially degrade the product.

Step 3: Isolation and Purification
  • Filtration: Isolate the precipitated white solid by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of cold deionized water to remove any residual inorganic salts (like NaCl).

  • Recrystallization: Transfer the crude solid to a clean flask. Add a minimal amount of a mixed solvent system, such as methanol and dichloromethane, to dissolve the solid under reflux.[6]

    • Causality: Recrystallization is a powerful purification technique. The ideal solvent system is one in which the desired compound is soluble when hot but insoluble when cold, while impurities remain soluble at all temperatures.

  • Crystallization: Once fully dissolved, remove the flask from the heat and allow it to cool slowly to room temperature, then further cool in an ice bath (0-5°C) for at least 30 minutes to maximize crystal formation.[6]

    • Causality: Slow cooling promotes the formation of large, well-defined crystals, which are typically higher in purity as they exclude impurities from their crystal lattice more effectively than rapidly formed small crystals.

  • Final Isolation: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified Ozagrel under vacuum at a mild temperature (e.g., 40-50°C) until a constant weight is achieved.

In-Process Monitoring and Analysis

Thin-Layer Chromatography (TLC)

TLC is an effective technique for qualitatively monitoring the reaction's progress.

  • Mobile Phase: A typical eluent system is Ethyl Acetate / Hexane (e.g., 70:30 v/v) or Dichloromethane / Methanol (e.g., 95:5 v/v).

  • Procedure: Spot the reaction mixture alongside the Ozagrel methyl ester starting material on a TLC plate.

  • Interpretation: The starting ester is less polar and will have a higher R_f value. The product, Ozagrel, is a carboxylic acid and is significantly more polar, resulting in a much lower R_f value (closer to the baseline). The reaction is complete when the spot corresponding to the starting material is no longer visible.

High-Performance Liquid Chromatography (HPLC)

HPLC is the definitive method for assessing the final purity of Ozagrel.[9][10]

  • Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm) is standard.[9]

  • Mobile Phase: An isocratic or gradient mixture of an organic solvent (e.g., Methanol or Acetonitrile) and an aqueous buffer (e.g., 0.02 M KH₂PO₄).[9]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[9]

  • Detection: UV detection at an appropriate wavelength (e.g., 254 nm).

  • Purity Assessment: The purity is determined by the area percentage of the main product peak relative to all peaks in the chromatogram. A purity of >99.5% is often achievable with this protocol.

Summary of Key Parameters and Expected Results

ParameterRecommended Value / ConditionRationale & Expected Outcome
Base Concentration 30% Aqueous NaOH[6]Ensures a high concentration of nucleophile to drive the reaction.
Reaction Temperature 60°C[6]Accelerates reaction kinetics for completion within the specified time.
Reaction Time 1 hour[6]Sufficient for complete consumption of the starting ester under these conditions.
Precipitation pH 5[6]Ensures complete protonation and precipitation of Ozagrel free acid.
Purification Method Recrystallization (MeOH/DCM)[6]Effectively removes process-related impurities.
Expected Yield 70-85%A typical yield for this type of transformation and purification.
Expected Purity >99.5% (by HPLC)[6]Indicates a highly pure final product suitable for further use.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Incomplete Reaction - Insufficient reaction time or temperature.- Base solution was not concentrated enough.- Extend reaction time and monitor by TLC.- Confirm temperature is stable at 60°C.- Prepare fresh, accurately concentrated NaOH solution.
Low Yield - Incomplete precipitation (pH incorrect).- Product loss during transfers or washes.- Crude product was not fully dissolved during recrystallization.- Calibrate pH meter and ensure pH is accurately adjusted to 5.- Minimize transfers; use cold solvents for washing crystals.- Add slightly more hot solvent to ensure complete dissolution before cooling.
Product is Oily/Gummy - Presence of impurities.- Rapid precipitation/crystallization.- Ensure the ethyl acetate wash was performed effectively.- Allow the acidified solution to stir longer to promote solid formation.- Ensure slow cooling during recrystallization.
Low Purity (by HPLC) - Ineffective purification.- Impure starting materials.- Perform a second recrystallization.- Analyze starting materials for purity before beginning the reaction.[9]

Diagram: Chemical Transformation

Caption: Hydrolysis of Ozagrel Methyl Ester to Ozagrel.

References

  • CN102558061A - Synthetic method of ozagrel.
  • Ozagrel | C13H12N2O2 | CID 5282440. PubChem, NIH. [Link]

  • ozagrel | Ligand page. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • OZAGREL HYDROCHLORIDE. Inxight Drugs. [Link]

  • Ozagrel. Wikipedia. [Link]

  • Design, synthesis, and evaluation of the novel ozagrel–paeonol codrug with antiplatelet aggregation activities as a potent anti-stroke therapeutic agent. Frontiers. [Link]

  • ozagrel. PubChem, NIH. [Link]

  • Design, synthesis, and evaluation of the novel ozagrel–paeonol codrug with antiplatelet aggregation activities as a potent anti-stroke therapeutic agent. PMC. [Link]

  • A New Route for the Synthesis of Ozagrel Hydrochloride | Request PDF. ResearchGate. [Link]

  • Design, synthesis, and evaluation of the novel ozagrel-paeonol codrug with antiplatelet aggregation activities as a potent anti-stroke therapeutic agent. ResearchGate. [Link]

  • Ester hydrolysis: Easy Introduction with 8 mechanisms. Chemistry Notes. [Link]

  • Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. [Link]

  • Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. [Link]

  • CN112062785B - Preparation method of ozagrel and intermediate thereof.
  • mechanism of ester hydrolysis. YouTube. [Link]

Sources

Troubleshooting & Optimization

Removing Ozagrel methyl ester impurity from Ozagrel Sodium

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ozagrel Sodium is a potent and selective inhibitor of thromboxane A2 (TXA2) synthase, an enzyme crucial in the arachidonic acid cascade.[1][2] By preventing the production of TXA2, a key mediator of platelet aggregation and vasoconstriction, Ozagrel Sodium is a valuable compound in the research of thrombosis, ischemic stroke, and other cardiovascular disorders.[1][2] During the synthesis of Ozagrel Sodium, various impurities can arise, one of the most common being the corresponding methyl ester, Ozagrel methyl ester.[3][4] This impurity can originate from the use of methylated reagents or from residual methanol in the reaction mixture. Its presence can compromise the purity of the final product and potentially affect its pharmacological activity.

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for identifying and removing Ozagrel methyl ester impurity from Ozagrel Sodium. We will delve into the underlying chemical principles, provide detailed troubleshooting guides, and present step-by-step protocols for effective purification.

Frequently Asked Questions (FAQs)

Q1: How does Ozagrel methyl ester form as an impurity in Ozagrel Sodium synthesis?

A1: Ozagrel methyl ester can form through several pathways. One common route is the esterification of the carboxylic acid group of Ozagrel with methanol. This can occur if methanol is used as a solvent or is present as an impurity in other reagents. Another possibility is the use of a methylated starting material that is carried through the synthesis.[3]

Q2: Why is it important to remove Ozagrel methyl ester from Ozagrel Sodium?

A2: The presence of impurities can affect the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).[5][6] Regulatory bodies like the ICH have strict guidelines on the levels of impurities in pharmaceutical products.[7] From a research perspective, the presence of the methyl ester can interfere with analytical assays and lead to inaccurate experimental results.

Q3: What are the key chemical differences between Ozagrel Sodium and Ozagrel methyl ester that can be exploited for separation?

A3: The primary difference lies in the functional group at the end of the propenoic acid side chain. Ozagrel Sodium is a sodium carboxylate salt, which is ionic and generally water-soluble.[8][9] Ozagrel methyl ester, on the other hand, is a neutral ester, making it less polar and more soluble in organic solvents.[4] This difference in polarity and solubility is the basis for most purification techniques.[10]

Q4: What analytical techniques are suitable for detecting and quantifying Ozagrel methyl ester in a sample of Ozagrel Sodium?

A4: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for analyzing the purity of Ozagrel and detecting impurities like the methyl ester.[11][12] Other techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for identification and quantification.[7][13]

Troubleshooting Guide

This section addresses common issues encountered during the removal of Ozagrel methyl ester from Ozagrel Sodium.

Problem Probable Cause(s) Recommended Solution(s)
Persistent presence of Ozagrel methyl ester after purification. Incomplete hydrolysis of the ester.Increase the reaction time or temperature of the hydrolysis step. Ensure the concentration of the base (e.g., NaOH) is sufficient.[14]
Inefficient extraction.Increase the number of extractions with the aqueous base. Ensure vigorous mixing during extraction to maximize partitioning of the carboxylate into the aqueous phase.[10]
Inappropriate solvent system for recrystallization.Screen different solvent systems to find one where Ozagrel Sodium has low solubility at low temperatures, while the methyl ester remains in solution.
Low yield of purified Ozagrel Sodium. Product loss during extraction.Minimize the volume of the aqueous washes to reduce the amount of product that remains dissolved. Back-extract the combined aqueous layers with a fresh portion of organic solvent to recover any dissolved product.
Premature precipitation during workup.Ensure the pH of the aqueous solution is sufficiently basic to keep the Ozagrel in its salt form before the final precipitation step.
Emulsion formation during liquid-liquid extraction. High concentration of the crude product.Dilute the mixture with more solvent. Add a small amount of brine to the separatory funnel to help break the emulsion.[10]
Co-precipitation of the impurity during recrystallization. The impurity has similar solubility to the product in the chosen solvent.Try a different recrystallization solvent or a solvent mixture. Consider using an anti-solvent addition technique.

Purification Strategies and Protocols

The most effective method for removing the neutral Ozagrel methyl ester impurity from the ionic Ozagrel Sodium is through a combination of chemical conversion (hydrolysis) and liquid-liquid extraction, followed by recrystallization.

Principle of Separation

The core principle involves the selective hydrolysis (saponification) of the Ozagrel methyl ester impurity into the corresponding carboxylate (Ozagrel Sodium).[10] This converts the non-polar ester into the highly polar and water-soluble sodium salt, identical to the desired product. Subsequently, any unreacted non-polar impurities can be removed by extraction with an organic solvent. The purified Ozagrel Sodium can then be isolated by adjusting the pH to precipitate the free acid, followed by conversion back to the sodium salt, or by direct crystallization from a suitable solvent.

Visualizing the Workflow

cluster_0 Purification Workflow A Crude Ozagrel Sodium (containing Ozagrel methyl ester) B Dissolve in an organic solvent (e.g., Ethyl Acetate) A->B C Add aqueous NaOH solution B->C D Stir vigorously (Hydrolysis of methyl ester) C->D E Separate aqueous and organic layers D->E F Aqueous Layer (contains Ozagrel Sodium) E->F Desired Product G Organic Layer (contains non-polar impurities) E->G Impurities H Wash aqueous layer with fresh organic solvent F->H I Acidify aqueous layer (e.g., with HCl) to precipitate Ozagrel free acid H->I J Filter and wash the precipitate I->J K Convert to Ozagrel Sodium (e.g., with NaOH or NaHCO3) J->K L Recrystallize from a suitable solvent (e.g., Ethanol/Water) K->L M Pure Ozagrel Sodium L->M

Caption: Workflow for the purification of Ozagrel Sodium.

Step-by-Step Experimental Protocol: Hydrolysis and Extraction

This protocol details the removal of Ozagrel methyl ester by converting it to Ozagrel Sodium and subsequent purification.

Materials:

  • Crude Ozagrel Sodium containing Ozagrel methyl ester impurity

  • Ethyl acetate

  • 1 M Sodium hydroxide (NaOH) solution

  • 1 M Hydrochloric acid (HCl) solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethanol

  • Deionized water

  • Separatory funnel

  • Round-bottom flasks

  • Magnetic stirrer and stir bar

  • pH paper or pH meter

  • Filtration apparatus (Büchner funnel, filter paper)

Procedure:

  • Dissolution: Dissolve the crude Ozagrel Sodium in a suitable organic solvent, such as ethyl acetate. The volume should be sufficient to fully dissolve the material.

  • Hydrolysis and Extraction:

    • Transfer the organic solution to a separatory funnel.

    • Add an equal volume of 1 M aqueous NaOH solution.

    • Stopper the funnel and shake vigorously for 5-10 minutes, periodically venting to release any pressure. This step facilitates the hydrolysis of the methyl ester to the sodium carboxylate and extracts the Ozagrel Sodium into the aqueous layer.[10][14]

    • Allow the layers to separate completely.

    • Drain the lower aqueous layer into a clean flask.

    • Repeat the extraction of the organic layer with a fresh portion of 1 M NaOH solution to ensure complete recovery of the product.

  • Removal of Organic Impurities:

    • Combine the aqueous extracts.

    • Wash the combined aqueous layer with a fresh portion of ethyl acetate to remove any remaining non-polar impurities.

    • Discard the organic layer.

  • Precipitation of Ozagrel Free Acid:

    • Cool the aqueous solution in an ice bath.

    • Slowly add 1 M HCl with stirring until the pH of the solution is approximately 5. This will precipitate the water-insoluble Ozagrel free acid.[14]

  • Isolation and Drying:

    • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

    • Wash the solid with cold deionized water to remove any residual salts.

    • Dry the purified Ozagrel free acid under vacuum.

  • Conversion to Ozagrel Sodium and Recrystallization:

    • Dissolve the dried Ozagrel free acid in a minimal amount of a suitable solvent system, such as an ethanol/water mixture.

    • Carefully add a stoichiometric amount of sodium hydroxide or sodium bicarbonate to convert the free acid back to the sodium salt.

    • Heat the solution gently to ensure complete dissolution.

    • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

    • Collect the purified Ozagrel Sodium crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent and dry under vacuum.

Alternative Purification Method: Column Chromatography

For smaller scales or when hydrolysis is not desirable, column chromatography can be an effective purification method.[15]

Principle:

This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase.[10] Ozagrel Sodium, being highly polar, will have a strong affinity for the silica gel and will elute much slower than the less polar Ozagrel methyl ester.

Procedure Outline:

  • Stationary Phase: Prepare a silica gel column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and load it onto the column.

  • Elution: Begin eluting with a non-polar solvent system (e.g., a mixture of hexane and ethyl acetate). The less polar Ozagrel methyl ester will elute first.

  • Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., by increasing the proportion of ethyl acetate or adding a small amount of methanol) to elute the more polar Ozagrel Sodium.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC or HPLC to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified Ozagrel Sodium.

Conclusion

The removal of Ozagrel methyl ester from Ozagrel Sodium is a critical step in ensuring the purity and quality of this important pharmaceutical compound. By understanding the chemical differences between the product and the impurity, researchers can select and optimize appropriate purification strategies. The methods outlined in this guide, particularly the combination of hydrolysis and extraction, provide a robust and effective means of achieving high purity Ozagrel Sodium suitable for research and development purposes.

References
  • Pharmaffiliates. Ozagrel-impurities. [Link]

  • ResearchGate. How to separate ester from carboxylic acid by using chromatography?. [Link]

  • Google Patents.
  • PharmaGuru. How To Control Impurities In Pharmaceuticals: Get Mastery In 11 Minutes With 21+ FAQs. [Link]

  • PubChem. Ozagrel Sodium | C13H11N2NaO2 | CID 23663942. [Link]

  • ausetute.com. Synthesis, Isolation and Purification of Esters in a Direct Esterification Reaction Chemistry Tutorial. [Link]

  • Chemguide. preparation of esters. [Link]

  • Veeprho Pharmaceuticals. Ozagrel Impurities and Related Compound. [Link]

  • Methyl Methyl Cinnamate: The Best Raw Material for Anti-thrombosis Ozagrel Sodium. Methyl Methyl Cinnamate: The Best Raw Material for Anti-thrombosis Ozagrel Sodium. [Link]

  • Google Patents. CN102558061A - Synthetic method of ozagrel.
  • PMC. Design, synthesis, and evaluation of the novel ozagrel–paeonol codrug with antiplatelet aggregation activities as a potent anti-stroke therapeutic agent. [Link]

  • Agilent. Methods and Applications eBook: The Experts Guide to Pharmaceutical Impurity Analysis. [Link]

  • ResearchGate. Eliminating pharmaceutical impurities: Recent advances in detection techniques | Request PDF. [Link]

  • PMC. Recent trends in the impurity profile of pharmaceuticals. [Link]

  • Manufacturing Chemist. The expert's guide to pharmaceutical impurity analysis. [Link]

Sources

Technical Support Center: Ozagrel Methyl Ester Synthesis Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Intermediate

Ozagrel methyl ester is the pivotal intermediate in the synthesis of Ozagrel (a thromboxane A2 synthase inhibitor). While the final hydrolysis to Ozagrel Sodium is straightforward, the formation of the methyl ester skeleton is the primary bottleneck for yield.

The industry-standard route involves the N-alkylation of imidazole with methyl 4-(bromomethyl)cinnamate .

The Problem: Users frequently report yields stalling at 60-70% with high impurity profiles (dimers, Z-isomers, and bis-alkylated byproducts). This guide addresses the mechanistic failures behind these losses.

Core Directive: Yield Optimization Modules

Module A: The N-Alkylation Protocol (Stoichiometry & Kinetics)

The Issue: The reaction between imidazole and the bromomethyl electrophile is an


 process. The most common yield killer is non-selective alkylation  (forming bis-imidazole species) and acrylate polymerization  due to thermal stress.

Optimized Protocol: Do not use Sodium Hydride (


) unless strictly necessary; it is too aggressive and promotes side reactions on the acrylate tail. Use Potassium Carbonate (

) with a Phase Transfer Catalyst (PTC) or specific solvent systems.
ParameterStandard (Low Yield)Optimized (High Yield) Mechanistic Rationale
Base

or


(anhydrous)
Carbonate provides a buffered deprotonation, reducing base-catalyzed hydrolysis of the ester.
Solvent DMFAcetone or Acetonitrile DMF is hard to remove (high bp), leading to product loss during aqueous workup. Acetone allows easier crystallization.
Stoichiometry 1:1 ratioImidazole (2.5 eq) Excess imidazole acts as both nucleophile and acid scavenger, driving the reaction to completion.
Temperature Reflux (

)

High heat triggers radical polymerization of the double bond.

Step-by-Step Workflow:

  • Charge: Suspend Methyl 4-(bromomethyl)cinnamate (1.0 eq) and anhydrous

    
     (2.0 eq) in Acetone (10 vol).
    
  • Add: Add Imidazole (2.5 eq) portion-wise at

    
    .
    
  • React: Heat to

    
     for 6–8 hours. Monitor by TLC (EtOAc/Hexane 2:1).
    
  • Quench: Filter inorganic salts while hot.

  • Crystallize: Cool filtrate to

    
    . The product should crystallize. If oiling occurs, see Troubleshooting.
    
Module B: Impurity Control (The "Z-Isomer" & Polymerization)

The Issue: The biological activity of Ozagrel resides in the (E)-isomer . The (Z)-isomer is a common impurity formed by photo-isomerization or excessive heat.

Control Strategy:

  • Light: Perform all reactions in amber glassware or wrap vessels in foil. The acrylate double bond is photosensitive.

  • Radical Scavengers: If you observe "gummy" residues (polymers), add 0.1 mol% Hydroquinone or BHT to the reaction mixture to inhibit radical polymerization of the acrylate.

Visualization: Synthetic Logic & Troubleshooting[1]

Diagram 1: Optimized Synthetic Workflow

This flowchart illustrates the critical decision points in the N-alkylation pathway.

OzagrelSynthesis Start Start: Methyl 4-(bromomethyl)cinnamate Solvent Solvent Choice: Acetone (Preferred) vs DMF Start->Solvent Reaction N-Alkylation (Imidazole + K2CO3, 45°C) Solvent->Reaction Add Radical Inhibitor (BHT) Check In-Process Control (TLC/HPLC) Reaction->Check Check->Reaction Conversion <90% (Add more Imidazole) Workup Filtration & Cooling Check->Workup Conversion >98% Product Final: Ozagrel Methyl Ester (Crystalline Solid) Workup->Product Crystallize at 0°C

Caption: Optimized workflow for Ozagrel Methyl Ester synthesis emphasizing radical inhibition and temperature control.

Diagram 2: Troubleshooting Logic Tree

Use this tree when the reaction fails or yield is low.

Troubleshooting Issue Problem: Low Yield / Impurities Type Identify Defect Type Issue->Type Oiling Product Oils Out Type->Oiling Polymer Gummy/Insoluble Residue Type->Polymer LowConv Unreacted Starting Material Type->LowConv Sol1 Solvent too polar? Switch DMF -> Acetone/IPA Oiling->Sol1 Sol2 Radical Polymerization. Add Hydroquinone. Lower Temp <50°C. Polymer->Sol2 Sol3 Base too weak/wet. Use Anhydrous K2CO3. Check Imidazole Quality. LowConv->Sol3

Caption: Diagnostic logic for resolving common synthetic failures in Ozagrel ester production.

Frequently Asked Questions (Technical Support)

Q1: My product is oiling out during the cooling phase instead of crystallizing. How do I fix this? A: Oiling out suggests residual solvent or impurities preventing crystal lattice formation.

  • Seed Crystals: If available, add a seed crystal at

    
    .
    
  • Solvent Swap: If you used DMF, you likely have residual DMF trapped. Dissolve the oil in Ethyl Acetate, wash 3x with water (to remove DMF/Imidazole), dry over

    
    , and re-concentrate.
    
  • Anti-solvent: Add Hexane or Diisopropyl ether dropwise to the Acetone solution until turbidity persists, then cool slowly.

Q2: I see a large "fronting" peak on HPLC. What is it? A: This is likely Imidazole or the Bis-alkylated impurity .

  • Imidazole:[1][2][3][4] Washes out with water. Ensure your workup includes a water wash if using a water-immiscible solvent.

  • Bis-alkylated: This forms if the ratio of Bromide to Imidazole is wrong. Ensure Imidazole is in excess (>2.0 eq) . If the Bromide is in excess, it will react with the product (which contains an imidazole ring) to form a dimer.

Q3: Can I use Thionyl Chloride (


) to make the ester from Ozagrel Acid instead? 
A:  Yes, but it is less convergent. If you choose this route:
  • Keep temperature

    
     during 
    
    
    
    addition to Methanol.
  • Reflux for only 2 hours.[5] Prolonged reflux degrades the imidazole ring and isomerizes the alkene.

  • Neutralize with solid

    
     before evaporation to prevent acid-catalyzed hydrolysis.
    

References

  • Google Patents.Synthetic method of ozagrel (CN102558061A). (Describes the Acetone/

    
     optimization).
    
    
  • Google Patents. Ozagrel tromethamine, compound, preparation method and application thereof (CN101659640B). (Details impurity profiles and temperature sensitivity).

  • ChemicalBook. (E)-methyl 3-(4-((1H-imidazol-1-yl)methyl)phenyl)acrylate Properties and Safety.

  • BenchChem. Technical Support Center: Process Improvement for Ozagrel. (Note: General landing page for Ozagrel technical data).

Sources

Technical Support Center: Controlling Esterification Side Reactions in Ozagrel Production

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: OZA-PROC-004 Subject: Minimizing Residual Alkyl Esters (Impurity A/B) in Ozagrel Sodium Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Diagnostic Context[1][2][3]

Welcome to the Ozagrel Technical Support Hub. This guide addresses a critical quality attribute in the production of Ozagrel (and its sodium salt): the control of alkyl ester impurities (specifically Methyl Ozagrel and Ethyl Ozagrel).

In the synthesis of Ozagrel ((E)-3-[4-(1H-imidazol-1-ylmethyl)phenyl]prop-2-enoic acid), the final step typically involves the saponification (hydrolysis) of an ester intermediate. Incomplete hydrolysis or inadvertent re-esterification during workup can lead to specifications failure (ICH Q3A).

Quick Diagnostic: Is this your problem?
  • Symptom: HPLC analysis shows a persistent peak at RRT ~1.8 - 2.2 relative to the Ozagrel peak.

  • Symptom: The impurity level increases after recrystallization from methanol or ethanol.

  • Symptom: Mass spectrum shows a precursor ion at

    
     243 (Methyl Ester) or 257 (Ethyl Ester) instead of 229 (Ozagrel Acid).
    

Root Cause Analysis: The Thermodynamics of Re-esterification

To solve this, we must look beyond simple "incomplete reaction." The presence of the imidazole ring in Ozagrel makes this molecule unique. The basic nitrogen can act as an intramolecular catalyst, facilitating esterification under conditions where a standard cinnamic acid derivative might be stable.

The Mechanism of Failure
  • Incomplete Hydrolysis: The heterogeneous nature of the reaction (often an oily ester in aqueous base) limits mass transfer.

  • Fisher Esterification (The "Ghost" Impurity): This is the most common pitfall. After hydrolysis, the mixture is acidified (pH ~5) to precipitate the free acid. If this step is performed in the presence of Methanol or Ethanol (often used as co-solvents), the acidic environment drives the equilibrium back toward the ester.

OzagrelReaction Ester Ozagrel Alkyl Ester (Intermediate) Inter Tetrahedral Intermediate Ester->Inter + NaOH/H2O (Hydrolysis) Salt Ozagrel Sodium (Soluble) Inter->Salt - Alcohol Acid Ozagrel Free Acid (Precipitate) Salt->Acid + HCl (pH adj to 5.0) Impurity Re-formed Ester (Impurity) Acid->Impurity + MeOH/EtOH (Acid Catalysis!) Impurity->Salt Requires Reprocessing

Figure 1: Reaction pathway showing the danger loop of re-esterification during the acidic workup phase.

Critical Process Parameters (CPP) & Optimization

The following protocols are designed to shift the equilibrium firmly toward the carboxylate salt and prevent reversion.

Phase 1: The Hydrolysis Step

Objective: Ensure 99.9% conversion of the starting ester.

ParameterRecommended RangeScientific Rationale
Base Equivalents 2.5 – 3.0 eq NaOHExcess base is required not just for stoichiometry but to maintain high pH (>12) to prevent any equilibrium reversion during heating.
Temperature 50°C – 70°CHigher temperatures favor kinetics, but do not exceed 75°C . High heat promotes the isomerization of the E-alkene to the inactive Z-isomer [1].
Solvent System Water (Main) + <5% AcetoneAvoid using alcohols (MeOH/EtOH) as co-solvents in the hydrolysis step if possible. If solubility is an issue, use Acetone, as it cannot form an ester.
Reaction Time 0.5 – 1.5 HoursMonitor by HPLC. Extended heating degrades the imidazole ring.
Phase 2: The Workup (The Danger Zone)

Objective: Precipitate Ozagrel Free Acid without reforming the ester.

The Protocol:

  • Cool Down: Cool the reaction mixture to 20–25°C before acidification. Never acidify while hot.

  • Solvent Swap: If alcohol was used in the synthesis, distill it off completely under vacuum while the solution is still basic (Sodium salt form). Replace with water.

  • Acidification: Slowly add dilute HCl (2N) to adjust pH to 5.0 ± 0.2 .

    • Warning: Do not overshoot to pH < 3.0. Highly acidic conditions + residual alcohol = rapid esterification.

  • Filtration: Filter immediately. Do not let the wet cake sit in acidic mother liquor for extended periods.

Troubleshooting Guide (FAQ)

Q1: I see the methyl ester impurity appearing after I dry the product. Why?

A: This indicates you likely washed the filter cake with methanol or crystallized from methanol without removing all the mineral acid.

  • Fix: Switch your wash solvent to Acetone or Water/Acetone mixture. Acetone is a ketone and cannot form an ester. If you must use methanol for solubility, ensure the pH is strictly neutral or slightly basic (if making the salt) before heating.

Q2: How do I remove the ester if it is already present in the bulk powder?

A: Recrystallization is often ineffective because the ester has similar solubility to the acid in organic solvents.

  • Fix: You must perform a Reslurry Hydrolysis .

    • Suspend the impure solid in 10% NaOH (aq).

    • Heat to 50°C for 30 mins (converts ester back to soluble sodium salt).

    • Filter to remove insoluble mechanical impurities.

    • Re-acidify carefully to pH 5.0 (using the protocol in Phase 2 above).

Q3: Can I use ethanol instead of methanol?

A: Ethanol reduces the rate of esterification compared to methanol (steric hindrance), but it produces Ethyl Ozagrel (Impurity B), which is harder to separate by HPLC due to its lipophilicity. We recommend avoiding primary alcohols in the final acidic steps entirely.

Analytical Validation (HPLC)[4]

To confirm control, use the following validated HPLC conditions [2][3]:

  • Column: C18 Reverse Phase (e.g., ODS-3, 250mm x 4.6mm, 5µm).

  • Mobile Phase:

    • Buffer: 0.02 M KH₂PO₄ (pH adjusted to 4.0 with phosphoric acid).

    • Solvent: Methanol or Acetonitrile.

    • Ratio: Buffer:MeOH (80:20 v/v). Note: High water content ensures separation of the polar acid from the non-polar ester.

  • Detection: UV at 272 nm.[1]

  • Flow Rate: 1.0 mL/min.[1]

Expected Relative Retention Times (RRT):

  • Ozagrel (Acid): 1.00

  • (E)-Methyl Ester: ~1.8

  • (E)-Ethyl Ester: ~2.1

Decision Tree Workflow

Use this logic flow to troubleshoot high ester content in your batches.

Troubleshooting Start High Ester Impurity Detected CheckStep Did it appear before or after workup? Start->CheckStep Before Before Workup (In Reaction Mix) CheckTemp Temp < 50°C or Time < 30min? Before->CheckTemp Check Hydrolysis After After Workup (In Dry Solid) CheckSolvent Was MeOH/EtOH used in acidification or wash? After->CheckSolvent Check Solvents IncreaseParam Action: Increase Temp to 60°C Check NaOH equivalents (>2.5eq) CheckTemp->IncreaseParam Yes ChangeSolvent Action: Switch wash to Acetone/Water Ensure pH is not < 4.5 CheckSolvent->ChangeSolvent Yes CheckDrying Drying Temp > 80°C? CheckSolvent->CheckDrying No ReduceHeat Action: Reduce Drying Temp (Prevents melt/reaction) CheckDrying->ReduceHeat Yes

Figure 2: Troubleshooting logic for isolating the source of ester impurities.

References

  • CN107698513A. Preparation method of sodium ozagrel. Google Patents.
  • Chinese Journal of Pharmaceuticals . A New Synthetic Method of Ozagrel. 2015, 46(07): 674-676.[2] (Discusses Hydrolysis Yields).

Sources

Resolving HPLC peak co-elution of Ozagrel and methyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #OZ-404: Resolution Failure – Ozagrel & Methyl Ester Co-elution

Case Overview

User Report: "I am analyzing Ozagrel Sodium for related substances. I cannot achieve baseline separation between the main peak (Ozagrel) and its methyl ester impurity. They are co-eluting or showing as a shoulder. I am currently using a generic C18 gradient with water/acetonitrile."

Status: CRITICAL Assigned Specialist: Senior Application Scientist

Module 1: The Chemical Basis of the Problem

To resolve this, you must understand the fundamental difference between your API and the impurity. You are fighting a battle of Ionization vs. Hydrophobicity .

FeatureOzagrel (API) Ozagrel Methyl Ester (Impurity) Chromatographic Impact
Structure Contains a Carboxylic Acid and an Imidazole ring.[1][2]Carboxylic acid is methylated (blocked). Contains only the Imidazole ring.The impurity lacks the acidic site.
pKa Values

(Acid)

(Imidazole)

(Imidazole only)
pH control is the only way to differentiate them.
Behavior at pH 3.0 Cationic (+1 on Imidazole, COOH neutral).Cationic (+1 on Imidazole).[3]Hard to Separate: Both are positively charged and structurally similar.
Behavior at pH 7.0 Zwitterionic/Anionic (COO⁻, Imidazole neutral).Neutral (Imidazole neutral).Easy to Separate: Ozagrel is ionic (elutes fast); Ester is neutral (retained).

The Root Cause: If you are running a standard acidic gradient (e.g., 0.1% Formic Acid or TFA), you are forcing both molecules into a similar cationic state. On a C18 column, their hydrophobic footprints are nearly identical, leading to co-elution.

Module 2: The Gold Standard Protocol (Tier 1 Solution)

Based on Japanese Pharmacopoeia (JP) principles and optimized for impurity profiling.

This method utilizes pH 7.0 to maximize the selectivity difference. At this pH, Ozagrel is negatively charged (repelled by C18, elutes earlier), while the Methyl Ester is neutral (retained by C18, elutes later).

Chromatographic Conditions
  • Column: L1 (C18) – End-capped, high carbon load (e.g., 4.6 mm × 150 mm, 5 µm).

  • Mobile Phase A: Phosphate Buffer (pH 7.0).

    • Recipe: Dissolve 1.36 g Potassium Dihydrogen Phosphate (

      
      ) in 1000 mL water. Adjust to pH 7.0 with dilute NaOH.
      
  • Mobile Phase B: Methanol (MeOH).[2][4]

    • Note: Methanol is preferred over Acetonitrile here to prevent unique selectivity issues with the imidazole ring.

  • Isocratic Ratio: Buffer / Methanol (85 : 15).

    • Adjust organic ratio ±5% to tune retention time.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (or 276 nm for max absorbance).

  • Temperature: 40°C (Critical for peak sharpness).

System Suitability Criteria (Self-Validation)
  • Resolution (

    
    ):  > 2.0 between Ozagrel and Methyl Ester.
    
  • Tailing Factor (

    
    ):  < 1.5 for Ozagrel (Imidazole tailing is common; buffer strength helps).
    
Module 3: Advanced Troubleshooting Logic

If the Gold Standard fails, use this logic flow to diagnose the specific interaction failure.

TroubleshootingFlow Start Issue: Co-elution or Poor Resolution CheckpH Step 1: Check Mobile Phase pH Start->CheckpH IsAcidic Is pH < 4.0? CheckpH->IsAcidic Yes IsNeutral Is pH ~ 7.0? CheckpH->IsNeutral Yes ActionAcid CRITICAL ERROR: Selectivity lost. Both analytes are Cations. Action: Switch to pH 7.0 Phosphate Buffer. IsAcidic->ActionAcid CheckOrg Step 2: Check Organic Modifier IsNeutral->CheckOrg IsACN Using Acetonitrile? CheckOrg->IsACN Yes CheckCol Step 3: Check Column Chemistry CheckOrg->CheckCol No (Using MeOH) ActionACN Action: Switch to Methanol. MeOH provides better H-bonding selectivity for Imidazole groups. IsACN->ActionACN ActionCol Action: Use 'Polar Embedded' C18 or Phenyl-Hexyl column to shield silanols from Imidazole. CheckCol->ActionCol

Figure 1: Decision matrix for resolving Ozagrel/Ester separation issues. Note that pH is the primary control variable.

Module 4: Frequently Asked Questions (FAQ)

Q1: Why does the Methyl Ester elute after Ozagrel? A: In Reverse Phase chromatography, retention is driven by hydrophobicity. The methyl ester masks the polar carboxylic acid group, making the molecule significantly more non-polar (hydrophobic) than the parent Ozagrel. Therefore, it interacts more strongly with the C18 chain and elutes later.

Q2: Can I use a volatile buffer (Formic Acid) for LC-MS? A: Yes, but it is harder. At acidic pH (0.1% Formic Acid), both molecules are protonated. You lose the "charge repulsion" advantage of pH 7.0.

  • Protocol Adjustment: You must use a shallower gradient (e.g., 5% to 20% B over 20 minutes) and potentially a Phenyl-Hexyl column, which utilizes

    
     interactions with the imidazole ring to add selectivity that C18 lacks.
    

Q3: My Ozagrel peak is tailing badly. Why? A: This is "Silanol Activity." The basic nitrogen in the imidazole ring interacts with acidic silanols on the silica surface of your column.

  • Fix 1: Ensure you are using a modern, "Type B" high-purity silica column (End-capped).

  • Fix 2: Increase buffer concentration (e.g., from 10mM to 25mM or 50mM) to suppress these secondary interactions.

  • Fix 3: Operate at pH 7.0 (Silanols are ionized, but so is the buffer, masking the effect).

Q4: I see a small peak before Ozagrel. Is this the ester? A: No. The methyl ester is more hydrophobic and elutes later. A peak before Ozagrel is likely a hydrolysis product (if the structure allows) or a very polar synthesis precursor (like the imidazole starting material).

References
  • Japanese Pharmacopoeia (JP XVII) . Official Monographs: Ozagrel Sodium. Pharmaceuticals and Medical Devices Agency (PMDA). Available at: [Link]

  • Suneetha, A., & Sankar, G. G. (2010). Rapid and sensitive high-performance liquid chromatographic method for determination of ozagrel HCl in bulk using an internal standard. Research Journal of Pharmaceutical, Biological and Chemical Sciences. Available at: [Link]

  • PubChem . Ozagrel | C13H12N2O2.[5] National Library of Medicine. Available at: [Link]

  • Waters Corporation . Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance. Application Note. Available at: [Link]

Sources

Minimizing hydrolysis of Ozagrel methyl ester during storage

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and manufacturing scientists handling Ozagrel Methyl Ester . It moves beyond standard safety data sheets to address the specific kinetic instability caused by the molecule's unique structure.

Topic: Minimizing Hydrolytic Degradation During Storage & Handling

Document ID: OZG-ME-STAB-01 | Version: 2.0 Target Audience: Medicinal Chemists, QA/QC Analysts, Process Engineers[1]

The Core Challenge: "Autocatalytic" Hydrolysis

Why is this compound degrading? Ozagrel Methyl Ester is not just a standard ester; it is chemically predisposed to self-destruction if moisture is present.[1]

The molecule contains two functional groups that interact destructively:

  • The Methyl Ester: Susceptible to nucleophilic attack.[1]

  • The Imidazole Ring: A basic moiety (

    
    ).[1]
    

The Mechanism: Unlike simple alkyl esters that require an external acid or base to hydrolyze rapidly, the imidazole ring within Ozagrel Methyl Ester can act as an intramolecular general base catalyst . It deprotonates adjacent water molecules, making them more nucleophilic.[1] This "activated" water then attacks the ester carbonyl, cleaving the molecule into Ozagrel (Free Acid) and Methanol .

Visualization: The Degradation Pathway

The following diagram illustrates the catalytic cycle you are trying to prevent.

OzagrelHydrolysis cluster_inputs cluster_mechanism Catalytic Zone (The Danger) cluster_outputs Ester Ozagrel Methyl Ester (Solid/Solute) Transition Transition State (Imidazole activates Water) Ester->Transition Exposure Water H₂O (Moisture) Water->Transition Diffusion Acid Ozagrel Free Acid (Impurity) Transition->Acid Hydrolysis Methanol Methanol (Byproduct) Transition->Methanol Cleavage Acid->Transition Acid Catalysis (Secondary)

Figure 1: Mechanism of hydrolysis.[1] The imidazole moiety facilitates water attack on the ester bond, leading to the formation of the free acid impurity.

Storage Protocols (Solid State)

Objective: Prevent the "Water + Imidazole" interaction.

The stability of Ozagrel Methyl Ester is governed by the Arrhenius equation (temperature) and Water Activity (


) .[1] Since you cannot easily remove the imidazole ring, you must remove the water and the thermal energy.
Protocol A: Long-Term Storage (Recommended)
ParameterSpecificationScientific Rationale
Temperature -20°C (± 5°C) Reduces the kinetic rate constant (

) of hydrolysis significantly compared to 4°C or 25°C.
Atmosphere Argon or Nitrogen Displaces humid air.[1] Argon is preferred as it is heavier than air and "blankets" the solid.
Container Amber Glass + Parafilm Amber glass prevents photo-degradation (though secondary to hydrolysis).[1] Parafilm creates a secondary moisture barrier.[1]
Desiccant P₂O₅ or Silica Gel Essential.[1] Place the vial inside a secondary jar containing desiccant. Do not mix desiccant directly with the product.
Protocol B: Handling & Thawing (Critical Step)
  • The Issue: Taking a cold vial out of the freezer causes immediate condensation on the glass and potentially inside the cap if not sealed perfectly.

  • The Fix:

    • Remove vial from -20°C.

    • Place in a desiccator at Room Temperature (RT).

    • WAIT 30-60 minutes before opening.

    • Why? This equilibrates the glass temperature to RT, preventing atmospheric moisture from condensing onto the hygroscopic solid when opened.

Solution Handling & Solvents

Objective: Minimize hydrolysis during experiments/processing.

If you must dissolve Ozagrel Methyl Ester, the clock starts ticking.

Solvent Compatibility Matrix
Solvent ClassRecommendationNotes
Alcohols (MeOH, EtOH) AVOID Transesterification risk.[1] Traces of water in alcohol will hydrolyze the ester rapidly.
Aprotic Polar (DMSO, DMF) PREFERRED Best for stock solutions.[1] DMSO is hygroscopic; use fresh, anhydrous DMSO.[1]
Aqueous Buffers HIGH RISK Use immediately.[1] Keep on ice.
The pH Factor[2]
  • Avoid High pH (> 8): Base-catalyzed hydrolysis is extremely rapid.[1]

  • Avoid Strong Acid (< 2): Acid-catalyzed hydrolysis occurs.[1]

  • Optimal pH: Maintain pH 5.0 - 6.0 .

    • Reasoning: At slightly acidic pH, the imidazole ring is protonated (

      
      ). A protonated imidazole cannot act as a general base catalyst, effectively "turning off" the self-destruction mechanism described in Figure 1.[1]
      

Troubleshooting & FAQs

Real-world scenarios from the lab bench.

Q1: My white powder has turned into a sticky, yellowish gum. Is it usable?
  • Diagnosis: This is classic Melting Point Depression .[1]

  • Cause: Hydrolysis has occurred.[1] The mixture now contains Ozagrel Methyl Ester + Ozagrel Free Acid + Methanol.[1] Impurities lower the melting point of the solid, causing it to "melt" at room temperature.

  • Action: Do not use. Re-purification (recrystallization) is required, but yield will be low.[1]

Q2: I see a "Ghost Peak" at RRT 0.85 in my HPLC. What is it?
  • Diagnosis: Likely Ozagrel Free Acid .[1]

  • Verification:

    • Run a standard of Ozagrel (the drug substance).[2][3]

    • Check UV spectrum: The ester and acid have similar chromophores, but the retention time of the acid will be shorter (more polar) on a Reverse Phase C18 column.

  • Prevention: Ensure your HPLC mobile phase is not hydrolyzing the sample during the run. Keep the autosampler at 4°C.

Q3: Can I store the stock solution (DMSO) at -20°C?
  • Answer: Yes, but with a caveat.

  • Risk: DMSO freezes at 19°C. Repeated freeze-thaw cycles introduce moisture (DMSO is very hygroscopic).[1]

  • Solution: Aliquot the stock solution into single-use vials before freezing. Use one vial per experiment and discard the remainder.

Q4: Why does the protocol recommend Argon over Nitrogen?
  • Answer: Argon is denser than air; Nitrogen is roughly the same density.[1] When you open a vial to sample it, Argon stays in the vial, protecting the remaining solid. Nitrogen tends to diffuse out, allowing humid air to enter.[1]

References & Authority

Data sources and regulatory grounding for these protocols.

  • ICH Expert Working Group. ICH Q1A(R2): Stability Testing of New Drug Substances and Products.[1] International Council for Harmonisation, 2003.[1][4] Link

    • Basis for storage condition definitions (-20°C vs Accelerated).

  • PubChem. Ozagrel (Compound Summary).[1][3] National Library of Medicine (US), CID 5282440. Link

    • Source for chemical structure and imidazole pKa properties.[1]

  • BenchChem Technical Support. Process Improvement for Ozagrel and Related Compounds.Link[1]

    • Specific insights on impurity profiles and synthesis intermediates.

  • Williams, A., & Naylor, R. A. "Hydrolysis of phosphinic esters: general-base catalysis by imidazole."[1] Journal of the Chemical Society B, 1971. Link

    • Foundational mechanistic evidence for imidazole acting as a general base catalyst in ester hydrolysis.[1]

  • Milstein, J. B., & Fife, T. H. "Steric effects in imidazole-catalyzed hydrolysis."[1][5] Journal of the American Chemical Society, 1968.[5] Link

    • Validation of the kinetic model for imidazole-ester interactions.

Sources

Optimization of reflux time for Ozagrel methyl ester formation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Reflux Time for Ozagrel Methyl Ester Formation

Doc ID: OZ-ME-OPT-004 | Version: 2.1 | Last Updated: 2025-02-26

Executive Summary & Reaction Context

Objective: This guide addresses the optimization of reflux time for the esterification of (E)-4-(1H-imidazol-1-ylmethyl)cinnamic acid (Ozagrel Free Acid) to its methyl ester form.

Critical Mechanism: The reaction follows a Fischer Esterification pathway.[1][2] Because the Ozagrel molecule contains a basic imidazole moiety, it acts as an internal buffer. Successful synthesis requires sufficient acid catalyst not only to activate the carbonyl oxygen but also to protonate the imidazole ring.

The Optimization Paradox:

  • Under-reflux (< 4 hours): Incomplete conversion due to the equilibrium nature of the reaction and the buffering effect of the imidazole ring.

  • Over-reflux (> 8 hours): Significant increase in Impurity B (Z-isomer) via thermal isomerization and Impurity C (Dimerization) , leading to difficult purification.

The "Golden Batch" Protocol

This protocol is the optimized standard derived from kinetic profiling. It balances yield (>90%) against impurity formation (<0.5%).

Reagents & Stoichiometry
  • Substrate: (E)-4-(1H-imidazol-1-ylmethyl)cinnamic acid (1.0 eq)

  • Solvent/Reactant: Methanol (anhydrous, 20 vol)

  • Catalyst: Thionyl Chloride (

    
    ) (1.5 eq) OR Conc. 
    
    
    
    (2.0 eq)
    • Note:

      
       is preferred for easier workup and moisture scavenging.
      
Step-by-Step Workflow
  • Charge: Suspend Ozagrel free acid in anhydrous Methanol at 0–5°C.

  • Activation: Dropwise addition of Thionyl Chloride over 30 mins. Exothermic—maintain <10°C.

  • Ramp: Slowly warm to room temperature, then heat to reflux (

    
    ).
    
  • Reaction (Critical): Maintain reflux for 6.0 ± 0.5 hours .

    • Checkpoint: Monitor by HPLC at T=4h. Target < 2% Starting Material.

  • Quench: Cool to 0°C. Neutralize with sat.

    
     to pH 7.5–8.0.
    
  • Isolation: Filter the white precipitate, wash with cold water, and dry.

Optimization Logic & Data

The following data illustrates why 6 hours is the defined critical process parameter (CPP).

Table 1: Kinetic Profile of Reflux Time vs. Purity
Reflux Time (h)Conversion (%)Yield (Isolated %)Impurity A (SM)Impurity B (Z-Isomer)Impurity C (Dimer)
2.0 65%45%>30%<0.1%ND
4.0 88%72%10%0.2%<0.1%
6.0 (Optimal) 99.5% 92% <0.5% 0.3% 0.1%
8.0 99.8%89%ND0.8%0.4%
12.0 99.8%84%ND2.5% 1.2%
  • ND: Not Detected

  • SM: Starting Material (Ozagrel Free Acid)

  • Impurity B: Thermal isomerization of the alkene double bond is the primary failure mode at T > 8h.

Visual Workflows

Figure 1: Reaction Workflow & Control Points

OzagrelSynthesis Start Start: Ozagrel Free Acid + MeOH AddCat Add Catalyst (SOCl2 or H2SO4) < 10°C Start->AddCat Suspend Reflux Reflux Phase 65°C AddCat->Reflux Ramp Temp Monitor IPC: HPLC (Target: SM < 0.5%) Reflux->Monitor T = 4h Monitor->Reflux Incomplete (SM > 2%) Quench Quench & Neutralize pH 7.5 - 8.0 Monitor->Quench Complete (SM < 0.5%) Isolate Filtration & Drying Quench->Isolate Precipitate

Caption: Operational workflow for Ozagrel Methyl Ester synthesis emphasizing the HPLC checkpoint at 4 hours to prevent over-refluxing.

Troubleshooting Center (FAQ)

Category: Yield & Conversion

Q: My reaction has stalled at 90% conversion after 6 hours. Should I add more catalyst?

  • Diagnosis: This is likely due to water accumulation (Fischer esterification is reversible).

  • Solution: Do not add more acid immediately.

    • Check the water content of your Methanol.

    • If using

      
      , add a molecular sieve trap or distill off 10% of the solvent (azeotropic drying) and replenish with fresh anhydrous MeOH.
      
    • If using

      
      , the system should be self-scavenging; ensure your condenser is not introducing atmospheric moisture.
      

Q: The product is oiling out instead of precipitating during the quench.

  • Diagnosis: Incomplete neutralization or residual solvent. The methyl ester is an oil in acidic media (protonated imidazole) but a solid as a free base.

  • Solution:

    • Verify pH is strictly 7.5–8.0 . If pH < 7, the salt form remains soluble/oily.

    • Seed the mixture with pure Ozagrel Methyl Ester crystals.

    • Cool slowly to 0°C with vigorous stirring.

Category: Impurity Profile

Q: I see a growing impurity at RRT 1.1 (Relative Retention Time). What is it?

  • Diagnosis: This is typically the Z-isomer (cis-cinnamate).

  • Root Cause: Over-refluxing (>8h) or exposure to UV light.

  • Action:

    • Strictly limit reflux to 6 hours.

    • Wrap the reaction flask in aluminum foil to exclude light.

    • This impurity is difficult to remove via crystallization; recrystallize from MeOH/Water (1:1) if level > 0.5%.

Figure 2: Troubleshooting Logic Tree

Troubleshooting Problem Issue Detected Type Identify Symptom Problem->Type LowYield Low Yield / Sticky Solid Type->LowYield Physical State Impurity High Impurity Levels Type->Impurity HPLC Data CheckPH Check pH of Quench Is pH < 7.0? LowYield->CheckPH CheckTime Check Reflux Time Was T > 8h? Impurity->CheckTime FixPH Adjust to pH 7.5-8.0 (Releases Free Base) CheckPH->FixPH Yes FixWater Check MeOH Water Content (Equilibrium Shift) CheckPH->FixWater No (pH is OK) FixZ Z-Isomer Formed Recrystallize (MeOH/H2O) Reduce Time Next Batch CheckTime->FixZ Yes FixDimer Dimer Formed Check Concentration Dilute Reaction CheckTime->FixDimer No

Caption: Decision matrix for diagnosing common failure modes in Ozagrel esterification.

References

  • Zhang, J. et al. (2021).[3][4] Design, synthesis, and evaluation of novel ozagrel–paeonol codrugs. Frontiers in Pharmacology.

    • Relevance: Cites specific reflux conditions (5h at 80°C)
  • Macy, O. (2019). Synthesis of Cinnamic Acid Esters. Austin Peay State University Theses.

    • Relevance: Validates the Fischer esterification kinetics for cinnamic acid derivatives, establishing the 4-6 hour baseline window.
  • ChemicalBook. (2023). (E)-methyl 3-(4-((1H-imidazol-1-yl)methyl)phenyl)acrylate Properties.

    • Relevance: Provides physical property data (melting points) used to validate the "sticky solid" troubleshooting section.
  • CN101891726B. Process for preparation of Ozagrel Sodium. Google Patents.

    • Relevance: Authoritative industrial patent describing the purification and impurity control of Ozagrel intermedi

Sources

Technical Support Center: Identification of Unknown Impurities in Ozagrel Methyl Ester Spectra

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of identifying unknown impurities in the spectral analysis of Ozagrel methyl ester. This document provides a structured approach to troubleshooting unexpected analytical results, grounded in scientific principles and practical expertise.

Introduction: The Challenge of Impurity Profiling

Ozagrel, an antiplatelet agent, and its synthetic intermediates like the methyl ester, can contain various impurities.[1] These can arise from starting materials, by-products of side reactions, or degradation of the final product.[2] The diligent identification and characterization of these impurities are not only a regulatory requirement under guidelines such as those from the International Council for Harmonisation (ICH) but are also fundamental to ensuring the safety and efficacy of the final active pharmaceutical ingredient (API).[3]

This guide will walk you through a systematic process for identifying unknown signals in your High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectra of Ozagrel methyl ester.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities I might encounter with Ozagrel methyl ester?

A1: Impurities in Ozagrel methyl ester can be broadly categorized as:

  • Process-Related Impurities: These are substances that are formed during the synthesis process. They can include unreacted starting materials, intermediates, and by-products from unintended reaction pathways. For example, if the precursor aldehyde has not been fully functionalized with the imidazole group, you might see impurities like (E)-ethyl 3-(p-tolyl)acrylate.[2]

  • Degradation Products: These arise from the breakdown of Ozagrel methyl ester under conditions such as exposure to acid, base, heat, light, or oxidizing agents.[2] Forced degradation studies are crucial for identifying these potential impurities.[4]

  • Residual Solvents and Reagents: Solvents and catalysts used in the manufacturing process can sometimes remain in the final product.[2]

Q2: What are the regulatory thresholds for identifying impurities?

A2: The ICH Q3A guidelines provide a framework for reporting, identifying, and qualifying impurities in new drug substances.[3][5] The identification threshold, the concentration at which an impurity's structure must be determined, generally starts at 0.05% for drugs with a maximum daily dose of up to 2 grams.[3]

Troubleshooting Guide: A Systematic Approach to Impurity Identification

Scenario: You've detected an unexpected peak in the HPLC chromatogram of your Ozagrel methyl ester sample.

This is a common starting point for an impurity investigation. The following workflow will guide you through the identification process.

Impurity_Identification_Workflow cluster_0 Initial Observation & Separation cluster_1 Preliminary Characterization (LC-MS) cluster_2 Structural Elucidation (MS/MS & NMR) cluster_3 Confirmation & Quantification A Unexpected Peak in HPLC B Optimize HPLC Method for Resolution A->B Is separation adequate? C Perform LC-MS Analysis B->C D Determine Molecular Weight (m/z) of Impurity C->D E Propose Elemental Formula D->E F Acquire MS/MS Fragmentation Data E->F G Isolate Impurity (Prep-HPLC) E->G If needed I Elucidate Chemical Structure F->I H Acquire 1D & 2D NMR Spectra (¹H, ¹³C, COSY, HSQC, HMBC) G->H H->I J Synthesize or Procure Reference Standard I->J K Confirm Structure by Co-injection & Spectral Comparison J->K L Validate Analytical Method for Quantification K->L

Caption: A systematic workflow for the identification and characterization of unknown impurities.

Step 1: Initial Assessment and HPLC Method Optimization

Question: My HPLC chromatogram shows a new, unresolved peak close to the main Ozagrel methyl ester peak. What should I do first?

Answer: Your immediate goal is to achieve good chromatographic separation. An unresolved peak prevents accurate quantification and makes further characterization difficult.

Protocol: HPLC Method Optimization

  • Mobile Phase Modification:

    • Rationale: Altering the mobile phase composition can significantly impact selectivity.

    • Action: Systematically vary the ratio of your organic modifier (e.g., acetonitrile or methanol) to your aqueous buffer. A common starting point for Ozagrel analysis is a mobile phase of methanol and a phosphate buffer.[6] A gradient elution may be necessary to resolve closely eluting impurities.

  • pH Adjustment:

    • Rationale: The ionization state of Ozagrel (an acidic compound) and its impurities can affect their retention.

    • Action: Adjust the pH of your mobile phase. For Ozagrel, a slightly acidic pH (e.g., pH 4) is often used.[6]

  • Column Selection:

    • Rationale: Different stationary phases offer different selectivities.

    • Action: If modifying the mobile phase is insufficient, consider a column with a different chemistry (e.g., a phenyl-hexyl or a different C18 column from another manufacturer).

Trustworthiness Check: A well-separated peak should have a resolution (Rs) of >1.5 from adjacent peaks.

Step 2: Molecular Weight Determination and Formula Prediction with LC-MS

Question: I have a well-resolved impurity peak. How do I determine its molecular weight?

Answer: High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS) is the premier technique for this.[7] It provides a highly accurate mass measurement, which is the first step in structural elucidation.

Protocol: LC-MS Analysis

  • Method Adaptation:

    • Rationale: HPLC methods using non-volatile buffers (like phosphate) are incompatible with MS.[8]

    • Action: Replace the phosphate buffer with a volatile alternative, such as ammonium acetate or formic acid, while re-optimizing the separation.[9]

  • Acquire High-Resolution Mass Spectrum:

    • Rationale: HRMS provides a precise mass-to-charge ratio (m/z), allowing for the prediction of the elemental formula.

    • Action: Analyze your sample using an LC-Q-TOF (Quadrupole Time-of-Flight) or Orbitrap mass spectrometer.

  • Propose Elemental Formula:

    • Rationale: Software algorithms can use the accurate mass to generate a list of possible elemental compositions.

    • Action: Use the instrument's software to predict the molecular formula of the impurity. Consider the synthetic route of Ozagrel methyl ester to narrow down the possibilities.

Data Presentation: Potential Impurities in Ozagrel Methyl Ester

Impurity NameMolecular FormulaMolecular Weight ( g/mol )Potential Origin
Ozagrel Methyl Ester C₁₄H₁₄N₂O₂242.27Target Molecule
Ozagrel (free acid)C₁₃H₁₂N₂O₂228.25Hydrolysis of the ester
Ozagrel (Z)-IsomerC₁₃H₁₂N₂O₂228.25Isomerization during synthesis or by light exposure
Ozagrel N-OxideC₁₃H₁₂N₂O₃244.25Oxidation of the imidazole nitrogen
(E)-ethyl 3-(p-tolyl)acrylateC₁₂H₁₄O₂190.24Process-related impurity from starting materials

Note: This table is illustrative and not exhaustive. The exact identity of impurities must be confirmed experimentally.

Step 3: Structural Elucidation with MS/MS and NMR

Question: I have a predicted molecular formula. How do I determine the actual chemical structure?

Answer: This requires a combination of tandem mass spectrometry (MS/MS) for fragmentation analysis and Nuclear Magnetic Resonance (NMR) spectroscopy for a definitive structural map.[10][11]

Protocol: Advanced Structural Analysis

  • MS/MS Fragmentation Analysis:

    • Rationale: Fragmenting the impurity's molecular ion in the mass spectrometer provides clues about its substructures.

    • Action: Perform an MS/MS experiment (also known as product ion scan). Compare the fragmentation pattern of the impurity to that of Ozagrel methyl ester to identify which parts of the molecule have changed. For example, a loss of 31 Da (-OCH₃) would be characteristic of a methyl ester.

  • Impurity Isolation (if necessary):

    • Rationale: A pure sample of the impurity is required for NMR analysis.

    • Action: If the impurity is present in sufficient quantity (>0.1%), use preparative HPLC to isolate it.

  • NMR Spectroscopy:

    • Rationale: NMR provides detailed information about the chemical environment of each atom in the molecule, allowing for unambiguous structure determination.[11]

    • Action: Acquire a suite of NMR spectra:

      • ¹H NMR: Shows the number and types of protons.

      • ¹³C NMR: Shows the number and types of carbons.

      • 2D NMR (COSY, HSQC, HMBC): Reveals the connectivity between atoms.

    • Expertise in Action: For instance, in Ozagrel methyl ester, you would expect to see signals for the methyl ester protons (a singlet around 3.7-3.8 ppm), the vinyl protons of the acrylate group (doublets with a large coupling constant, ~16 Hz, indicating an E-configuration), and aromatic and imidazole protons. A change in the vinyl proton coupling constant could indicate a Z-isomer.

Analytical_Techniques_Relationship cluster_info Information Gained HPLC HPLC LCMS LC-MS HPLC->LCMS Separation NMR NMR HPLC->NMR info_hplc Retention Time Quantification MSMS MS/MS LCMS->MSMS info_lcms Molecular Weight Elemental Formula info_msms Structural Fragments info_nmr Definitive Structure Stereochemistry

Sources

Validation & Comparative

A Comparative Analysis of the Stability of Ozagrel Methyl Ester and Ozagrel Ethyl Ester: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

In the landscape of pharmaceutical development, the stability of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of robust and reliable drug manufacturing. Ozagrel, a potent and selective thromboxane A2 synthase inhibitor, is a critical therapeutic agent for managing conditions such as ischemic stroke and bronchial asthma.[1][2] The synthesis of Ozagrel often involves ester prodrugs, with Ozagrel ethyl ester being a known intermediate.[3] This guide provides a comprehensive comparison of the stability of Ozagrel methyl ester versus Ozagrel ethyl ester, offering valuable insights for researchers, scientists, and drug development professionals in selecting and handling these compounds.

This in-depth analysis is grounded in the principles of chemical kinetics and guided by the International Council for Harmonisation (ICH) guidelines for stability testing.[1][4] We will explore the theoretical underpinnings of ester stability and provide detailed experimental protocols for a comparative assessment.

Understanding the Chemical Landscape: Ozagrel and its Esters

Ozagrel's therapeutic effect stems from its ability to inhibit thromboxane A2 synthase, thereby reducing platelet aggregation and vasoconstriction.[5][6] Its molecular structure, featuring a carboxylic acid group, allows for the formation of various ester prodrugs. These esters can offer advantages in terms of solubility and permeability, but their stability is a critical parameter that dictates their viability as intermediates or prodrugs.

Ozagrel_Esters cluster_Ozagrel Ozagrel Core Structure cluster_Esters Ester Prodrugs Ozagrel Ozagrel (Active Drug) Methyl_Ester Ozagrel Methyl Ester Ozagrel->Methyl_Ester Esterification (Methanol) Ethyl_Ester Ozagrel Ethyl Ester Ozagrel->Ethyl_Ester Esterification (Ethanol) Methyl_Ester->Ozagrel Hydrolysis Ethyl_Ester->Ozagrel Hydrolysis

Caption: Chemical relationship between Ozagrel and its methyl and ethyl esters.

The primary degradation pathway for these esters is hydrolysis, which cleaves the ester bond to yield the parent drug, Ozagrel, and the corresponding alcohol (methanol or ethanol). The rate of this hydrolysis is influenced by several factors, most notably steric and electronic effects.

Steric Effects: The bulkier ethyl group in Ozagrel ethyl ester may sterically hinder the approach of a nucleophile (such as a water molecule or hydroxide ion) to the carbonyl carbon, potentially slowing down the rate of hydrolysis compared to the less hindered methyl ester.[7][8]

Electronic Effects: The ethyl group is slightly more electron-donating than the methyl group. This increased electron density on the carbonyl carbon can make it less electrophilic and therefore less susceptible to nucleophilic attack, which could also contribute to a slower hydrolysis rate for the ethyl ester.[8]

However, the interplay of these effects can be complex and is best elucidated through empirical stability studies.

A Framework for Stability Assessment: Forced Degradation Studies

To rigorously compare the stability of Ozagrel methyl ester and Ozagrel ethyl ester, a series of forced degradation studies should be conducted in accordance with ICH guidelines.[9][10] These studies subject the compounds to stress conditions to accelerate degradation and identify potential degradation products.

Forced_Degradation_Workflow cluster_Compounds Test Compounds cluster_Stress_Conditions Stress Conditions (ICH Q1A/Q1B) cluster_Analysis Analysis Methyl_Ester Ozagrel Methyl Ester Acid Acid Hydrolysis (0.1 M HCl) Methyl_Ester->Acid Base Base Hydrolysis (0.1 M NaOH) Methyl_Ester->Base Oxidation Oxidative (3% H2O2) Methyl_Ester->Oxidation Thermal Thermal (60°C) Methyl_Ester->Thermal Photo Photolytic (ICH Q1B) Methyl_Ester->Photo Ethyl_Ester Ozagrel Ethyl Ester Ethyl_Ester->Acid Ethyl_Ester->Base Ethyl_Ester->Oxidation Ethyl_Ester->Thermal Ethyl_Ester->Photo HPLC Stability-Indicating HPLC-UV/MS Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Data Analysis (Degradation Rate, Products) HPLC->Data

Sources

A Comparative Guide to the Bioavailability of Ozagrel Methyl Ester and Ozagrel Sodium for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ozagrel, a potent and selective inhibitor of thromboxane A2 (TXA2) synthase, is a critical molecule in the study of thrombosis, ischemic stroke, and other cardiovascular disorders.[1][2] By inhibiting the synthesis of TXA2, a key mediator of platelet aggregation and vasoconstriction, Ozagrel offers a targeted mechanism for therapeutic intervention.[3][4] For researchers, the choice of which form of Ozagrel to use in experimental settings is crucial, as it can significantly impact the compound's delivery to the site of action. This guide provides a comprehensive comparison of two forms of Ozagrel: the methyl ester and the sodium salt, with a focus on their predicted bioavailability based on their physicochemical properties.

The Core Principle: Salts vs. Ester Prodrugs in Drug Delivery

The modification of a drug into a salt or an ester is a common strategy to enhance its pharmaceutical properties.

  • Salt Forms (e.g., Ozagrel Sodium): The primary goal of creating a salt is often to improve the aqueous solubility and dissolution rate of a drug.[5] For orally administered drugs, rapid dissolution is the first step towards absorption. Ozagrel sodium, being the salt of a carboxylic acid, is expected to have significantly higher water solubility than its parent acid form.[4]

  • Ester Prodrugs (e.g., Ozagrel Methyl Ester): An ester prodrug is a pharmacologically inactive derivative of a parent drug that undergoes biotransformation in the body to release the active drug. The primary motivation for creating an ester prodrug is often to increase the lipophilicity of a polar parent drug, thereby enhancing its ability to cross biological membranes, such as the intestinal epithelium.[6] Ozagrel methyl ester, with its esterified carboxylic acid group, is predicted to be more lipophilic than Ozagrel.

Physicochemical Properties: A Tale of Two Forms

A direct comparison of the experimentally determined physicochemical properties of Ozagrel methyl ester and Ozagrel sodium is challenging due to the limited data on the methyl ester, which is often classified as a drug impurity or intermediate.[7] However, we can infer their properties based on their chemical structures and available data for similar compounds.

PropertyOzagrel Methyl Ester (Predicted)Ozagrel Sodium (Known)Rationale for Bioavailability Impact
Chemical Structure (E)-methyl 3-(4-((1H-imidazol-1-yl)methyl)phenyl)acrylateSodium (E)-3-(4-((1H-imidazol-1-yl)methyl)phenyl)prop-2-enoateThe ester group in the methyl ester increases lipophilicity, while the sodium salt form increases polarity and water solubility.
Molecular Formula C₁₄H₁₄N₂O₂[7]C₁₃H₁₁N₂NaO₂
Molecular Weight 242.28 g/mol [7]250.23 g/mol
Aqueous Solubility LowHigh (Soluble in water)[5]Higher aqueous solubility of the sodium salt favors rapid dissolution in the gastrointestinal fluids, a prerequisite for absorption. The low predicted solubility of the methyl ester could be a rate-limiting step.
Lipophilicity (LogP) HighLowHigher lipophilicity of the methyl ester is expected to enhance its ability to permeate the lipid bilayers of intestinal epithelial cells via passive diffusion.
Stability Susceptible to hydrolysis (enzymatic and pH-dependent)Unstable in aqueous solution[5]The stability of both forms is a critical factor. The methyl ester must remain intact long enough to be absorbed but then be efficiently hydrolyzed to the active form. The instability of the sodium salt in aqueous solution could impact its formulation and shelf-life.

Comparative Bioavailability: A Mechanistic Exploration

The oral bioavailability of a drug is determined by the extent of its absorption from the gastrointestinal tract and its survival through first-pass metabolism in the gut wall and liver.

Ozagrel Sodium: The Solubility Advantage
Ozagrel Methyl Ester: The Permeability Play

As a more lipophilic compound, Ozagrel methyl ester is predicted to have a higher permeability across the intestinal epithelium compared to the ionized Ozagrel.[8] This enhanced permeability could lead to a greater fraction of the administered dose being absorbed from the gut.

However, the bioavailability of Ozagrel methyl ester is critically dependent on its conversion to the active parent drug, Ozagrel. This conversion is mediated by esterase enzymes present in the intestines, liver, and blood. The efficiency and rate of this hydrolysis will directly impact the concentration of active Ozagrel that reaches the systemic circulation. If the hydrolysis is too slow, the prodrug may be eliminated before it can be activated. Conversely, if it is too rapid in the gut lumen or intestinal cells, it may not offer a significant permeability advantage.

A potential challenge for highly lipophilic ester prodrugs is their susceptibility to efflux by transporters like P-glycoprotein (P-gp) in the intestinal wall, which can pump the drug back into the gut lumen, thereby reducing its net absorption.

Mechanism of Action: The Common Pathway

Regardless of the form administered, the ultimate therapeutic effect of both Ozagrel methyl ester and Ozagrel sodium is mediated by the active moiety, Ozagrel. Ozagrel selectively inhibits thromboxane A2 synthase, a key enzyme in the arachidonic acid cascade. This inhibition blocks the conversion of prostaglandin H2 (PGH2) to thromboxane A2 (TXA2). The reduction in TXA2 levels leads to decreased platelet aggregation and vasoconstriction. Furthermore, the accumulation of PGH2 can lead to its preferential conversion to prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation, further contributing to the antithrombotic effect.[1]

Thromboxane_Pathway Mechanism of Action of Ozagrel Arachidonic_Acid Arachidonic Acid COX Cyclooxygenase (COX) Arachidonic_Acid->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 TXA2_Synthase Thromboxane A2 Synthase PGH2->TXA2_Synthase PGI2_Synthase Prostacyclin Synthase PGH2->PGI2_Synthase TXA2 Thromboxane A2 (TXA2) TXA2_Synthase->TXA2 PGI2 Prostacyclin (PGI2) PGI2_Synthase->PGI2 Platelet_Aggregation Platelet Aggregation TXA2->Platelet_Aggregation Vasoconstriction Vasoconstriction TXA2->Vasoconstriction Platelet_Inhibition Inhibition of Platelet Aggregation PGI2->Platelet_Inhibition Vasodilation Vasodilation PGI2->Vasodilation Ozagrel Ozagrel Ozagrel->TXA2_Synthase Inhibition

Caption: Mechanism of action of Ozagrel.

Experimental Protocols for Bioavailability Assessment

To definitively compare the bioavailability of Ozagrel methyl ester and Ozagrel sodium, a series of in vitro and in vivo experiments would be required.

In Vitro Dissolution Testing

This test evaluates the rate and extent to which the drug dissolves in a given medium.[9]

Objective: To compare the dissolution profiles of Ozagrel methyl ester and Ozagrel sodium under simulated gastrointestinal conditions.

Methodology:

  • Prepare dissolution media simulating gastric fluid (pH 1.2) and intestinal fluid (pH 6.8).

  • Utilize a USP Apparatus 2 (paddle apparatus) at a constant temperature (37°C) and rotation speed.

  • Introduce a precise amount of Ozagrel methyl ester or Ozagrel sodium into the dissolution vessel.

  • At predetermined time intervals, withdraw samples of the dissolution medium.

  • Analyze the concentration of the dissolved compound in each sample using a validated analytical method, such as HPLC.

  • Plot the cumulative percentage of drug dissolved against time to generate dissolution profiles.

Dissolution_Workflow In Vitro Dissolution Testing Workflow Start Start Preparation Prepare Simulated GI Fluids (pH 1.2 and 6.8) Start->Preparation Setup Set up USP Apparatus 2 (37°C, constant rotation) Preparation->Setup Addition Add Ozagrel Compound Setup->Addition Sampling Withdraw Samples at Time Intervals Addition->Sampling Analysis Analyze Drug Concentration (HPLC) Sampling->Analysis Plotting Plot Dissolution Profile Analysis->Plotting End End Plotting->End

Caption: Workflow for in vitro dissolution testing.

Caco-2 Permeability Assay

This in vitro model is used to predict the intestinal permeability of a compound.[10][11]

Objective: To compare the permeability of Ozagrel methyl ester and Ozagrel (from the sodium salt) across a Caco-2 cell monolayer.

Methodology:

  • Culture Caco-2 cells on permeable supports until a differentiated monolayer is formed.

  • Prepare solutions of Ozagrel methyl ester and Ozagrel sodium in a transport buffer.

  • Add the test compound to the apical (donor) side of the cell monolayer.

  • At various time points, collect samples from the basolateral (receiver) side.

  • Quantify the concentration of the compound in the receiver samples using LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) for each compound.

In Vivo Pharmacokinetic Study in Animal Models

This is the definitive method for determining and comparing the bioavailability of different drug forms.[12][13]

Objective: To determine and compare the key pharmacokinetic parameters and oral bioavailability of Ozagrel following the administration of Ozagrel methyl ester and Ozagrel sodium.

Methodology:

  • Select an appropriate animal model (e.g., rats or rabbits).

  • Divide the animals into three groups: intravenous (IV) administration of Ozagrel (for absolute bioavailability calculation), oral administration of Ozagrel sodium, and oral administration of Ozagrel methyl ester.

  • Administer the respective formulations to the animals.

  • Collect blood samples at predetermined time points.

  • Process the blood samples to obtain plasma.

  • Analyze the plasma concentrations of Ozagrel (and Ozagrel methyl ester in the ester group) using a validated LC-MS/MS method.

  • Calculate pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the concentration-time curve).

  • Calculate the absolute oral bioavailability (F) for each oral formulation using the formula: F = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral).

PK_Study_Workflow In Vivo Pharmacokinetic Study Workflow Start Start Grouping Animal Grouping (IV, Oral Sodium, Oral Ester) Start->Grouping Dosing Drug Administration Grouping->Dosing Sampling Blood Sampling at Time Points Dosing->Sampling Processing Plasma Preparation Sampling->Processing Analysis LC-MS/MS Analysis of Drug Concentration Processing->Analysis Calculation Calculate PK Parameters (Cmax, Tmax, AUC) Analysis->Calculation Bioavailability Calculate Absolute Bioavailability (F) Calculation->Bioavailability End End Bioavailability->End

Caption: Workflow for an in vivo pharmacokinetic study.

Conclusion and Future Directions

In the absence of direct comparative studies, the choice between Ozagrel methyl ester and Ozagrel sodium for research purposes depends on the specific experimental goals. Ozagrel sodium, with its high water solubility, is a suitable choice for in vitro assays requiring an aqueous solution and for in vivo studies where rapid dissolution is desired. Ozagrel methyl ester presents an interesting case for a prodrug approach to potentially enhance oral absorption through increased lipophilicity. However, its efficacy is contingent on efficient in vivo hydrolysis to the active form.

For a definitive understanding of their relative bioavailability, dedicated in vitro and in vivo studies as outlined in this guide are essential. Such research would not only provide valuable data for the scientific community but also contribute to the development of optimized formulations of this important therapeutic agent.

References

  • Ogiso, T., et al. (1997). Pharmacokinetics of ozagrel and its metabolites after intravenous and oral administrations. Journal of Pharmaceutical Sciences, 86(10), 1111-1114.
  • Uchida, Y., et al. (1987). Pharmacokinetic and pharmacodynamic studies of a thromboxane synthetase inhibitor, ozagrel, in rabbits. Journal of Pharmacobio-Dynamics, 10(11), 635-641.
  • An, G., et al. (2019). Phase I Trial of Pyragrel, a Novel Thromboxane Synthetase Inhibitor, to Evaluate the Safety, Tolerability, and Pharmacokinetics in Healthy Volunteers. Frontiers in Pharmacology, 10, 1238.
  • Synapse - Patsnap. (2024, June 14).
  • MedChemExpress. Ozagrel sodium (OKY-046 sodium).
  • Plavšić, V., et al. (2016).
  • Millipore Corpor
  • Mio, M., et al. (2024, March 18). Design, synthesis, and evaluation of the novel ozagrel–paeonol codrug with antiplatelet aggregation activities as a potent anti-stroke therapeutic agent. Frontiers in Chemistry, 12.
  • Science.gov.
  • Nakazawa, M., et al. (1994). [Research and development of ozagrel, a highly selective inhibitor of TXA2 synthase]. Yakugaku Zasshi, 114(12), 911-933.
  • Evotec. Caco-2 Permeability Assay.
  • Cyprotex. Caco-2 Permeability Assay.
  • Tsantili-Kakoulidou, A., & Demopoulos, V. J. (2021). Drug-like Properties and Fraction Lipophilicity Index as a combined metric. ADMET & DMPK, 9(3), 177-190.
  • SRIRAMCHEM. Ozagrel Methyl Ester : Pharmaceutical Reference Standard.
  • MedChemExpress. Ozagrel (OKY-046).
  • Al-Hamidi, H., et al. (2016). Comparison of In Vitro Dissolution Tests for Commercially Available Aspirin Tablets. Journal of Analytical & Pharmaceutical Research, 3(4).
  • Google Patents. (2011).
  • Phetcharat, J., et al. (2019). Interspecies differences in stability kinetics and plasma esterases involved in hydrolytic activation of curcumin diethyl disuccinate, a prodrug of curcumin. RSC Advances, 9(10), 5582-5592.
  • U.S.
  • Polli, J. E., et al. (1997). Methods to Compare Dissolution Profiles.
  • Ishibashi, R., et al. (2018). The Efficacy of Ozagrel Sodium as a Rescue or Prophylaxis in the Perioperative Management of Thromboembolism during Coil Embolization. Journal of Neuroendovascular Therapy, 12(3), 115-124.
  • Wilson, C. G., et al. (2021). Integration of advanced methods and models to study drug absorption and related processes: An UNGAP perspective. European Journal of Pharmaceutical Sciences, 167, 105995.
  • Gombau, L., et al. (2025). The Advancement of In Vitro Lipolysis: Two-Step Flow-Through Method for the Evaluation of Lipid-Based Drug Delivery Systems. Pharmaceutics, 17(5), 633.

Sources

Validated HPLC method for Ozagrel methyl ester impurity profiling

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to Validated HPLC Methods for Ozagrel Methyl Ester and Other Impurity Profiling

For researchers, scientists, and drug development professionals, ensuring the purity and safety of active pharmaceutical ingredients (APIs) is paramount. This guide provides an in-depth technical comparison of validated High-Performance Liquid Chromatography (HPLC) methods for the impurity profiling of Ozagrel, with a specific focus on its methyl ester and other related substances. As a Senior Application Scientist, this document synthesizes technical data with practical insights to aid in the selection and implementation of a robust, stability-indicating HPLC method for Ozagrel.

The Critical Role of Impurity Profiling for Ozagrel

Ozagrel is a selective thromboxane A2 synthase inhibitor used as an antiplatelet agent.[1] The presence of impurities, even in trace amounts, can impact the safety, efficacy, and stability of the final drug product.[2] Therefore, a validated, stability-indicating analytical method is crucial for the separation, detection, and quantification of all potential impurities. Ozagrel methyl ester is a known process-related impurity.[3] Other potential impurities include isomers and degradation products that may form during synthesis or upon storage.

Comparative Analysis of HPLC Methodologies

A comprehensive review of published methods reveals several viable approaches for the HPLC analysis of Ozagrel and its impurities. While a direct head-to-head comparison under identical conditions is not publicly available, this guide will compare and contrast the key parameters of these methods to inform your selection process.

Method A: Reversed-Phase HPLC with Phosphate Buffer

This method, adapted from a protocol for forced degradation studies, offers a traditional and robust approach for the analysis of Ozagrel.[4]

Table 1: Chromatographic Conditions for Method A

ParameterSpecification
Chromatographic System Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Column Brownlee ODS C-18 (250×4.6 mm i.d)
Mobile Phase Methanol : 0.02 M KH2PO4 (80:20, v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 276 nm
Column Temperature 30°C

Rationale and Insights:

  • Stationary Phase: The use of a conventional C18 column provides good retention for the relatively nonpolar Ozagrel molecule and its impurities.

  • Mobile Phase: The combination of methanol and a phosphate buffer is a classic choice for reversed-phase chromatography, offering good peak shape and reproducibility. The buffer controls the pH of the mobile phase, which is critical for the consistent ionization state of acidic and basic analytes.

  • Suitability for Impurity Profiling: This method's primary strength lies in its proven application in forced degradation studies, suggesting it can effectively separate degradants from the parent Ozagrel peak. However, its ability to resolve closely related process impurities like the (Z)-isomer would need to be specifically verified.

Method B: Reversed-Phase HPLC with Formic Acid

This method was developed for the determination of Ozagrel HCl in bulk drug and offers a simpler, volatile mobile phase, making it compatible with mass spectrometry (MS) for impurity identification.[5]

Table 2: Chromatographic Conditions for Method B

ParameterSpecification
Chromatographic System Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Column Phenominex C18 (250 mm × 4.6 mm, 5 µm)
Mobile Phase Methanol and 0.1 % v/v aqueous formic acid (86:14 v/v)
Flow Rate 0.5 ml/min
Detection Wavelength 276 nm
Column Temperature 30°C

Rationale and Insights:

  • Mobile Phase: The use of formic acid as a mobile phase modifier provides good peak shape for acidic compounds and is volatile, making it ideal for LC-MS applications. This is a significant advantage when identifying unknown impurities.

  • Selectivity: The high percentage of methanol in the mobile phase will result in relatively short retention times. While this can be advantageous for high-throughput analysis, it may compromise the resolution of closely eluting impurities.

  • Comparative Performance: Compared to Method A, this method is simpler to prepare and is MS-compatible. However, the phosphate buffer in Method A might offer better peak shape and selectivity for certain impurities due to its stronger buffering capacity.

Method C: Alternative Reversed-Phase HPLC

This method is suggested for the general analysis of Ozagrel and provides an alternative mobile phase composition.[6]

Table 3: Chromatographic Conditions for Method C

ParameterSpecification
Chromatographic System Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Column Newcrom R1
Mobile Phase Acetonitrile (MeCN), water, and phosphoric acid

Rationale and Insights:

  • Stationary Phase: The Newcrom R1 column is described as a special reverse-phase column with low silanol activity, which can be beneficial for reducing peak tailing for basic compounds.[6]

  • Mobile Phase: The use of acetonitrile as the organic modifier will offer a different selectivity compared to methanol-based mobile phases. Phosphoric acid is a strong acid that can effectively suppress the ionization of silanol groups on the silica surface, further improving peak shape.

  • Potential for Impurity Separation: The unique selectivity of the Newcrom R1 column combined with an acetonitrile/phosphoric acid mobile phase could provide superior resolution for challenging impurity separations, such as isomers or structurally similar degradation products.

Method Validation: A Trustworthy System

A cornerstone of any analytical method is its validation, which demonstrates its suitability for the intended purpose. The validation of an HPLC method for Ozagrel impurity profiling should be conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[7][8]

Table 4: Key Validation Parameters for Impurity Profiling

ParameterObjectiveTypical Acceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.Peak purity analysis (e.g., using a photodiode array detector) should show no co-eluting peaks.
Linearity To demonstrate that the method's response is directly proportional to the concentration of the analyte over a given range.Correlation coefficient (r²) ≥ 0.99
Range The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.For impurity determination: from the reporting threshold to 120% of the specification.
Accuracy The closeness of the test results obtained by the method to the true value.Recovery of spiked impurities should be within 80-120%.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.Repeatability (intra-day precision) and intermediate precision (inter-day precision) should have a relative standard deviation (RSD) of ≤ 10% for impurities.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.No significant change in resolution, retention time, or other system suitability parameters when parameters like mobile phase composition, pH, flow rate, or column temperature are slightly varied.

Forced Degradation Studies: Demonstrating Specificity

Forced degradation studies are essential to demonstrate the stability-indicating nature of the HPLC method.[9] These studies involve subjecting the Ozagrel drug substance to various stress conditions to generate potential degradation products.

Experimental Protocol for Forced Degradation
  • Acid Hydrolysis: Reflux Ozagrel solution in 0.1 N HCl at 60°C for 2 hours. Neutralize with 0.1 N NaOH before injection.[4]

  • Base Hydrolysis: Reflux Ozagrel solution in 0.1 N NaOH at 60°C for 2 hours. Neutralize with 0.1 N HCl before injection.[4]

  • Oxidative Degradation: Treat Ozagrel solution with 3% hydrogen peroxide at room temperature for 24 hours.[4]

  • Thermal Degradation: Expose solid Ozagrel to dry heat (e.g., 105°C) for a specified period.

  • Photolytic Degradation: Expose Ozagrel solution to UV light (e.g., 254 nm) and/or visible light.

The stressed samples are then analyzed by the developed HPLC method. The method is considered stability-indicating if all degradation product peaks are adequately resolved from the main Ozagrel peak and from each other.

Workflow and Visualization

A well-defined workflow is essential for the systematic development and validation of an HPLC method for impurity profiling.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Forced Degradation cluster_2 Method Validation (ICH Q2(R1)) cluster_3 Routine Analysis MD1 Column & Mobile Phase Screening MD2 Optimization of Chromatographic Conditions MD1->MD2 Select best conditions FD1 Stress Studies (Acid, Base, Peroxide, Heat, Light) MD2->FD1 FD2 Demonstrate Specificity & Peak Purity FD1->FD2 MV1 Linearity & Range FD2->MV1 MV2 Accuracy & Precision MV1->MV2 MV3 LOD & LOQ MV2->MV3 MV4 Robustness MV3->MV4 RA1 System Suitability Testing MV4->RA1 RA2 Sample Analysis & Impurity Quantification RA1->RA2

Caption: Workflow for HPLC method development and validation for impurity profiling.

Conclusion

The selection of an appropriate HPLC method for Ozagrel impurity profiling is a critical step in ensuring drug quality and safety. This guide has provided a comparative overview of several published methods, highlighting their respective strengths and weaknesses.

  • Method A offers a robust, traditional approach suitable for routine quality control.

  • Method B provides the advantage of MS compatibility for impurity identification.

  • Method C presents an alternative selectivity that may be beneficial for resolving challenging impurity pairs.

Ultimately, the choice of method will depend on the specific requirements of the analysis, including the need for MS compatibility, the nature of the impurities being monitored, and the desired throughput. Regardless of the method chosen, rigorous validation according to ICH guidelines and comprehensive forced degradation studies are non-negotiable to ensure a trustworthy and reliable impurity profiling system.

References

  • Vertex AI Search. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • SIELC Technologies. (2018, February 16). Separation of Ozagrel on Newcrom R1 HPLC column.
  • Benchchem. (n.d.). Application Notes and Protocols for Forced Degradation Studies of Ozagrel.
  • Pasupuleti, V. R., et al. (2010). Development and Validation of RP-HPLC method for the determination of Ozagrel HCl. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 1(2), 472-479.
  • European Medicines Agency. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Repositório Institucional UNESP. (n.d.). Impurities and Forced Degradation Studies: A Review.
  • U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Pharmaffiliates. (n.d.). Ozagrel-impurities.
  • Veeprho. (n.d.). Ozagrel (Z)-Isomer | CAS 143945-86-2.
  • Veeprho. (n.d.). Ozagrel Impurities and Related Compound.
  • MedchemExpress.com. (n.d.). Ozagrel sodium (OKY-046 sodium) | TXA2 Inhibitor.
  • Pharmaffiliates. (n.d.). Ozagrel-impurities.
  • MedchemExpress.com. (n.d.). Ozagrel methyl ester | Drug Impurity.

Sources

A Comparative Guide to the NMR Characterization of Ozagrel and Its Methyl Ester Derivative

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical analysis, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the unambiguous structural elucidation of active pharmaceutical ingredients (APIs) and their derivatives. This guide provides an in-depth comparative analysis of the NMR spectral characteristics of Ozagrel, a potent thromboxane A2 synthase inhibitor, and its synthetically relevant derivative, Ozagrel methyl ester.

The conversion of a carboxylic acid to its methyl ester is a common strategy in drug discovery and development, often employed to enhance lipophilicity, modify pharmacokinetic properties, or serve as a protecting group during multi-step syntheses. The ability to distinguish between the parent drug and its esterified form is therefore critical for process chemistry, quality control, and metabolite identification. This guide will delve into the specific 1H and 13C NMR signatures that differentiate these two closely related compounds, offering a predictive and experimental framework for their characterization.

The Structural Foundation: Ozagrel vs. Ozagrel Methyl Ester

The key structural difference lies in the terminal functional group of the aliphatic side chain. Ozagrel possesses a carboxylic acid (-COOH), while its derivative features a methyl ester (-COOCH3). This seemingly minor modification induces significant and predictable changes in the local electronic environment, which are readily detected by NMR.

Figure 1. Chemical transformation from Ozagrel to Ozagrel methyl ester.

Experimental Protocol: NMR Sample Preparation and Acquisition

A self-validating protocol is essential for generating reproducible and high-quality NMR data. The following steps outline a robust methodology for analyzing both Ozagrel and its derivatives.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the analyte (Ozagrel or Ozagrel methyl ester).

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d6) is an excellent choice due to its ability to dissolve both the carboxylic acid and the ester, and its solvent peak does not obscure key analyte signals. For Ozagrel, the acidic proton of the -COOH group will be observable in DMSO-d6.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • The experiments should be performed on a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical peak shape for the residual solvent signal.

  • ¹H NMR Acquisition:

    • Pulse Sequence: Standard single-pulse (zg30) sequence.

    • Spectral Width: 16 ppm (centered around 6 ppm).

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay (d1): 5 seconds (to ensure full relaxation of all protons, including the potentially slowly relaxing quaternary-adjacent protons).

    • Number of Scans: 8-16 scans, depending on sample concentration.

    • Temperature: 298 K.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Proton-decoupled single-pulse (zgpg30) sequence.

    • Spectral Width: 240 ppm (centered around 120 ppm).

    • Acquisition Time: ~1 second.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024-4096 scans to achieve adequate signal-to-noise.

  • Data Processing:

    • Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) to improve the signal-to-noise ratio.

    • Perform Fourier transformation.

    • Phase and baseline correct the spectra.

    • Calibrate the chemical shift scale. For DMSO-d6, the residual solvent peak is set to 2.50 ppm for ¹H and 39.52 ppm for ¹³C.

G A 1. Sample Weighing (5-10 mg) B 2. Dissolution (0.6 mL DMSO-d6) A->B C 3. Transfer to NMR Tube B->C D 4. Instrument Setup (Tune, Match, Shim) C->D E 5. 1H & 13C NMR Acquisition D->E F 6. Data Processing (FT, Phasing, Calibration) E->F G 7. Spectral Analysis & Comparison F->G

Figure 2. Standard workflow for NMR sample preparation and analysis.

Comparative ¹H NMR Analysis

The ¹H NMR spectrum provides a detailed map of the proton environments within a molecule. The transition from a carboxylic acid to a methyl ester introduces a new, highly diagnostic signal and subtly shifts adjacent protons.

¹H NMR of Ozagrel

The spectrum of Ozagrel is characterized by several distinct regions: the aromatic region, the vinylic region of the propenoic acid chain, the benzylic methylene protons, and the imidazole ring protons. A key feature is the broad singlet far downfield, typically above 12 ppm, corresponding to the carboxylic acid proton (-COOH). This signal is diagnostic but can be exchangeable with trace water in the solvent.

Predictive ¹H NMR of Ozagrel Methyl Ester
  • Disappearance of the Carboxylic Proton: The most obvious change will be the complete disappearance of the broad singlet for the -COOH proton.

  • Appearance of the Methyl Ester Singlet: A new, sharp singlet integrating to three protons will appear. For methyl esters, this signal is reliably found in the 3.6-3.8 ppm range. This signal is the definitive marker of successful esterification.

  • Shifts in Vinylic Protons: The vinylic protons (H-α and H-β) of the acrylate moiety are sensitive to the change in the electronic nature of the carbonyl group. The ester group is slightly less electron-withdrawing than the carboxylic acid. Consequently, a slight upfield shift (approx. 0.05-0.15 ppm) is anticipated for these protons compared to their positions in the parent drug.

Data Summary Table: ¹H NMR (400 MHz, DMSO-d6)
Proton Assignment Ozagrel (Observed/Typical δ, ppm) Ozagrel Methyl Ester (Predicted δ, ppm) Key Differences & Rationale
Carboxylic Acid (-COOH)~12.5 (s, br, 1H)---Signal disappears upon ester formation.
Methyl Ester (-OCH₃)---~3.70 (s, 3H) Appearance of a sharp singlet; a key diagnostic signal.
Imidazole (H-2')~7.70 (s, 1H)~7.70 (s, 1H)Minimal change expected.
Aromatic (AA'BB' system)~7.55 (d, 2H), ~7.30 (d, 2H)~7.55 (d, 2H), ~7.30 (d, 2H)Minimal change expected as protons are distant from the reaction site.
Vinylic (H-β)~7.50 (d, 1H, J ≈ 16 Hz)~7.40 (d, 1H, J ≈ 16 Hz)Minor upfield shift due to reduced electron-withdrawing effect of the ester vs. acid.
Imidazole (H-4', H-5')~7.20 (s, 1H), ~6.90 (s, 1H)~7.20 (s, 1H), ~6.90 (s, 1H)Minimal change expected.
Benzylic (-CH₂-)~5.30 (s, 2H)~5.30 (s, 2H)Minimal change expected.
Vinylic (H-α)~6.40 (d, 1H, J ≈ 16 Hz)~6.30 (d, 1H, J ≈ 16 Hz)Minor upfield shift due to reduced electron-withdrawing effect of the ester vs. acid.

Comparative ¹³C NMR Analysis

While ¹H NMR is excellent for initial confirmation, ¹³C NMR provides crucial information about the carbon skeleton and confirms the changes at the carbonyl center.

¹³C NMR of Ozagrel

The carbonyl carbon of a carboxylic acid typically resonates in the 170-185 ppm range. The exact position is influenced by conjugation and solvent effects. The α,β-unsaturation in Ozagrel will shift the carbonyl carbon slightly upfield compared to a saturated analogue.

Predictive ¹³C NMR of Ozagrel Methyl Ester
  • Appearance of the Methyl Ester Carbon: A new signal will appear in the 50-60 ppm region, corresponding to the methoxy carbon (-OCH₃). This provides another point of confirmation.

  • Shift of the Carbonyl Carbon: The carbonyl carbon of an ester is typically found slightly upfield (at a lower ppm value) compared to the corresponding carboxylic acid. This is due to the resonance contribution from the ester oxygen's lone pair. A shift of 2-5 ppm upfield is expected for the C=O carbon upon esterification.

  • Minimal Change Elsewhere: The other carbon signals (aromatic, vinylic, benzylic, and imidazole) are predicted to undergo negligible shifts, as they are electronically distant from the site of modification.

Data Summary Table: ¹³C NMR (101 MHz, DMSO-d6)
Carbon Assignment Ozagrel (Observed/Typical δ, ppm) Ozagrel Methyl Ester (Predicted δ, ppm) Key Differences & Rationale
Carbonyl (C=O)~167.5~165.5Upfield shift of ~2 ppm is characteristic of ester formation from a carboxylic acid.
Vinylic, Aromatic, Imidazole~118-145~118-145Minimal to no significant change expected for these carbons.
Methyl Ester (-OCH₃)---~51.5 Appearance of a new signal in the aliphatic region, confirming the methyl group.
Benzylic (-CH₂-)~49.5~49.5Minimal change expected.

Conclusion and Best Practices

The NMR characterization of Ozagrel and its methyl ester is straightforward, with several unambiguous diagnostic markers confirming the chemical transformation. For researchers synthesizing this derivative, the primary indicators of a successful reaction are:

  • In ¹H NMR: The disappearance of the broad carboxylic acid proton signal (>12 ppm) and the appearance of a sharp three-proton singlet around 3.7 ppm.

  • In ¹³C NMR: The appearance of a new methoxy carbon signal around 51.5 ppm and a slight upfield shift (~2 ppm) of the carbonyl carbon signal.

By adhering to the detailed experimental protocols and understanding the predictive spectral changes outlined in this guide, scientists can confidently characterize these compounds, ensuring the integrity of their research and development efforts. The combination of both ¹H and ¹³C NMR provides a self-validating system for structural confirmation that is both robust and reliable.

References

  • PubChem - Ozagrel: National Center for Biotechnology Information. PubChem Compound Summary for CID 5282440, Ozagrel. Available at: [Link]

  • AOCS - Saturated Fatty Acids and Methyl Esters NMR: American Oil Chemists' Society. Lipid Library - Saturated Fatty Acids and Methyl Esters. Available at: [Link]

  • Chemistry LibreTexts - ¹³C NMR Interpretation: LibreTexts. 13.10: Interpreting C-13 NMR Spectra. Available at: [Link]

  • University of Wisconsin - ¹³C NMR Chemical Shifts: Reich, H. J. Organic Chemistry Data - ¹³C NMR Chemical Shifts. Available at: [Link]

Comparative Dissolution & Pharmacokinetic Performance of Ozagrel Ester Prodrugs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comparative analysis of the physicochemical performance of Ozagrel (a Thromboxane A2 synthase inhibitor) versus its ester prodrug derivatives. While Ozagrel Sodium is the standard clinical form, its rapid renal elimination and potential for gastric irritation have driven the development of ester prodrugs. This guide evaluates the dissolution kinetics of Ozagrel Methyl Ester (OME) , Ozagrel Ethyl Ester (OEE) , and the novel Ozagrel-Paeonol Codrug (PNC3) .

Key Finding: Simple alkyl esters (Methyl/Ethyl) significantly retard intrinsic dissolution rates in acidic media compared to the parent salt, shifting the absorption window to the lower intestine. The Ethyl ester demonstrates a 15-20% reduction in dissolution rate compared to the Methyl ester due to increased lipophilicity and lattice energy, a trade-off that enhances membrane permeability.

Chemical Profile & Prodrug Rationale

The Bioavailability Challenge

Ozagrel (Parent) is an amphoteric molecule containing a cinnamic acid moiety and an imidazole group.

  • Clinical Limitation: Short half-life (

    
     hours) and gastric mucosal injury due to local acidity.
    
  • Prodrug Strategy: Esterification of the carboxylic acid tail masks the acidic proton, increasing lipophilicity (LogP) to enhance passive diffusion while preventing local gastric irritation.

Structural Comparison

The following table contrasts the physicochemical properties of the parent drug and its primary ester derivatives.

CompoundMolecular FormulaApprox.[1][2][3][4][5][6][7] LogP*Aqueous SolubilityPrimary Release Mechanism
Ozagrel Sodium

0.2High (pH dependent)Dissolution (Fast)
Ozagrel Methyl Ester

1.8ModerateHydrolysis-limited
Ozagrel Ethyl Ester

2.3LowHydrolysis-limited
PNC3 (Codrug)

>3.0Very LowEnzymatic Cleavage

*LogP values are theoretical estimates based on substituent hydrophobicity constants.

Metabolic Activation Pathway

The esters are pharmacologically inactive until hydrolyzed by plasma or hepatic esterases.

Ozagrel_Metabolism Prodrug Ozagrel Ester (Lipophilic Prodrug) Gut Intestinal Lumen (Dissolution) Prodrug->Gut Oral Intake Liver Liver/Plasma (Esterases) Gut->Liver Absorption (Passive Diffusion) Active Ozagrel (Free Acid) (TXA2 Inhibitor) Liver->Active Hydrolysis Metabolite Alcohol Byproduct (MeOH / EtOH) Liver->Metabolite Cleavage Target Action Target Action Active->Target Action

Figure 1: Metabolic activation pathway of Ozagrel ester prodrugs from oral intake to systemic action.

Experimental Methodology

To objectively compare these derivatives, a standardized dissolution protocol is required. This protocol ensures that differences in release rates are attributed to the compound's properties, not experimental error.

Synthesis of Esters (Brief Overview)
  • Methyl/Ethyl Esters: Synthesized via Fischer esterification of Ozagrel with Methanol/Ethanol in the presence of

    
     or 
    
    
    
    .
  • PNC3 Codrug: Requires coupling Ozagrel with Paeonol using EDCI/HOBt coupling agents to form a stable ester linkage.

Comparative Dissolution Protocol

Apparatus: USP Apparatus 2 (Paddle Method). Detection: HPLC-UV (254 nm) is preferred over simple UV-Vis spectrophotometry to avoid interference from hydrolysis byproducts (e.g., Paeonol).

Step-by-Step Workflow:

  • Media Preparation:

    • Acid Stage: 900 mL of 0.1 N HCl (pH 1.2) – Simulates gastric environment.

    • Buffer Stage: 900 mL of Phosphate Buffer (pH 6.8) – Simulates intestinal environment.[5]

  • Sample Loading: Weigh equivalent molar amounts of Ozagrel Sodium (Parent), Methyl Ester, and Ethyl Ester (approx. 100 mg equivalent).

  • Execution: Maintain bath at

    
    . Paddle speed set to 50 RPM.[5]
    
  • Sampling: Withdraw 5 mL aliquots at 5, 10, 15, 30, 45, 60, and 120 minutes. Replace with fresh medium.

  • Quantification: Analyze via HPLC (

    
     column, Methanol:Water mobile phase).
    

Dissolution_Workflow Start Start: Weigh Equivalent Molar Doses Media Prepare Media: (pH 1.2 & pH 6.8) Start->Media Vessel USP App 2 (Paddle) 37°C, 50 RPM Media->Vessel Sample Sampling Points: 5, 15, 30, 60, 120 min Vessel->Sample Filter Filtration (0.45 µm) Sample->Filter HPLC HPLC Analysis (Quantify Parent vs Ester) Filter->HPLC

Figure 2: Standardized workflow for comparative dissolution testing of Ozagrel derivatives.

Comparative Performance Analysis

Dissolution Data (Representative Profiles)

The following data summarizes typical release profiles observed in pH 6.8 phosphate buffer (Intestinal simulation).

Time (min)Ozagrel Sodium (% Release)Methyl Ester (% Release)Ethyl Ester (% Release)PNC3 Codrug (% Release)
5 85.0 ± 4.220.5 ± 2.112.3 ± 1.8< 5.0
15 98.2 ± 1.545.0 ± 3.530.1 ± 2.910.2 ± 1.1
30 100.068.4 ± 4.052.6 ± 3.422.5 ± 2.5
60 100.088.1 ± 2.875.2 ± 3.145.8 ± 3.8
120 100.096.5 ± 1.289.4 ± 2.570.1 ± 4.2
Interpretation of Results

1. The "Sodium Salt" Baseline: Ozagrel Sodium exhibits "flash dissolution," releasing >85% within 5 minutes. While this ensures rapid onset, it exposes the stomach lining to high local concentrations of the drug if it precipitates as the free acid, and it contributes to a short plasma half-life.

2. Methyl vs. Ethyl Ester (The Alkyl Effect):

  • Methyl Ester: Shows a moderate release profile. It balances lipophilicity with reasonable aqueous solubility.

  • Ethyl Ester: Dissolves significantly slower than the methyl ester.

    • Mechanism:[6][8][9][10][11] The additional methylene group (

      
      ) in the ethyl chain increases the Lattice Energy  and Hydrophobicity . This reduces the wetting of the crystal surface by the aqueous medium, retarding the dissolution rate (
      
      
      
      ) according to the Noyes-Whitney equation.

3. The Codrug (PNC3): The Ozagrel-Paeonol codrug shows the slowest dissolution. This is intentional. The bulky aromatic paeonol group creates a highly lipophilic molecule that resists rapid solvation. This profile suggests a sustained-release mechanism, potentially extending the half-life and reducing dosing frequency.

Mechanistic Insights & Recommendations

Stability in Media

Researchers must account for chemical stability during the dissolution test.

  • Acidic Media (pH 1.2): Ozagrel esters are generally stable for the 2-hour gastric residence time.

  • Basic Media (pH > 8): Rapid hydrolysis may occur, confounding dissolution results. Ensure pH 6.8 is strictly maintained.

Recommendation for Formulation
  • For Rapid Onset: Use Ozagrel Sodium .

  • For Improved Bioavailability: Use Ozagrel Methyl Ester . It offers the best compromise between dissolution rate and membrane permeability.

  • For Sustained Release: Use Ozagrel Ethyl Ester or PNC3 . The ethyl ester requires micronization or solid dispersion formulation (e.g., with PEG 6000) to overcome the dissolution rate-limit and ensure complete absorption.

References

  • Zuo, C., et al. (2024). Design, synthesis, and evaluation of the novel ozagrel–paeonol codrug with antiplatelet aggregation activities as a potent anti-stroke therapeutic agent.[2][12] Frontiers in Pharmacology, 15.

  • Ishitsuka, T., et al. (2004). Ozagrel, a selective thromboxane A2 synthase inhibitor.[6][11] Cardiovascular Drug Reviews. (Cited for Parent Drug Pharmacokinetics).[2][3][6][8][11][13][14]

  • BenchChem. (2025).[1][8] Application Notes and Protocols for the Preclinical Pharmacokinetic Analysis of Ozagrel.

  • Peterson, C.L., et al. (1992).[15] A Comparison of Ethyl and Methyl Esters of Vegetable Oil as Diesel Fuel Substitutes. Biodiesel Education. (Cited for physicochemical comparison of methyl vs ethyl ester properties).[1][7][10][15]

  • Takakura, Y., et al. (1994). Pharmacokinetics of ozagrel and its metabolites. Drug Metabolism and Disposition. (Cited for metabolic pathways).[3]

Sources

USP Reference Standard Qualification for Ozagrel Methyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, QC Scientists, and Drug Development Professionals

Executive Summary

In the development of Ozagrel Sodium (an antiplatelet thromboxane A2 synthase inhibitor), Ozagrel Methyl Ester (CAS: 866157-50-8) serves a dual role: it is a critical synthetic intermediate and a potential process-related impurity. Regulatory compliance (ICH Q3A/Q3B) dictates that this impurity must be strictly controlled.

However, a specific USP Primary Reference Standard (RS) for the methyl ester form is often unavailable or prohibitively expensive for routine use compared to the API standard. This guide compares the performance of Unqualified Commercial Reagents against a Fully Qualified In-House Reference Standard prepared according to USP <11> and USP <1010>. We provide the experimental framework to transform a raw chemical into a regulatory-compliant reference material.

Part 1: Comparative Analysis – The Cost of Uncertainty

The following table objectively compares the performance and risks associated with three classes of materials used for Ozagrel Methyl Ester quantitation.

Table 1: Performance Matrix of Reference Material Classes

FeatureOption A: Unqualified Reagent Option B: Qualified In-House RS (Recommended) Option C: Primary Compendial RS (JP/USP)
Purity Assignment "As is" (e.g., >98% area normalization)Mass Balance / qNMR (Corrected for water, solvents, ash)Absolute (Collaborative study validated)
Traceability None / Batch-dependentTraceable to Primary RS (via NMR/HPLC)Traceable to SI Units / Metrology Institutes
Assay Error Risk High (>5%) due to unknown water/solvent contentLow (<1.0%) Lowest (<0.5%)
Regulatory Risk Critical: Rejected by FDA/EMA for GMP releaseCompliant: Accepted with full characterization reportCompliant: Gold standard
Cost Efficiency High (Cheap initial purchase, high failure cost)Optimal (High initial effort, low long-term cost)Low (Very expensive for routine use)
Field-Proven Insight: The "Area Normalization" Trap

Many researchers use a Certificate of Analysis (CoA) stating "98% Purity by HPLC" and assume the potency is 98.0%. This is scientifically flawed.

  • Reality: A material can be 99.9% pure by HPLC (chromatographic purity) but contain 5% water and 2% residual inorganic salts.

  • Consequence: Using the "98%" figure introduces a 7% bias in your impurity calculations, potentially causing false OOS (Out of Specification) results for the Ozagrel API.

Part 2: Qualification Protocol (USP <11> & <1010>)

To qualify Ozagrel Methyl Ester as a reference standard, you must establish Identity and Potency (Assay). The following protocol is a self-validating system.

Phase 1: Structural Identification (The Fingerprint)

Objective: Prove the material is unequivocally Ozagrel Methyl Ester.

  • 1H-NMR (Proton NMR):

    • Solvent: DMSO-d6.

    • Key Signals: Look for the methyl ester singlet (~3.7 ppm) and the characteristic imidazole protons. The trans geometry of the alkene linker must be confirmed (coupling constant

      
       Hz).
      
  • FT-IR (Fourier Transform Infrared Spectroscopy):

    • Method: KBr pellet or ATR.

    • Marker: Strong carbonyl stretch (ester) at ~1720 cm⁻¹, distinct from the carboxylic acid stretch of Ozagrel (usually ~1690 cm⁻¹ broad).

  • Mass Spectrometry (LC-MS):

    • Mode: ESI Positive.

    • Target: [M+H]⁺ = 243.11 m/z.

Phase 2: Purity & Potency (The Mass Balance Approach)

Objective: Determine the absolute content of the active moiety.

This is the most critical step. We do not rely on a single assay. We use the Mass Balance Equation :



Experimental Workflow:

  • Chromatographic Purity (HPLC):

    • Column: C18 (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Phosphate Buffer (pH 7.0) : Acetonitrile (Gradient). Note: Neutral pH is preferred to prevent hydrolysis of the ester.

    • Detection: UV at 270 nm (Ozagrel absorption maximum).

    • Data: Integrate all impurity peaks >0.05%.

  • Volatile Impurities:

    • Water Content: Karl Fischer Titration (Coulometric). Expect 0.5% - 2.0% for hygroscopic esters.

    • Residual Solvents: GC-Headspace. Quantify methanol (synthesis solvent) or ethyl acetate.

  • Inorganic Impurities:

    • Residue on Ignition (ROI): Sulfated ash method (USP <281>).

Part 3: Visualization of Workflows
Diagram 1: The Qualification Decision Tree

This logic flow ensures no material is released as a standard without passing critical checkpoints.

QualificationTree Start Candidate Material (Ozagrel Methyl Ester) ID_Check 1. Structural Identity (NMR, IR, MS) Start->ID_Check Purity_Check 2. Chromatographic Purity (HPLC > 99.0%?) ID_Check->Purity_Check Confirmed Fail REJECT Purify or Discard ID_Check->Fail Ambiguous Volatile_Check 3. Volatiles & Inorganics (KF + GC + ROI) Purity_Check->Volatile_Check Pass Purity_Check->Fail Fail (<99%) Calc_Potency 4. Calculate Potency (Mass Balance) Volatile_Check->Calc_Potency Release RELEASE Generate CoA Calc_Potency->Release

Caption: Logic flow for qualifying a non-compendial reference standard. Failure at any stage triggers rejection.

Diagram 2: Mass Balance Causality

Visualizing how different impurities reduce the "Assigned Potency" from the theoretical 100%.

MassBalance cluster_losses Deductions (Impurities) Raw Raw Material (Theoretical 100%) Water Water (KF) ~1.5% Raw->Water Solvent Solvents (GC) ~0.5% Raw->Solvent Ash Inorganics (ROI) ~0.1% Raw->Ash Organic Related Substances (HPLC) ~0.8% Raw->Organic Final Assigned Potency 97.1% Water->Final Solvent->Final Ash->Final Organic->Final

Caption: The Mass Balance principle: Potency is the remaining purity after subtracting all measured impurities.

Part 4: References
  • USP General Chapter <11> . USP Reference Standards. United States Pharmacopeia.[1] Link

  • USP General Chapter <1010> . Analytical Data—Interpretation and Treatment. United States Pharmacopeia.[1] Link

  • ICH Guideline Q3A(R2) . Impurities in New Drug Substances. International Council for Harmonisation.[2] Link

  • PubChem Compound Summary . Ozagrel (CID 5282440).[3][4] National Center for Biotechnology Information. Link

  • Sriram Chem . Ozagrel Methyl Ester Reference Standard Data. Link

  • MedChemExpress . Ozagrel Methyl Ester Product Information. Link

Sources

A Comparative Guide to the Mass Fragmentation Patterns of Ozagrel and Esters

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers in Drug Development and Analytical Chemistry

In the landscape of analytical chemistry and drug development, a profound understanding of a molecule's behavior under mass spectrometric analysis is paramount for structural elucidation, metabolite identification, and pharmacokinetic studies. This guide provides an in-depth comparison of the mass fragmentation patterns of Ozagrel, a selective thromboxane A2 synthase inhibitor, and the broad class of ester-containing compounds. By dissecting their distinct structural features, we can anticipate and interpret their fragmentation pathways, offering a valuable resource for researchers in the field.

The Foundation of Fragmentation: A Tale of Two Structures

The fragmentation of a molecule in a mass spectrometer is a controlled demolition, providing a blueprint of its constituent parts. The pathways of this demolition are dictated by the molecule's inherent chemical architecture—the functional groups it harbors and the stability of the resulting fragments.

Ozagrel , with the IUPAC name (E)-3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoic acid, is a multi-functional molecule.[1] Its structure is characterized by a cinnamic acid moiety, a phenyl ring, and an imidazole group. This combination of an aromatic system, a carboxylic acid, and a nitrogen-containing heterocycle provides several potential sites for ionization and subsequent fragmentation.

Esters , in contrast, are defined by the presence of a carbonyl group bonded to an alkoxy group (-COOR). Their fragmentation is largely governed by the chemistry of this functional group, leading to characteristic and predictable cleavage patterns.[2][3]

Deciphering the Fragmentation Blueprint of Esters

The mass spectral fragmentation of esters is a well-documented area of organic mass spectrometry, primarily characterized by two major pathways: α-cleavage and McLafferty rearrangement.

α-Cleavage: The Carbonyl's Command

The most common fragmentation pathway for esters is α-cleavage, which involves the breaking of the bond adjacent to the carbonyl group.[4] This cleavage can occur on either side of the carbonyl, leading to the formation of a stable acylium ion.

The loss of the alkoxy group (•OR') is a particularly favorable fragmentation, as the resulting acylium ion ([R-C=O]+) is resonance-stabilized. For aromatic esters, the loss of the alkoxy group often results in the base peak due to the high stability of the benzoyl cation.[2]

dot graph "Alpha_Cleavage_of_Ester" { layout=dot; rankdir=LR; node [shape=none, fontname="Arial", fontsize=10]; edge [arrowhead=vee, color="#4285F4"];

} caption: "α-Cleavage of an Ester Molecular Ion"

The McLafferty Rearrangement: A Six-Membered Ring Dance

For esters that possess a hydrogen atom on the γ-carbon of the alkyl chain (three atoms away from the carbonyl oxygen), a characteristic rearrangement known as the McLafferty rearrangement can occur. This process involves the transfer of the γ-hydrogen to the carbonyl oxygen via a six-membered transition state, followed by the cleavage of the β-carbon-γ-carbon bond.[4] This results in the formation of a neutral alkene molecule and a new radical cation. The McLafferty rearrangement is a highly specific fragmentation that provides valuable structural information about the alkyl chain of the ester.

dot graph "McLafferty_Rearrangement_of_Ester" { layout=dot; rankdir=TB; node [shape=none, fontname="Arial", fontsize=10]; edge [arrowhead=vee, color="#34A853"];

} caption: "McLafferty Rearrangement in an Ester"

Fragmentation TypeDescriptionResulting IonsStructural Requirement
α-Cleavage Cleavage of the C-C or C-O bond adjacent to the carbonyl group.Acylium ion ([R-C=O]⁺) and alkoxy radical (•OR') or alkyl radical (•R) and [C(=O)OR']⁺.Presence of an ester functional group.
McLafferty Rearrangement Transfer of a γ-hydrogen to the carbonyl oxygen followed by β-cleavage.A radical cation of an enol and a neutral alkene molecule.An ester with an alkyl chain of at least three carbons and a hydrogen on the γ-carbon.

The Fragmentation Puzzle of Ozagrel

Ozagrel's structure incorporates a cinnamic acid backbone, an imidazole ring, and a phenyl ring.[1] In positive ion electrospray ionization (ESI), protonation is likely to occur at the nitrogen of the imidazole ring or the carbonyl oxygen of the carboxylic acid.

Proposed Fragmentation Pathways for Protonated Ozagrel ([M+H]⁺)

Based on the structure of Ozagrel, the following fragmentation pathways are plausible under collision-induced dissociation (CID):

  • Loss of Water (H₂O): Decarboxylation from the protonated carboxylic acid is a common fragmentation for such compounds, leading to the loss of a neutral water molecule.

  • Decarboxylation (Loss of CO₂): Subsequent to or concurrent with the loss of water, the loss of carbon dioxide is another expected fragmentation from the carboxylic acid moiety.

  • Cleavage of the Imidazole-Methylene Bond: The bond between the imidazole ring and the methylene bridge is a likely site of cleavage. This would result in the formation of a stable tropylium-like ion.

  • Fragmentation of the Imidazole Ring: The imidazole ring itself can undergo fragmentation, typically involving the loss of small neutral molecules like HCN.[5]

The PubChem database lists several fragment ions for Ozagrel in positive ion mode, including m/z 161.1 and 162.1.[1] The ion at m/z 161 could correspond to the tropylium-like species formed after the cleavage of the imidazole-methylene bond and subsequent rearrangement.

dot graph "Proposed_Ozagrel_Fragmentation" { layout=dot; rankdir=TB; node [shape=record, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [arrowhead=vee, color="#EA4335"];

} caption: "Proposed Fragmentation Pathways for Ozagrel"

A Comparative Summary: Ozagrel vs. Esters

FeatureOzagrelEsters
Primary Functional Groups Carboxylic acid, Imidazole, Phenyl, AlkeneEster (Carbonyl + Alkoxy)
Key Fragmentation Pathways Loss of H₂O, Loss of CO₂, Cleavage of imidazole-methylene bond, Imidazole ring fragmentation (Proposed)α-Cleavage, McLafferty Rearrangement
Characteristic Fragment Ions Ions related to the imidazole and cinnamic acid backbone (e.g., m/z 161)Acylium ions ([R-C=O]⁺), McLafferty rearrangement products
Predictability of Fragmentation Less predictable due to multiple functional groups.Highly predictable based on the ester structure.

Experimental Protocols for Mass Spectrometric Analysis

To obtain high-quality mass spectra for the analysis of Ozagrel and esters, the following experimental protocols are recommended.

Sample Preparation
  • Standard Solution Preparation: Prepare stock solutions of Ozagrel and the ester of interest in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.

  • Working Solution Preparation: Dilute the stock solutions with the initial mobile phase to a final concentration of 1-10 µg/mL for direct infusion or LC-MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is ideal for the analysis of both Ozagrel and esters, providing separation and structural information.

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient from 5% to 95% B over 5-10 minutes.

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 1-5 µL.

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode is generally suitable for both Ozagrel and esters.

  • MS/MS Analysis: Select the protonated molecule ([M+H]⁺) as the precursor ion and perform collision-induced dissociation (CID) to obtain the product ion spectrum. Optimize collision energy to achieve a rich fragmentation pattern.

dot graph "LC_MS_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [arrowhead=vee, color="#202124"];

} caption: "General Workflow for LC-MS/MS Analysis"

Conclusion

The mass fragmentation patterns of Ozagrel and esters are fundamentally different, a direct consequence of their distinct chemical structures. Esters exhibit predictable fragmentation primarily through α-cleavage and McLafferty rearrangements, providing clear structural information. Ozagrel, with its multiple functional groups, presents a more complex fragmentation puzzle. While a definitive pathway is not yet fully elucidated in the literature, logical fragmentation schemes can be proposed based on its constituent moieties. A thorough understanding of these differences is crucial for analytical scientists to accurately interpret mass spectra, enabling confident structural elucidation and characterization of these and similar molecules in complex matrices.

References

  • PubChem. (n.d.). Ozagrel. National Center for Biotechnology Information. Retrieved from [Link]

  • Whitman College. (n.d.). GCMS Section 6.14. Retrieved from [Link]

  • Bowie, J. H., et al. (1967). Electron impact studies. XII. Mass spectra of substituted imidazoles. Australian Journal of Chemistry, 20(8), 1613-1624.
  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

  • Fiveable. (2025, August 15). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Zuo, Z., et al. (2024). Design, synthesis, and evaluation of the novel ozagrel–paeonol codrug with antiplatelet aggregation activities as a potent anti-stroke therapeutic agent. Frontiers in Pharmacology, 15, 1362857.
  • Voinov, V. G., et al. (2016). A Mass Spectrometric and Ion Energy Study of the Continuous Wave Plasma Polymerization of Acrylic Acid. The Journal of Physical Chemistry B, 104(23), 5551-5559.
  • MassBank. (2008, October 21). ACRYLIC ACID 2-ETHYLHEXYL ESTER; EI-B; MS. Retrieved from [Link]

  • Gapeeva, M. V., et al. (1971). GC/MS analysis of some long chain esters, ketones and propanediol diesters. Journal of the American Oil Chemists' Society, 48(4), 169-172.
  • Ovid. (n.d.). Characterization of the thromboxane synthase.... British Journal of Haematology. Retrieved from [Link]

  • PubMed. (1986, May 15). Spectral studies on structure-activity relationships of thromboxane synthase inhibitors. Retrieved from [Link]

  • PubMed. (n.d.). Picolinyl esters for the structural determination of fatty acids by GC/MS. Retrieved from [Link]

  • PubMed. (2006). Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway. Retrieved from [Link]

  • PubMed. (2003). Improved Liquid chromatography/mass Spectrometric Analysis of Low Molecular Weight Carboxylic Acids by Ion Exclusion Separation With Electrospray Ionization. Retrieved from [Link]

  • OSTI.GOV. (2017, December 31). Determining aromatic and aliphatic carboxylic acids in biomass-derived oil samples using 2,4-dinitrophenylhydrazine and liquid chromatography-electrospray injection-mass spectrometry/mass spectrometry. Retrieved from [Link]

  • ACS Publications. (2015, December 21). Rapid Screening of Carboxylic Acids from Waste and Surface Waters by ESI-MS/MS Using Barium Ion Chemistry and On-Line Membrane Sampling. Retrieved from [Link]

  • Shi, Y., et al. (2020). LC-MS/MS assay for the simultaneous quantitation of thromboxane B and prostaglandin E to evaluate cyclooxygenase inhibition in h. Journal of Applied Bioanalysis, 6(3), 131-144.
  • Mohamed, Y. A., et al. (2012). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Journal of the Korean Chemical Society, 56(1), 1455-1460.
  • PubMed. (n.d.). Determination of specific inhibitors of thromboxane A2 formation. Retrieved from [Link]

  • Wikipedia. (n.d.). Collision-induced dissociation. Retrieved from [Link]

  • UNL Digital Commons. (n.d.). Comparative Metabolite Profiling of Carboxylic Acids in Rat Urine by CE-ESI MS/MS through Positively Pre-charge. Retrieved from [Link]

  • Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products.
  • Chem Help ASAP. (2022, November 22). common fragmentation mechanisms in mass spectrometry [Video]. YouTube. Retrieved from [Link]

  • Zhang, J., et al. (2021). The collision-induced dissociation mechanism of sodiated Hex–HexNAc disaccharides. Physical Chemistry Chemical Physics, 23(1), 350-358.
  • University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Ibañez, M., et al. (2013). Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MSE accurate‐mass spectra. Journal of Mass Spectrometry, 48(6), 679-693.
  • Asian Journal of Pharmaceutical Analysis. (2017). Identification and Characterization of Prasugrel Degradation Products by GC/MS, FTIR and H NMR. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, July 30). Collision-Based Ion-activation and Dissociation. AnalyteGuru. Retrieved from [Link]

  • Preprints.org. (2024, October 16). Systematic Characterisation of the Fragmentation of Flavonoids using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Retrieved from [Link]

  • bioRxiv. (2024, February 23). Electron-Activated Dissociation and Collision-Induced Dissociation Glycopeptide Fragmentation for Improved Glycoproteomics. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the In Vivo Pharmacokinetic Comparison of Ozagrel Esters

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals dedicated to advancing therapeutic agents for thromboembolic disorders, Ozagrel stands out as a potent and selective thromboxane A2 (TXA2) synthase inhibitor.[1][2][3] Its mechanism, which involves curbing platelet aggregation and promoting vasodilation, has established its clinical utility in conditions like ischemic stroke.[1][4] However, the therapeutic potential of Ozagrel is hampered by its low oral bioavailability, a challenge that necessitates innovative prodrug strategies to enhance its clinical efficacy.[5]

This guide provides an in-depth, technical framework for the in vivo pharmacokinetic comparison of Ozagrel esters, a promising prodrug approach to improve its absorption and metabolic stability.[6][7][8] We will delve into the rationale behind an ester-based prodrug strategy, present a detailed, field-proven experimental protocol for a comparative study in a rodent model, and provide the necessary tools for data interpretation and visualization. This guide is designed to empower you with the expertise to design and execute a robust preclinical study to identify a lead Ozagrel ester candidate.

The Rationale for Ozagrel Ester Prodrugs

Ozagrel's structure features a carboxylic acid group, which, while contributing to its pharmacological activity, is also a primary site for metabolic conjugation and can limit its passive diffusion across the intestinal membrane, contributing to its poor oral bioavailability.[5] An ester-based prodrug strategy is a well-established and effective method to transiently mask this polar carboxylic acid group.[7][8] By converting the carboxylic acid to an ester, we can increase the lipophilicity of the molecule, which is expected to enhance its absorption through the gastrointestinal tract.[6][9] Once absorbed into the bloodstream, ubiquitous esterase enzymes are anticipated to hydrolyze the ester bond, releasing the active Ozagrel molecule.

This guide will focus on a comparative study of a hypothetical series of simple alkyl esters of Ozagrel: the methyl, ethyl, and isopropyl esters. This selection allows for a systematic evaluation of the impact of increasing steric hindrance and lipophilicity of the ester group on the pharmacokinetic profile of the parent drug.

In Vivo Pharmacokinetic Study: A Detailed Protocol

This section outlines a comprehensive protocol for a comparative in vivo pharmacokinetic study of Ozagrel and its ester prodrugs in a rat model.

Test Articles and Reagents
  • Ozagrel (parent drug)

  • Ozagrel Methyl Ester

  • Ozagrel Ethyl Ester

  • Ozagrel Isopropyl Ester

  • Vehicle for oral (p.o.) administration (e.g., 0.5% w/v carboxymethylcellulose in water)

  • Vehicle for intravenous (i.v.) administration (e.g., saline with a co-solvent like PEG400 if required for solubility)

  • Internal standard for bioanalysis (a structurally similar compound not present in the study samples)

  • Anticoagulant (e.g., K2EDTA or heparin)

Animal Model
  • Species: Male Sprague-Dawley rats

  • Weight: 250-300 g

  • Acclimatization: Minimum of 7 days in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) with ad libitum access to standard chow and water.

  • Fasting: For oral dosing groups, animals should be fasted overnight (approximately 12 hours) with free access to water.

Experimental Design and Dosing
  • Groups:

    • Group 1: Ozagrel (i.v. administration)

    • Group 2: Ozagrel (p.o. administration)

    • Group 3: Ozagrel Methyl Ester (p.o. administration)

    • Group 4: Ozagrel Ethyl Ester (p.o. administration)

    • Group 5: Ozagrel Isopropyl Ester (p.o. administration)

  • Dose: The oral dose for the esters should be equimolar to the oral dose of Ozagrel. The intravenous dose of Ozagrel will be used to determine the absolute bioavailability.

  • Administration:

    • Oral (p.o.): Administer the test article suspension/solution via oral gavage.

    • Intravenous (i.v.): Administer the test article solution as a bolus injection into the tail vein.

Blood Sampling
  • Time Points: A typical sampling schedule would be: 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Procedure: Collect approximately 0.2-0.3 mL of blood from the jugular vein or orbital sinus into tubes containing an anticoagulant at each time point.

  • Plasma Preparation: Immediately after collection, centrifuge the blood samples (e.g., 4000 x g for 10 minutes at 4°C) to separate the plasma.

  • Storage: Store the plasma samples at -80°C until bioanalysis.

Bioanalytical Method: LC-MS/MS
  • Instrumentation: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is required for the sensitive and specific quantification of Ozagrel and its esters in plasma.

  • Sample Preparation: A protein precipitation method is typically employed. To a small volume of plasma (e.g., 50 µL), add a larger volume of a cold organic solvent (e.g., 150 µL of acetonitrile) containing the internal standard. Vortex to precipitate proteins, centrifuge, and analyze the supernatant.

  • Chromatography: Use a reverse-phase C18 column with a gradient elution of mobile phases such as 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

  • Mass Spectrometry: Employ a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode to detect the specific parent-to-daughter ion transitions for Ozagrel, its esters, and the internal standard.

Data Presentation and Interpretation

The collected plasma concentration-time data will be analyzed using non-compartmental pharmacokinetic software to determine key parameters.

Table 1: Comparative Pharmacokinetic Parameters of Ozagrel and its Esters (Hypothetical Data)
CompoundRouteDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (nghr/mL)t½ (hr)F (%)
Ozagreli.v.10--25000.2100
Ozagrelp.o.508000.515000.312
Ozagrel Methyl Esterp.o.5512001.025000.520
Ozagrel Ethyl Esterp.o.5815001.037500.630
Ozagrel Isopropyl Esterp.o.6113001.532500.826

*Dose equimolar to 50 mg/kg of Ozagrel. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t½: Terminal half-life; F: Absolute bioavailability.

Visualizing the Experimental Workflow and Metabolic Pathway

Clear visualization of the experimental design and the underlying biological processes is crucial for understanding and communicating the study.

Experimental Workflow

G cluster_pre Pre-Dosing cluster_dosing Dosing cluster_sampling Sampling & Processing cluster_analysis Analysis animal_prep Animal Acclimatization & Fasting dose_prep Test Article Formulation iv_dose IV Dosing (Ozagrel) dose_prep->iv_dose po_dose PO Dosing (Ozagrel & Esters) dose_prep->po_dose blood_collection Serial Blood Collection iv_dose->blood_collection po_dose->blood_collection plasma_sep Plasma Separation (Centrifugation) blood_collection->plasma_sep storage Sample Storage (-80°C) plasma_sep->storage bioanalysis LC-MS/MS Bioanalysis storage->bioanalysis pk_analysis Pharmacokinetic Analysis bioanalysis->pk_analysis report Data Interpretation & Reporting pk_analysis->report G cluster_absorption Gastrointestinal Tract cluster_circulation Systemic Circulation cluster_action Site of Action prodrug_oral Ozagrel Ester (Oral Administration) absorption Absorption prodrug_oral->absorption prodrug_plasma Ozagrel Ester (in Plasma) absorption->prodrug_plasma hydrolysis Esterase-mediated Hydrolysis prodrug_plasma->hydrolysis ozagrel_active Active Ozagrel hydrolysis->ozagrel_active inhibition Thromboxane A2 Synthase Inhibition ozagrel_active->inhibition effect Therapeutic Effect inhibition->effect

Caption: Metabolic activation pathway of Ozagrel ester prodrugs.

Concluding Remarks

This guide provides a comprehensive framework for conducting a rigorous in vivo pharmacokinetic comparison of Ozagrel esters. By following the detailed protocols and utilizing the provided data presentation and visualization tools, researchers can effectively evaluate the potential of an ester prodrug strategy to enhance the therapeutic profile of Ozagrel. The successful identification of an Ozagrel ester with improved oral bioavailability would be a significant step forward in the development of more effective treatments for patients with thromboembolic diseases.

References

  • Ogiso, T., Iwaki, M., & Ito, Y. (1997). Pharmacokinetics of ozagrel and its metabolites after intravenous and oral administrations. Biological & Pharmaceutical Bulletin, 20(1), 58-63. [Link]

  • Li, D., et al. (2024). Design, synthesis, and evaluation of the novel ozagrel–paeonol codrug with antiplatelet aggregation activities as a potent anti-stroke therapeutic agent. Frontiers in Pharmacology, 15, 1362857. [Link]

  • Li, D., et al. (2024). Design, synthesis, and evaluation of the novel ozagrel–paeonol codrug with antiplatelet aggregation activities as a potent anti-stroke therapeutic agent. Frontiers in Pharmacology, 15. [Link]

  • Zhang, Y., & Ma, H. (2014). Current prodrug strategies for improving oral absorption of nucleoside analogues. Acta Pharmaceutica Sinica B, 4(4), 293-302. [Link]

  • Zhao, L., et al. (2019). Phase I Trial of Pyragrel, a Novel Thromboxane Synthetase Inhibitor, to Evaluate the Safety, Tolerability, and Pharmacokinetics in Healthy Volunteers. Frontiers in Pharmacology, 10, 1234. [Link]

  • Lee, C. R., et al. (1995). Pharmacokinetic and pharmacodynamic studies of a thromboxane synthetase inhibitor, ozagrel, in rabbits. Biological & Pharmaceutical Bulletin, 18(12), 1738-1743. [Link]

  • Varia, S. A., & Stella, V. J. (1984). Prodrug Approaches to Enhancing the Oral Delivery of Poorly Permeable Drugs. Journal of Pharmaceutical Sciences, 73(8), 1087-1090. [Link]

  • Naito, J., et al. (1982). [Research and development of ozagrel, a highly selective inhibitor of TXA2 synthase]. Yakugaku Zasshi, 102(8), 701-713. [Link]

  • Impercz, I., et al. (2020). Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products. Molecules, 25(21), 5095. [Link]

  • Li, F., Maag, H., & Alfredson, T. (2008). Prodrugs of nucleoside analogues for improved oral absorption and tissue targeting. Journal of Pharmaceutical Sciences, 97(3), 1109-1134. [Link]

  • Zhang, J., et al. (2013). Ozagrel for acute ischemic stroke: A metaanalysis of data from randomized controlled trials. Neurological Research, 35(4), 346-353. [Link]

  • Science.gov. (n.d.). auc cmax tmax: Topics by Science.gov. [Link]

  • Google Patents. (n.d.).
  • Bashir, S., et al. (2019). Influence of Ozagrel Sodium along Atypical Anti-psychotic Drug on Red Blood Cell Distribution Width in Rats with Minimum and. International Journal of Medical Research & Health Sciences, 8(6), 109-113. [Link]

  • ResearchGate. (n.d.). Dose response of C max and AUC (0–24h) . The mean area under the plasma... | Download Scientific Diagram. [Link]

  • Sokoła-Wysoczańska, E., et al. (2021). Enhancing Rats' Diet with Ethyl Esters Derived from Linseed Oil and Examining the Resulting Changes in Their Blood Fatty Acid Profile. Molecules, 26(1), 123. [Link]

  • ResearchGate. (n.d.). Preclinical Bioavailability Assessment of a Poorly Water-Soluble Drug, HGR4113, Using a Stable Isotope Tracer. [Link]

Sources

Safety Operating Guide

Navigating the Safe Handling of Ozagrel Methyl Ester: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For the researchers, scientists, and drug development professionals at the forefront of pharmaceutical innovation, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Ozagrel methyl ester, a key intermediate and impurity in the synthesis of Ozagrel, a selective thromboxane A2 synthase inhibitor.[1][2][3] By moving beyond a simple checklist, we delve into the causality behind each procedural step, empowering you to work with confidence and precision.

Immediate Safety Protocols: Your First Line of Defense

When handling Ozagrel methyl ester, a proactive approach to safety is critical. The following personal protective equipment (PPE) is mandatory for all personnel to prevent accidental exposure.[4]

Core PPE Requirements

A foundational layer of PPE should be worn at all times when handling Ozagrel methyl ester:

  • Eye and Face Protection: Safety glasses or goggles that meet appropriate government standards (e.g., NIOSH in the US or EN 166 in the EU) are essential to shield your eyes from potential splashes or airborne particles.[4] For tasks with a higher risk of splashing, a face shield should be used in conjunction with goggles.

  • Skin Protection: Chemical-resistant gloves, such as nitrile or neoprene, are required to prevent skin contact.[4][5] Always inspect gloves for any signs of degradation or perforation before use. A laboratory coat or a protective suit should also be worn to protect your skin and clothing from contamination.[4][6]

  • Respiratory Protection: For handling small quantities in a well-ventilated area, respiratory protection may not be required. However, if there is a risk of generating dust or aerosols, a dust mask (e.g., N95 in the US or P1 in the EU) is recommended.[4] For more extensive handling or in situations with inadequate ventilation, a higher level of respiratory protection, such as a Powered Air-Purifying Respirator (PAPR), should be considered.[7][8]

PPE CategorySpecificationRationale
Eye/Face Protection Safety glasses or goggles (NIOSH or EN 166 approved); Face shield for splash hazards.[4]Protects against accidental splashes and airborne particles that could cause eye irritation or injury.
Skin Protection Chemical-resistant gloves (nitrile or neoprene); Laboratory coat or protective suit.[4][5]Prevents direct skin contact with the chemical, which could lead to irritation or absorption.
Respiratory Protection N95 (US) or P1 (EU) dust mask for potential dust/aerosol generation.[4] PAPR for higher-risk scenarios.[7][8]Minimizes the risk of inhaling fine particles, which can cause respiratory irritation.[9][10]

The "Why": A Deeper Dive into Risk Mitigation

Understanding the reasoning behind safety protocols is key to fostering a culture of safety. The recommendations for handling Ozagrel methyl ester are based on its nature as an active pharmaceutical ingredient (API) intermediate and the potential hazards associated with fine chemical powders.[7][11]

The primary routes of exposure are inhalation, skin contact, and eye contact.[4] Fine powders can easily become airborne, creating an inhalation risk.[9] Direct contact with skin or eyes can lead to irritation.[10] Therefore, the multi-layered PPE approach is designed to create effective barriers against these exposure routes.

The emphasis on working in a well-ventilated area, preferably a chemical fume hood, is to contain any dust or aerosols at the source, adding a crucial layer of engineering control to your personal protection.[4]

Operational and Disposal Plans: A Step-by-Step Guide

A systematic workflow from receipt of the compound to its final disposal is essential for minimizing risks.[4]

Experimental Workflow for Safe Handling

The following protocol outlines the key steps for safely handling Ozagrel methyl ester in a laboratory setting:

  • Preparation: Before handling the compound, ensure that your designated workspace, preferably a chemical fume hood, is clean and uncluttered. Confirm that a safety shower and eyewash station are readily accessible.[4]

  • Donning PPE: Put on your laboratory coat, followed by safety glasses or goggles. Finally, don your chemical-resistant gloves, ensuring they fit properly and have no visible defects.

  • Handling the Compound: Carefully open the container of Ozagrel methyl ester within the fume hood to minimize the dispersion of any dust.[4] Use appropriate tools (e.g., a chemical spatula) to handle the powder. Avoid any actions that could generate dust.

  • Post-Handling: Once your work with the compound is complete, securely close the container.

  • Decontamination: Clean any contaminated surfaces with an appropriate solvent and dispose of the cleaning materials as chemical waste.

  • Doffing PPE: Remove your gloves using the proper technique to avoid contaminating your hands. Then, remove your lab coat. Wash your hands and face thoroughly with soap and water after handling the compound.[4]

G cluster_prep Preparation cluster_ppe PPE Donning cluster_handling Handling cluster_post Post-Handling prep_space Prepare Workspace (Fume Hood) check_safety Check Safety Equipment (Shower/Eyewash) don_coat Don Lab Coat check_safety->don_coat don_goggles Don Goggles don_coat->don_goggles don_gloves Don Gloves don_goggles->don_gloves open_container Open Container in Fume Hood don_gloves->open_container handle_powder Handle Powder (Avoid Dust) open_container->handle_powder close_container Securely Close Container handle_powder->close_container decontaminate Decontaminate Surfaces close_container->decontaminate doff_ppe Doff PPE (Gloves First) decontaminate->doff_ppe wash_hands Wash Hands and Face doff_ppe->wash_hands

Caption: Workflow for Safe Handling of Ozagrel Methyl Ester.

Disposal Plan

Proper disposal of Ozagrel methyl ester and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility.[5]

  • Waste Classification: Ozagrel and its related compounds should generally be treated as non-hazardous pharmaceutical waste.[5] However, if it has been mixed with a hazardous solvent or exhibits hazardous characteristics (ignitability, corrosivity, reactivity, or toxicity), it must be managed as hazardous waste.[5]

  • Containment: Place all Ozagrel methyl ester waste into a clearly labeled, sealed container to prevent leaks or spills.[5]

  • Labeling: The waste container must be labeled as "Ozagrel Waste" and include any other information required by your institution's Environmental Health and Safety (EHS) department.[5]

  • Storage: Store the sealed waste container in a designated, secure area away from incompatible materials.[5]

  • Disposal: Arrange for the disposal of the waste through your institution's EHS-approved chemical waste disposal service.

Emergency Procedures: Responding to Exposure

In the event of accidental exposure, immediate and appropriate action is crucial.[4]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.[4]

  • Skin Contact: Wash the affected area thoroughly with soap and water and remove any contaminated clothing.[4]

  • Inhalation: Move to an area with fresh air. If breathing is difficult, administer oxygen and seek medical attention.[4]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]

G cluster_actions Immediate Actions exposure Exposure Event eye_contact Eye Contact: Flush with water for 15 min. exposure->eye_contact skin_contact Skin Contact: Wash with soap and water. exposure->skin_contact inhalation Inhalation: Move to fresh air. exposure->inhalation ingestion Ingestion: Rinse mouth, do not induce vomiting. exposure->ingestion seek_medical Seek Medical Attention eye_contact->seek_medical skin_contact->seek_medical If irritation persists inhalation->seek_medical ingestion->seek_medical

Caption: Emergency Response to Ozagrel Methyl Ester Exposure.

By adhering to these comprehensive guidelines, you can ensure a safe and productive research environment when working with Ozagrel methyl ester.

References

  • 3M. (n.d.). Pharmaceutical industry best practice.
  • Safetyware. (2025, February 10). The Role of PPE in Preventing Contamination in Pharmaceutical Production.
  • Respirex International. (n.d.). Navigating Personal Protective Equipment Selection in the pharmaceutical industry.
  • DuPont. (n.d.). DuPont E-Guide Explains How to Protect Workers From the Risk of Highly Potent Pharmaceutical Ingredients.
  • BenchChem. (2025). Safeguarding Health and Environment: Proper Disposal of Ozagrel.
  • ILC Dover. (n.d.). The Role of PAPRs in Pharmaceutical Manufacturing.
  • BenchChem. (2025). Safeguarding Your Research: A Comprehensive Guide to Handling Ozagrel.
  • MedchemExpress.com. (n.d.). Ozagrel methyl ester | Drug Impurity.
  • SRIRAMCHEM. (n.d.). Ozagrel Methyl Ester.
  • National Center for Biotechnology Information. (n.d.). Ozagrel. PubChem.
  • ECHEMI. (n.d.). Buy Ozagrel methylester Industrial Grade from Hangzhou Royalchem Co.,LTD.
  • REG Marketing & Logistics Group, LLC. (2023, July 26). Safety Data Sheet.
  • MedchemExpress.com. (n.d.). Ozagrel (OKY-046) | TXA2 Inhibitor.
  • Sigma-Aldrich. (2022, November 15). SAFETY DATA SHEET.
  • ChemicalBook. (2026, February 2). Ozagrel.
  • Merck Millipore. (n.d.). SAFETY DATA SHEET.
  • ChemScene. (2025, December 8). Safety Data Sheet.
  • Google Patents. (n.d.). CN101659640B - Ozagrel tromethamine, compound, preparation method and application thereof.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.